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  • Product: 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid
  • CAS: 72120-54-8

Core Science & Biosynthesis

Foundational

synthesis of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid

An In-Depth Technical Guide to the Synthesis of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic Acid Introduction: A Versatile Chiral Building Block 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid is...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic Acid

Introduction: A Versatile Chiral Building Block

1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid is a non-proteinogenic, cyclic amino acid analogue that serves as a crucial chiral building block in modern medicinal chemistry. Its rigid, saturated heterocyclic structure, known as a piperazic acid core, is of significant interest to drug development professionals for its ability to introduce conformational constraints into peptide-based molecules. This can lead to enhanced metabolic stability, receptor-binding affinity, and improved pharmacokinetic profiles.

Structurally, the molecule features a hexahydropyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms. One of these nitrogens is protected with a benzyloxycarbonyl (Cbz or Z) group, a common protecting group in peptide synthesis that is stable under a variety of conditions but can be readily removed by catalytic hydrogenolysis. The carboxylic acid moiety at the 3-position provides a handle for further chemical modifications, such as amide bond formation, making it an invaluable intermediate for the synthesis of complex bioactive compounds, particularly protease inhibitors.[1][2] The synthesis of this molecule, especially in its enantiomerically pure form, presents a challenge that requires a robust and well-controlled chemical strategy.

This guide provides a detailed examination of a proven synthetic route, focusing on the underlying chemical principles, a step-by-step experimental protocol, and the critical parameters that ensure a successful and high-yielding outcome.

Synthetic Strategy: The Cyclization Approach

The core of the synthetic challenge lies in the efficient construction of the hexahydropyridazine ring. The most common and industrially viable approach involves a double nucleophilic substitution reaction, where a protected hydrazine derivative acts as a di-nucleophile to cyclize a linear five-carbon chain containing two electrophilic centers.

A particularly effective strategy, outlined in patent literature, employs an alkyl 2,5-dihalopentanoate as the electrophilic precursor and a 1,2-bis(benzyloxycarbonyl)hydrazine as the protected di-nucleophile.[3] This method is advantageous as it allows for the formation of the heterocyclic ring in a controlled manner, followed by a selective deprotection and saponification sequence that can be performed in a one-pot fashion, thereby enhancing process efficiency.[3]

The rationale for this choice of reagents is sound:

  • Alkyl 2,5-dihalopentanoate: This substrate provides the necessary five-carbon backbone. The halogen atoms at the C2 and C5 positions serve as excellent leaving groups for the intramolecular SN2 reactions.

  • 1,2-Bis(benzyloxycarbonyl)hydrazine: The two Cbz groups serve a dual purpose. They protect the highly nucleophilic hydrazine nitrogens, preventing unwanted side reactions and allowing for controlled reactivity. Secondly, the electron-withdrawing nature of the carbonyl groups reduces the basicity of the nitrogens, which is modulated by the addition of an external base to initiate the reaction.

The overall transformation can be visualized as a two-step process: an initial cyclization to form a protected cyclic intermediate, followed by a hydrolysis step to yield the final product.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis & Deprotection A Alkyl 2,5-Dihalopentanoate D Hexahydropyridazine-1,2,3-tricarboxylate Intermediate (Not Isolated) A->D B 1,2-Bis(Cbz)-hydrazine B->D C Base (e.g., K2CO3) Ketone Solvent C->D F 1-Cbz-hexahydropyridazine-3-carboxylic acid (Product) D->F One-Pot Transformation E Basic Aqueous Medium (e.g., NaOH) E->F G Acidification (Workup) F->G

Caption: Overall workflow for the synthesis.

Detailed Reaction Mechanism

The reaction proceeds through a well-defined mechanistic pathway.

  • Deprotonation: An external base deprotonates one of the nitrogen atoms of the 1,2-bis(Cbz)-hydrazine, generating a potent nucleophile.

  • First SN2 Attack: The resulting anion attacks one of the electrophilic carbons of the alkyl 2,5-dihalopentanoate (typically the more reactive C5 position), displacing a halide ion.

  • Second SN2 Attack (Intramolecular Cyclization): The second nitrogen atom then performs an intramolecular SN2 attack on the remaining carbon-halogen bond (at the C2 position), displacing the second halide and closing the six-membered ring. This forms the key intermediate, a 1,2,3-trisubstituted hexahydropyridazine.

  • Hydrolysis and Deprotection: In the subsequent step, the addition of a strong aqueous base like sodium hydroxide accomplishes two crucial transformations simultaneously. It saponifies the alkyl ester at the C3 position to a carboxylate salt and cleaves one of the Cbz protecting groups.[3]

  • Acidification: Finally, acidification of the reaction mixture protonates the carboxylate, yielding the final carboxylic acid product, which typically precipitates from the solution and can be isolated by filtration.[3]

G start 1. Base deprotonates Cbz-NH-NH-Cbz nuc 2. Anionic nitrogen attacks C5 of dihalopentanoate start->nuc intermediate1 3. Linear intermediate forms nuc->intermediate1 cyclization 4. Second nitrogen attacks C2 (intramolecular SN2) intermediate1->cyclization ring 5. Cyclic tri-ester intermediate forms cyclization->ring hydrolysis 6. Base (OH-) attacks ester and one Cbz group ring->hydrolysis product_salt 7. Product salt is formed hydrolysis->product_salt acidification 8. H+ is added to protonate carboxylate product_salt->acidification final_product 9. Final product precipitates acidification->final_product

Caption: Key mechanistic steps of the synthesis.

Experimental Protocol

This protocol is adapted from established industrial methods and is designed for robustness and scalability.[3] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Alkyl 2,5-dihalopentanoate (e.g., Ethyl 2,5-dibromopentanoate)

  • Dibenzyl 1,2-hydrazinedicarboxylate

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone (or other suitable ketone solvent)

  • Sodium Hydroxide (NaOH)

  • Toluene

  • Hydrochloric Acid (HCl), 36%

Procedure:

  • Reaction Setup: To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add acetone, potassium carbonate, and dibenzyl 1,2-hydrazinedicarboxylate. Stir the resulting suspension.

  • Addition of Electrophile: Slowly add the alkyl 2,5-dihalopentanoate to the suspension at room temperature.

  • Cyclization: Heat the reaction mixture to reflux and maintain this temperature for several hours until analysis (e.g., by TLC or LC-MS) indicates the complete consumption of the starting materials.

  • Solvent Exchange: Cool the mixture and add water. Remove the acetone by distillation.

  • Hydrolysis: To the remaining aqueous mixture, add a solution of sodium hydroxide. Heat the mixture to reflux and hold for several hours to effect both saponification of the ester and cleavage of one Cbz group.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Add toluene to the vessel. Carefully and slowly acidify the aqueous phase by adding 36% hydrochloric acid until the pH is approximately 1.

  • Crystallization and Filtration: The product, 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid, will crystallize from the biphasic mixture. Stir the slurry, then isolate the solid product by filtration.

  • Washing and Drying: Wash the filter cake sequentially with toluene and water to remove residual impurities. Dry the product under vacuum to a constant weight.

Data Summary and Characterization

The following table summarizes typical quantitative parameters for the synthesis.

ParameterValue/CompoundPurpose
Reagents Ethyl 2,5-dibromopentanoate5-carbon electrophile
Dibenzyl 1,2-hydrazinedicarboxylateProtected di-nucleophile
Potassium CarbonateBase for cyclization
Sodium HydroxideReagent for hydrolysis
Hydrochloric AcidAcidification for product isolation
Solvents Acetone, Toluene, WaterReaction and workup media
Typical Yield >70%[3]
Purity (by HPLC) >97%[3]

Characterization of the Final Product:

The identity and purity of the synthesized 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid should be confirmed using standard analytical techniques.

  • Physical Properties: The compound is a white crystalline solid.[4]

  • Melting Point: Approximately 135-137°C or 168-169°C, depending on the crystalline form and purity.[1][4]

  • ¹H NMR: The spectrum should show characteristic signals for the aromatic protons of the benzyl group (approx. 7.3 ppm), the benzylic CH₂ protons (approx. 5.1 ppm), and the aliphatic protons of the hexahydropyridazine ring.

  • ¹³C NMR: The spectrum will display signals for the carbonyl carbons of the carbamate and carboxylic acid, the aromatic carbons, the benzylic carbon, and the saturated carbons of the heterocyclic ring.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₁₃H₁₆N₂O₄ (264.28 g/mol ) should be observed.[1][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the chemical purity of the final product, which should be high (>97%) for use in subsequent pharmaceutical applications.[3]

Conclusion

The via the cyclization of an alkyl 2,5-dihalopentanoate with a protected hydrazine is a robust and efficient method suitable for large-scale production. The one-pot nature of the hydrolysis and deprotection steps simplifies the process, making it an attractive route for industrial applications.[3] By carefully controlling reaction parameters such as temperature, stoichiometry, and pH during workup, this valuable chiral intermediate can be produced in high yield and purity, enabling its use in the development of novel therapeutics.

References

  • Biosynthesis of L-Pipecolic Acid and Its Hydroxylated Derivatives: Enzyme, Engineering, and Synthesis Method. PubMed. Available at: [Link]

  • 1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid. ChemBK. Available at: [Link]

  • (S)-1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid. MySkinRecipes. Available at: [Link]

  • EP1468993A1 - Process for the preparation of hexahydropyridazine-3-carboxylic acid derivatives. Google Patents.
  • (S)-Hexahydropyridazine-3-carboxylic acid. MySkinRecipes. Available at: [Link]

  • (S)-Hexahydropyridazine-3-carboxylic acid | C5H10N2O2. PubChem. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Cbz-Hexahydropyridazine-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the essential physicochemical properties of 1-(Benzyloxycarbonyl)...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry. Recognizing the critical role these parameters play in drug design, synthesis, and formulation, this document synthesizes available data with field-proven experimental methodologies. This approach is designed to equip researchers with the foundational knowledge and practical tools necessary for the effective application of this compound in their work.

Introduction: The Significance of Cbz-Hexahydropyridazine-3-Carboxylic Acid in Drug Discovery

1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid, often referred to as Cbz-piperazic acid, is a conformationally constrained non-proteinogenic amino acid analog. Its rigid hexahydropyridazine scaffold makes it a valuable component in the design of peptidomimetics and other complex molecular architectures aimed at interacting with biological targets. The benzyloxycarbonyl (Cbz) protecting group offers stability during synthetic manipulations and can be selectively removed under mild conditions, facilitating its incorporation into larger molecules.[][2] This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, including potential therapeutics.[3]

A thorough understanding of its physicochemical properties is paramount for its effective use. These properties govern its reactivity, solubility, and ultimately, its pharmacokinetic and pharmacodynamic behavior in a biological system. This guide will delve into the key physicochemical parameters of this compound, providing both known values and detailed protocols for their experimental determination.

Chemical Identity and Structure

The structural integrity of a molecule is the foundation of its chemical behavior. Cbz-hexahydropyridazine-3-carboxylic acid's unique arrangement of a protected hydrazine, a saturated heterocyclic ring, and a carboxylic acid moiety dictates its properties.

Molecular Structure:

Caption: Chemical structure of Cbz-hexahydropyridazine-3-carboxylic acid.

Key Identifiers:

IdentifierValue
CAS Number 72120-54-8[3]
Molecular Formula C₁₃H₁₆N₂O₄[4][5]
Molecular Weight 264.28 g/mol [4][5]

Physicochemical Properties: A Data-Driven Overview

The following table summarizes the key physicochemical properties of Cbz-hexahydropyridazine-3-carboxylic acid. It is important to note that while some experimental data is available, other values are predicted and should be used as a guide for experimental design.

PropertyValueSource
Melting Point 135-137 °C / 168-169 °C[3][6][7]
Boiling Point 440.2 ± 55.0 °CPredicted[3]
Density 1.294 g/cm³[6]
pKa 2.07 ± 0.20Predicted[3][4]
LogP 1.64350Predicted[4]
Appearance White crystalline solid[3]

The discrepancy in the reported melting points may be attributed to different crystalline forms (polymorphism) or the presence of impurities. Experimental verification is recommended.

Experimental Determination of Physicochemical Properties

In the absence of extensive, experimentally verified data for Cbz-hexahydropyridazine-3-carboxylic acid, this section provides detailed, field-proven protocols for determining its key physicochemical properties. These methods are designed to be robust and provide the reliable data necessary for drug development.

Determination of Melting Point

Causality: The melting point is a fundamental indicator of purity. A sharp melting range typically signifies a high-purity compound, while a broad range can indicate the presence of impurities or multiple crystalline forms.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Finely powder a small amount of the crystalline solid.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

  • Measurement: Heat the sample at a rate of 10-20 °C/min initially. As the expected melting point is approached, reduce the heating rate to 1-2 °C/min to ensure accurate determination.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

Determination of Acid Dissociation Constant (pKa)

Causality: The pKa value is critical for understanding the ionization state of the carboxylic acid at different physiological pHs. This influences its solubility, permeability, and interaction with biological targets.

Protocol: Potentiometric Titration

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent system (e.g., water/methanol) to ensure solubility.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode. Place the solution in a thermostatted vessel and stir continuously.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For more accurate results, use specialized software to calculate the pKa from the titration curve.

Determination of the Partition Coefficient (LogP)

Causality: The LogP value, a measure of lipophilicity, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It influences how a compound partitions between aqueous and lipid environments in the body.

Protocol: Shake-Flask Method (OECD Guideline 107)

  • System Preparation: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4).

  • Sample Preparation: Dissolve a known concentration of the compound in the aqueous phase.

  • Partitioning: Mix equal volumes of the n-octanol and the aqueous solution of the compound in a separatory funnel. Shake vigorously for a set period (e.g., 15 minutes) to allow for equilibrium to be reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

G cluster_0 LogP Determination Workflow A Prepare n-octanol/water phases B Dissolve compound in aqueous phase A->B C Mix and shake to equilibrate B->C D Separate phases C->D E Analyze concentration in each phase (HPLC) D->E F Calculate LogP E->F

Caption: Workflow for experimental LogP determination.

Spectroscopic Characterization

Causality: Spectroscopic data provides unambiguous confirmation of the chemical structure and serves as a fingerprint for identity and purity testing.

4.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information on the number and connectivity of hydrogen atoms. Expected signals would include those for the aromatic protons of the Cbz group, the benzylic protons, and the protons of the hexahydropyridazine ring. Protons alpha to the carbonyl group are expected to appear in the 2-3 ppm region.

  • ¹³C NMR: Shows the different carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the 160-180 ppm region.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process and analyze the spectra to assign the chemical shifts and coupling constants to the respective nuclei in the molecule.

4.4.2. Infrared (IR) Spectroscopy

Causality: IR spectroscopy is used to identify the presence of specific functional groups.

Expected Absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid and Carbamate): A strong absorption around 1700-1750 cm⁻¹.

  • C-O Stretch: Bands in the 1210-1320 cm⁻¹ region.

  • Aromatic C-H and C=C Stretches: Signals characteristic of the benzene ring.

Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

4.4.3. Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight and information about the fragmentation pattern, further confirming the structure.

Expected Fragmentation:

  • Molecular Ion Peak (M⁺): Corresponds to the molecular weight of the compound.

  • Loss of the Cbz group or fragments thereof.

  • Decarboxylation (loss of CO₂).

Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization technique (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Solubility Profile

Causality: The solubility of a compound in various solvents is crucial for its synthesis, purification, formulation, and in vitro assays.

Protocol: Equilibrium Solubility Determination

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing different solvents of varying polarity (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, filter or centrifuge the samples to remove undissolved solid. Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method like HPLC-UV.

  • Data Reporting: Report the solubility in terms of mg/mL or mol/L at the specified temperature.

Stability

Causality: Understanding the stability of the compound under various conditions is essential for determining appropriate storage conditions and predicting its shelf-life. The Cbz group is known to be labile to certain conditions.

Protocol: Forced Degradation Study

  • Stress Conditions: Expose solutions of the compound to a range of stress conditions, including:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Elevated temperature (e.g., 60 °C)

    • Photolytic: Exposure to UV light

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

  • Data Analysis: Determine the degradation pathways and the rate of degradation under each condition.

G cluster_1 Stability Assessment Compound Cbz-Hexahydropyridazine-3-Carboxylic Acid Stress Stress Conditions (Acid, Base, Heat, Light, Oxidation) Compound->Stress Analysis HPLC Analysis (Purity & Degradants) Stress->Analysis Data Stability Profile & Degradation Pathways Analysis->Data

Sources

Foundational

1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid CAS number 72120-54-8

An In-Depth Technical Guide to 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic Acid (CAS 72120-54-8) Introduction 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid, identified by CAS Number 72120-54-8,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic Acid (CAS 72120-54-8)

Introduction

1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid, identified by CAS Number 72120-54-8, is a heterocyclic organic compound of significant interest to the pharmaceutical and organic synthesis sectors. Structurally, it is a constrained, non-proteinogenic amino acid analog, featuring a hexahydropyridazine ring system. This scaffold serves as a conformationally restricted dipeptide mimic, a property highly sought after in modern drug design. The molecule incorporates a carboxylic acid group and a hydrazine moiety protected by a benzyloxycarbonyl (Cbz) group. The Cbz group is a crucial feature, as it is a well-established protecting group in peptide chemistry that can be selectively removed under mild hydrogenolysis conditions, facilitating stepwise synthesis of complex molecules.[1]

This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, synthesis, analytical characterization, applications in drug discovery, and essential safety protocols. The content is tailored for researchers, medicinal chemists, and drug development professionals who utilize such building blocks to construct novel therapeutic agents, particularly protease inhibitors and other bioactive molecules.[1][2]

Physicochemical and Structural Properties

1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid is a white crystalline solid at room temperature.[2] Its core structure contains a chiral center at the 3-position of the hexahydropyridazine ring, meaning it can exist as (S) and (R) enantiomers. The CAS number 72120-54-8 typically refers to the racemic mixture, while specific enantiomers have their own identifiers. The conformational rigidity of the six-membered ring is a key attribute, restricting the rotational freedom compared to linear dipeptides, which can lead to enhanced binding affinity and selectivity for biological targets.

Table 1: Key Physicochemical Properties

Property Value Source
CAS Number 72120-54-8 [3][4]
Molecular Formula C₁₃H₁₆N₂O₄ [2][4][5]
Molecular Weight 264.28 g/mol [2][5][6]
Appearance White crystalline solid [2]
Melting Point Approx. 135-137°C [2]
Boiling Point 440.2 ± 55.0 °C (Predicted) [2]
Density 1.294 g/cm³ (Predicted) [2]

| Purity | Typically ≥95% |[3][5] |

Synthesis and Purification

The synthesis of 1-((benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid is generally a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity.[2] A common and logical strategy involves the cyclization of a linear precursor containing appropriately placed reactive groups.

Synthetic Rationale and Workflow

The core of the synthesis is the formation of the hexahydropyridazine ring. A robust method for this involves the reaction of a di-electrophilic five-carbon chain with a di-nucleophilic protected hydrazine. A plausible precursor is a 2,5-dihalogenated pentanoic acid ester, which can react with a protected hydrazine like 1,2-bis(benzyloxycarbonyl)hydrazine. This is followed by selective deprotection and hydrolysis to yield the final product. This approach provides good control over the introduction of the necessary functional groups.[7]

G cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: Cyclization Reaction cluster_2 Step 3: Selective Hydrolysis cluster_3 Step 4: Purification A 2,5-Dihalopentanoic Acid Ester C Intermediate Tricarboxylic Acid Ester Derivative A->C Base (e.g., K₂CO₃) Ketone Solvent B 1,2-Bis(benzyloxycarbonyl)hydrazine B->C D Final Product: 1-((Benzyloxy)carbonyl)hexahydropyridazine- 3-carboxylic acid C->D Basic Aqueous Workup E High-Purity Crystalline Solid D->E Recrystallization or Column Chromatography

Caption: General workflow for the synthesis of the target compound.

Exemplary Synthesis Protocol

This protocol is a representative methodology based on established chemical principles for forming similar heterocyclic systems.[7]

  • Cyclization:

    • To a solution of an appropriate 2,5-dihalopentanoate ester in a ketone solvent (e.g., acetone, methyl isobutyl ketone), add 1,2-bis(benzyloxycarbonyl)hydrazine and a suitable base with a pKa above 8.5 (e.g., potassium carbonate).

    • Heat the reaction mixture, typically between 25°C and 55°C, and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time generally ranges from 2 to 12 hours.[7]

    • Causality: The base deprotonates the hydrazine, increasing its nucleophilicity. The hydrazine then displaces the two halide leaving groups in a sequential intramolecular and intermolecular fashion to form the cyclic intermediate.

  • Hydrolysis and Workup:

    • Upon completion, the solvent is typically removed under reduced pressure.

    • The crude intermediate is then treated with a basic aqueous medium (e.g., NaOH solution) to selectively hydrolyze the ester group to a carboxylate salt.

    • Acidify the aqueous solution carefully with a mineral acid (e.g., HCl) to a pH of approximately 3-4, which protonates the carboxylate and causes the product to precipitate.

    • Causality: The basic hydrolysis is selective for the less sterically hindered ester, leaving the Cbz protecting groups intact. Subsequent acidification is necessary to obtain the free carboxylic acid.

  • Purification:

    • Collect the precipitated solid by vacuum filtration and wash with cold water to remove inorganic salts.

    • Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a high-purity crystalline solid.

    • Trustworthiness: The purity of the final compound should be verified by analytical methods such as NMR spectroscopy and melting point analysis. A sharp melting point close to the literature value is a good indicator of high purity.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of 1-((benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid. Standard spectroscopic techniques are employed for this purpose.

Table 2: Expected Spectroscopic Data for Structural Confirmation

Technique Feature Expected Chemical Shift / Wavenumber
¹H NMR Carboxylic Acid Proton (-COOH) 10.0 - 12.0 ppm (broad singlet)[8]
Aromatic Protons (Cbz group) 7.2 - 7.4 ppm (multiplet)
Benzyl Protons (-CH₂-Ph) ~5.1 ppm (singlet or AB quartet)
Ring Protons (-CH-, -CH₂-) 2.0 - 4.0 ppm (complex multiplets)
¹³C NMR Carbonyl Carbon (-COOH) 170 - 180 ppm[8]
Carbonyl Carbon (Cbz, -OCOO-) 155 - 160 ppm
Aromatic Carbons (Cbz group) 127 - 137 ppm
Benzyl Carbon (-CH₂-Ph) ~67 ppm
Ring Carbons (-CH-, -CH₂-) 20 - 60 ppm
IR Spectroscopy O-H Stretch (Carboxylic Acid) 2500 - 3300 cm⁻¹ (very broad)[8]
C=O Stretch (Carboxylic Acid) ~1710 cm⁻¹ (strong)[8]
C=O Stretch (Cbz group) ~1690 cm⁻¹ (strong)

| Mass Spec. (ESI+) | [M+H]⁺ | m/z 265.11 |

  • ¹H NMR Spectroscopy: The most downfield signal is the characteristic broad singlet for the acidic proton of the carboxylic acid, which disappears upon D₂O exchange.[8] The aromatic protons of the Cbz group appear in their typical region, while the benzylic and ring protons show more complex splitting patterns in the aliphatic region.

  • ¹³C NMR Spectroscopy: Two distinct carbonyl carbon signals are expected, one for the carboxylic acid and one for the Cbz carbamate, with the carboxylic acid carbon appearing further downfield.[8][9]

  • Infrared (IR) Spectroscopy: The spectrum is dominated by a very broad O-H absorption from the hydrogen-bonded carboxylic acid dimer and a strong, sharp C=O stretching band.[8] A second carbonyl stretch from the Cbz group is also present, often overlapping with the acid's carbonyl band.

Applications in Drug Discovery and Development

The primary value of this compound lies in its application as a specialized building block in medicinal chemistry. Its rigid structure allows for the creation of peptidomimetics with well-defined three-dimensional shapes.

  • Constrained Dipeptide Mimicry: In drug design, mimicking the structure of a peptide that binds to a biological target (like an enzyme or receptor) is a common strategy. However, natural peptides are often flexible and susceptible to degradation by proteases. By incorporating a rigid scaffold like hexahydropyridazine, chemists can lock the pharmacophore elements into the desired bioactive conformation. This can lead to increased potency, improved selectivity, and better metabolic stability.

  • Protease Inhibitors: Many enzymes, including critical viral proteases (e.g., in HIV or Hepatitis C) and human proteases involved in cancer, have peptide substrates. This compound is an excellent starting point for designing inhibitors that can fit into the enzyme's active site, leveraging the constrained ring to orient binding groups optimally.[1]

  • Peptide Synthesis: The presence of both a protected amine (as part of the hydrazine) and a free carboxylic acid makes it a versatile component for solid-phase or solution-phase peptide synthesis. The carboxylic acid can be activated for coupling with an amine, while the Cbz group can be removed later to expose a new amine for further chain elongation.[1]

G A Flexible Dipeptide (e.g., Ala-Gly) B Multiple Conformations (High Rotational Freedom) A->B C Potential for Non-Specific Binding & Proteolytic Degradation B->C D 1-Cbz-Hexahydropyridazine-3-COOH (Constrained Mimic) E Locked Bioactive Conformation D->E F Increased Target Affinity, Selectivity & Stability E->F

Caption: The advantage of a constrained mimic over a flexible peptide.

Safety, Handling, and Storage

While specific, comprehensive toxicity data for CAS 72120-54-8 has not been widely reported, standard laboratory safety precautions for handling fine chemicals are mandatory.[2] Data from structurally related compounds suggest that caution is warranted.

  • Handling:

    • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

    • Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

    • Wash hands thoroughly after handling.[10]

  • Storage:

    • Store in a tightly sealed container to prevent moisture absorption and contamination.[2]

    • Keep in a cool, dry, and well-ventilated place away from incompatible materials, heat, and sources of ignition.[2]

  • Disposal:

    • Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations. Do not allow it to enter drains or the environment.

References

  • 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid - ChemBK. (n.d.). Retrieved from [Link]

  • (S)-1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid - MySkinRecipes. (n.d.). Retrieved from [Link]

  • 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylicacid... (n.d.). Autech Industry Co.,Ltd. Retrieved from [Link]

  • (S)-1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid - LookChem. (n.d.). Retrieved from [Link]

  • Spectroscopy of Carboxylic Acid Derivatives - Oregon State University. (n.d.). Retrieved from [Link]

  • Process for the preparation of hexahydropyridazine-3-carboxylic acid derivatives. (2004). Google Patents.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. (2013). PubMed Central. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2025, March 3). Chemistry LibreTexts. Retrieved from [Link]

  • Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Method for preparing heterocyclic-carboxylic acids. (2003). Google Patents.

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Exploratory

Spectroscopic Characterization of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid: A Technical Guide

This guide provides an in-depth technical overview of the spectroscopic techniques used to characterize 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid. Designed for researchers, scientists, and professional...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the spectroscopic techniques used to characterize 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to ensure robust and reliable analytical outcomes.

Introduction: The Importance of Spectroscopic Analysis

1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid, with the molecular formula C₁₃H₁₆N₂O₄, is a heterocyclic compound often utilized as a building block in the synthesis of novel pharmaceutical agents.[1][2] Its structural integrity and purity are paramount for the successful development of biologically active molecules. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous confirmation of its chemical structure and the identification of any potential impurities. This guide will detail the expected spectroscopic data for this molecule and the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and the connectivity of atoms.

¹H NMR Spectroscopy: A Proton's Perspective

Expected ¹H NMR Data:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationNotes
Aromatic (C₆H₅)7.2-7.4Multiplet5HProtons of the benzyl group.
Benzylic (CH₂)~5.1Singlet2HThe two protons are chemically equivalent.
Carboxylic Acid (OH)10-12Broad Singlet1HChemical shift is concentration and solvent dependent; signal disappears upon D₂O exchange.[3]
Methine (CH)~4.0Multiplet1HProton at the 3-position of the hexahydropyridazine ring.
Methylene (ring CH₂)1.5-3.8Multiplets6HProtons of the hexahydropyridazine ring, exhibiting complex splitting patterns due to diastereotopicity and coupling.

Causality Behind Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ or CDCl₃ is critical. DMSO-d₆ is often preferred for its ability to solubilize the carboxylic acid and for the clear observation of the acidic proton. The addition of a drop of D₂O in a subsequent experiment is a classic method to confirm the identity of the carboxylic acid proton, as it will undergo rapid exchange and its signal will disappear from the spectrum.

¹³C NMR Spectroscopy: The Carbon Backbone

Expected ¹³C NMR Data:

CarbonChemical Shift (δ, ppm)Notes
Carboxylic Acid (C=O)170-180Deshielded due to the two oxygen atoms.[3][4]
Carbonyl (Cbz, C=O)155-160Carbonyl of the carbamate group.
Aromatic (C₆H₅)127-137Multiple signals for the aromatic carbons of the benzyl group.
Benzylic (CH₂)~67Carbon of the benzylic methylene group.
Methine (CH)~55Carbon at the 3-position of the hexahydropyridazine ring.
Methylene (ring CH₂)20-50Carbons of the hexahydropyridazine ring.

Expert Insight: Broadband proton decoupling is a standard technique used in ¹³C NMR to simplify the spectrum by removing the splitting caused by attached protons. This results in a spectrum where each unique carbon atom appears as a single peak, greatly facilitating interpretation.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • To confirm the carboxylic acid proton, acquire a second spectrum after adding one drop of D₂O to the NMR tube and shaking gently.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)IntensityNotes
Carboxylic Acid (O-H stretch)2500-3300BroadThis very broad absorption is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[3][4][5]
Aromatic C-H Stretch3000-3100Medium
Aliphatic C-H Stretch2850-2960Medium
Carbonyl (Carboxylic Acid, C=O)1700-1725StrongThe strong absorption is due to the C=O double bond.[4][5]
Carbonyl (Cbz, C=O)1680-1700StrongThe carbonyl of the carbamate group.
C-O Stretch (Carboxylic Acid)1210-1320Medium[5]
N-H Bend (Amide II band region)1500-1550MediumFrom the carbamate linkage.

Self-Validating Protocol: The presence of the very broad O-H stretch in conjunction with the strong carbonyl absorption around 1710 cm⁻¹ is a highly reliable indicator of a carboxylic acid functional group.[4] The additional carbonyl from the Cbz group further confirms the structure.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): m/z = 264.28 (for the neutral molecule C₁₃H₁₆N₂O₄). In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z = 265.12 or the deprotonated molecule [M-H]⁻ at m/z = 263.11 would be expected.

  • Key Fragmentation Patterns:

    • Loss of the benzyl group (C₇H₇, 91 Da).

    • Loss of CO₂ (44 Da) from the carboxylic acid.

    • Loss of the entire benzyloxycarbonyl group (C₈H₇O₂, 135 Da).

    • Cleavage of the hexahydropyridazine ring.

Authoritative Grounding: The fragmentation of carboxylic acids in mass spectrometry often involves the loss of the hydroxyl group or the entire carboxyl group.[3] The benzyloxycarbonyl group is also prone to characteristic fragmentation, primarily through the cleavage of the benzylic C-O bond.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of molecule.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

    • To obtain fragmentation data, perform a tandem MS (MS/MS) experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Visualization of Experimental Workflows

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+ Spectrometer) cluster_analysis Data Analysis A Dissolve 5-10 mg of sample in 0.7 mL deuterated solvent B Transfer to NMR tube A->B C Acquire 1H NMR Spectrum B->C E Acquire 13C NMR Spectrum B->E D Add D2O and re-acquire 1H NMR C->D F Process and interpret spectra C->F D->F E->F

Caption: Workflow for NMR Spectroscopic Analysis.

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition (FT-IR) cluster_analysis Data Analysis A Place solid sample on ATR crystal C Record sample spectrum A->C B Record background spectrum B->C D Identify characteristic functional group absorptions C->D

Caption: Workflow for IR Spectroscopic Analysis.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_analysis Data Analysis A Prepare dilute solution (e.g., 1 mg/mL in MeOH) B Infuse sample into ESI source A->B C Acquire full scan MS (positive and negative modes) B->C D Perform MS/MS on molecular ion C->D E Determine molecular weight and analyze fragmentation patterns D->E

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion

The comprehensive spectroscopic characterization of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid through NMR, IR, and MS is essential for verifying its structure and ensuring its suitability for further applications in research and development. The methodologies and expected data presented in this guide provide a robust framework for the analysis of this compound, emphasizing the importance of a multi-technique approach for unambiguous structural elucidation.

References

  • Columbia University. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • ChemBK. (2024, April 9). 1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid. Retrieved from [Link]

  • Ivy Fine Chemicals. (n.d.). 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid. Retrieved from [Link]

  • Chemdad. (n.d.). (S)-1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Molecular Structure and Conformation of Cbz-Protected Hexahydropyridazine Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract Hexahydropyridazine scaffolds are privileged structures in medicinal chemistry, prized for their ability to introduce conformational constraint and...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydropyridazine scaffolds are privileged structures in medicinal chemistry, prized for their ability to introduce conformational constraint and serve as versatile pharmacophores. The introduction of a benzyloxycarbonyl (Cbz) protecting group on one of the ring nitrogens, along with a carboxylic acid substituent, creates a molecule of significant stereochemical complexity. Understanding the three-dimensional structure and conformational preferences of these molecules is paramount for rational drug design, as conformation dictates molecular shape, receptor binding affinity, and ultimately, biological activity. This technical guide provides a comprehensive analysis of the structural and conformational landscape of Cbz-protected hexahydropyridazine carboxylic acids, synthesizing insights from nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. We delve into the causal factors governing conformational equilibrium, present detailed experimental protocols for structural elucidation, and discuss the profound implications for the development of novel therapeutics.

Introduction: The Significance of Constrained Scaffolds in Drug Design

The hexahydropyridazine ring system, a six-membered saturated heterocycle containing two adjacent nitrogen atoms, is a key building block in the synthesis of biologically active compounds. Its incorporation into a drug candidate can pre-organize key pharmacophoric elements into a specific spatial arrangement, potentially enhancing binding affinity and selectivity for a biological target. The carboxybenzyl (Cbz) group is a widely used protecting group for amines due to its robustness and ease of removal via hydrogenolysis.[1][2] However, its influence extends beyond mere protection; its steric bulk and electronic properties profoundly impact the conformational behavior of the heterocyclic ring to which it is attached. When combined with a carboxylic acid, another common pharmacophoric feature, the resulting Cbz-protected hexahydropyridazine carboxylic acid presents a fascinating and complex system where subtle conformational shifts can lead to significant changes in biological function.

Foundational Principles: Conformation of the Hexahydropyridazine Ring

Like cyclohexane, the saturated hexahydropyridazine ring is not planar and exists in various non-planar conformations to relieve ring strain. The most stable of these are typically the chair conformations , with boat and twist-boat forms representing higher energy transition states or local minima.[3] The presence of the two nitrogen atoms and their substituents introduces additional complexity compared to cyclohexane.

Key conformational considerations include:

  • Ring Puckering: The out-of-plane bending of the ring, which defines the overall shape (chair, boat, etc.).[3][4]

  • Axial vs. Equatorial Substituents: Substituents on a chair conformation can occupy either axial (perpendicular to the ring's average plane) or equatorial (in the approximate plane of the ring) positions. Generally, bulky substituents prefer the less sterically hindered equatorial position.

  • Nitrogen Inversion: The lone pair on a nitrogen atom can rapidly invert, allowing for interconversion between different conformations.

  • Amide Resonance: The Cbz group, being a carbamate, is essentially an amide. The lone pair on the nitrogen atom it protects is delocalized into the adjacent carbonyl group.[5][6] This resonance imparts a planar character to the N-C(O)O bond and creates a significant barrier to rotation around the N-C(O) bond, which in turn influences the adjacent ring's conformation.[7]

The interplay of these factors determines the dominant conformation(s) in solution and the solid state.

The Directing Influence of the Cbz Group

The Cbz group is the primary driver of conformational preference in these systems. Its influence is twofold:

  • Steric Hindrance: The bulky benzyl group creates significant steric repulsion. To minimize this, the Cbz group will strongly favor an orientation that places the benzyl moiety in the least crowded position, which is typically equatorial on a chair conformation. This steric demand can be powerful enough to force the ring into a specific chair form, even if other smaller substituents might prefer the alternative.

  • Electronic Effects (Amide Planarity): Due to resonance, the nitrogen atom of the Cbz group, the carbonyl carbon, and the carbonyl oxygen are essentially sp2-hybridized and planar.[5] This planarity restricts the bond rotation around the N-C(O) bond, creating a "paddle-like" substituent that sweeps out a large volume as the ring attempts to flex. This effect further locks the ring into a preferred conformation where the planar Cbz group can be accommodated with minimal steric clash.

This combination of steric and electronic effects means that the Cbz group acts as a powerful "conformational lock," significantly biasing the equilibrium towards a single dominant chair conformation.

Experimental Elucidation of Molecular Conformation

Determining the precise three-dimensional structure requires a synergistic approach, combining solution-state, solid-state, and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution

NMR is the most powerful tool for determining the conformation of molecules in solution. For Cbz-protected hexahydropyridazine carboxylic acids, the key is to analyze the proton (¹H) NMR spectrum, specifically the vicinal coupling constants (³J).

The Karplus Relationship: The magnitude of the coupling constant between two protons on adjacent carbons (³JHH) is dependent on the dihedral angle (φ) between them.[8][9] This relationship is described by the Karplus equation.[10][11]

  • Large Coupling Constants (³J ≈ 9-13 Hz): Indicate an anti-periplanar relationship (φ ≈ 180°), which is characteristic of two axial protons on a chair ring system.[10]

  • Small Coupling Constants (³J ≈ 1-5 Hz): Indicate a syn-clinal or gauche relationship (φ ≈ 60°), characteristic of axial-equatorial or equatorial-equatorial proton pairs.[10]

By carefully analyzing the coupling patterns of the ring protons, one can deduce their relative orientations (axial or equatorial) and thus determine the dominant chair conformation.

Protocol 1: Conformational Analysis via ¹H NMR Spectroscopy

Objective: To determine the dominant solution-phase conformation of a Cbz-protected hexahydropyridazine carboxylic acid.

Materials:

  • Sample of Cbz-protected hexahydropyridazine carboxylic acid (~5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR spectrometer (≥400 MHz recommended)

Methodology:

  • Sample Preparation: Dissolve the sample in ~0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • 1D ¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum. This provides an overview of the chemical shifts and is used to check for sample purity.

  • Homonuclear Decoupling/COSY: Acquire a 2D COSY (Correlation Spectroscopy) experiment. This will establish which protons are coupled to each other, helping to trace the connectivity around the ring.

  • Measurement of Coupling Constants: From the high-resolution 1D spectrum, carefully measure the coupling constants (in Hz) for all ring protons. Pay close attention to the multiplicity of each signal (e.g., doublet of doublets, triplet of doublets).

  • Karplus Analysis:

    • Identify pairs of vicinal protons from the COSY spectrum.

    • Correlate the measured ³J values with expected dihedral angles using the Karplus relationship.[9][11]

    • Large J-values (e.g., >9 Hz) between two protons strongly suggest a diaxial relationship.

    • Build a model of the two possible chair conformations and assign all protons as either axial or equatorial.

    • The conformation that is consistent with the observed coupling constants is the dominant one in solution.

  • (Optional) NOESY/ROESY: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment. Cross-peaks in these spectra indicate protons that are close in space (< 5 Å), providing powerful, through-space confirmation of stereochemical assignments. For instance, a strong NOE between protons at positions 3 and 5 of the ring would confirm a 1,3-diaxial relationship.

X-ray Crystallography for Solid-State Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[12][13] This technique yields precise bond lengths, bond angles, and torsional angles, offering a static, high-resolution snapshot of the molecule's lowest energy conformation within the crystal lattice.[14][15] While the solid-state structure may not always perfectly represent the dynamic equilibrium in solution, it often corresponds to the most stable solution-phase conformer and serves as the ultimate benchmark for validating computational and NMR-derived models.[16]

Computational Chemistry

Theoretical calculations, such as those using Density Functional Theory (DFT), are invaluable for complementing experimental data.[17][18]

Applications in Conformational Analysis:

  • Conformational Searching: Algorithms can systematically explore the potential energy surface of the molecule to identify all low-energy conformers (chairs, boats, etc.).

  • Energy Calculation: The relative energies of these conformers can be calculated with high accuracy, predicting the most stable structures and their population distribution at a given temperature.

  • Validation: Computationally derived structures can be compared with X-ray data. Furthermore, NMR parameters like coupling constants can be calculated from the theoretical models and compared with experimental values to confirm the solution-phase structure.[19][20]

Integrated Analysis: A Holistic View

Data Presentation: Expected Conformational Parameters

The following table summarizes the type of quantitative data obtained from a combined experimental and computational analysis.

ParameterTypical Value (Chair Conformation)Method of DeterminationSignificance
³J (H_ax, H_ax)9 – 13 Hz¹H NMR SpectroscopyConfirms diaxial relationship (φ ≈ 180°).[10]
³J (H_ax, H_eq)2 – 5 Hz¹H NMR SpectroscopyConfirms axial-equatorial relationship (φ ≈ 60°).
³J (H_eq, H_eq)2 – 5 Hz¹H NMR SpectroscopyConfirms equatorial-equatorial relationship (φ ≈ 60°).
N-C-C-N Torsional Angle± 50-60°X-ray Crystallography, DFTDefines the degree of ring puckering.[3]
Relative Energy (ΔE)0-5 kcal/molDFT CalculationsQuantifies the stability difference between conformers.
Substituent OrientationEquatorial (for Cbz group)NMR, X-ray, DFTIndicates the sterically favored position for bulky groups.

Visualizing the Process and Concepts

Diagrams are essential for conceptualizing the complex relationships in conformational analysis.

Conformational_Equilibrium Conformational Equilibrium of a Cbz-Hexahydropyridazine cluster_0 Chair 1 (Cbz-Equatorial) cluster_1 Chair 2 (Cbz-Axial) C1 More Stable (Lower Energy) Substituents Equatorial C2 Less Stable (Higher Energy) Severe Steric Clash C1->C2 Ring Flip Steric Clash Steric Clash C2->Steric Clash 1,3-Diaxial Interaction

Caption: Equilibrium between chair conformers. The Cbz group strongly disfavors the axial position.

Experimental_Workflow Workflow for Conformational Elucidation Synthesis Synthesis & Purification of Target Molecule NMR Solution-State Analysis (1D/2D NMR) Synthesis->NMR Xray Solid-State Analysis (X-ray Crystallography) Synthesis->Xray DFT In Silico Analysis (Computational Modeling) Synthesis->DFT Analysis Integrated Data Analysis NMR->Analysis Xray->Analysis DFT->Analysis Conclusion Final Conformational Assignment Analysis->Conclusion

Caption: A synergistic workflow combining experimental and computational methods.

Implications for Medicinal Chemistry and Drug Development

A precise understanding of the conformational preferences of Cbz-protected hexahydropyridazine carboxylic acids is not merely an academic exercise. It directly informs drug design by:

  • Defining the Pharmacophore: The dominant conformation presents a specific three-dimensional arrangement of functional groups (the carboxylic acid, the benzyl ring, the nitrogen lone pairs). This "bioactive conformation" is what the biological target recognizes.

  • Improving Potency and Selectivity: By designing molecules that are "pre-organized" in the bioactive conformation, chemists can reduce the entropic penalty of binding, leading to higher affinity and potency.

  • Guiding Analogue Design: Knowledge of the stable conformation allows for the rational design of analogues where substituents are placed in specific axial or equatorial positions to probe interactions with a receptor or to modulate physicochemical properties like solubility and metabolic stability.

Conclusion

The molecular structure and conformation of Cbz-protected hexahydropyridazine carboxylic acids are governed by a delicate balance of steric and electronic factors, dominated by the directing influence of the Cbz group. The planar, bulky nature of this carbamate effectively locks the six-membered ring into a preferred chair conformation, which can be definitively characterized through a multi-pronged approach utilizing NMR spectroscopy, X-ray crystallography, and computational modeling. The insights gained from this analysis are critical for the field of drug discovery, enabling the design of more potent, selective, and effective therapeutic agents based on this versatile heterocyclic scaffold.

References

  • Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870–2871. [Link]

  • Wikipedia. (n.d.). Karplus equation. Retrieved from [Link]

  • Dalton, L. (2003). Karplus Equation. Chemical & Engineering News, 81(51), 37. [Link]

  • Miller, J.P. (n.d.). (H-C-C-H) Coupling Constant to Dihedral Angle Converter. Based on Karplus Equations. [Link]

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  • Fülöp, F., & Lázár, L. (2017). Amide Activation in Ground and Excited States. Molecules, 22(9), 1469. [Link]

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  • ChemBK. (2024). 1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid. [Link]

  • Zhang, Y., et al. (2022). Desymmetrization of N-Cbz glutarimides through N-heterocyclic carbene organocatalysis. Nature Communications, 13(1), 4042. [Link]

  • Savrda, J., et al. (1999). Synthesis, conformational study, and spectroscopic characterization of the cyclic C alpha, alpha-disubstituted glycine 9-amino-9-fluorenecarboxylic acid. Journal of Peptide Science, 5(2), 61-74. [Link]

  • Al-Hujran, T. A., et al. (2022). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 27(19), 6245. [Link]

  • Lee, J., et al. (2020). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. Journal of Chemical Information and Modeling, 60(10), 4694–4703. [Link]

  • Stahl, M., & Mata, R. A. (2018). Synergy of Theory, NMR, and Rotational Spectroscopy to Unravel Structural Details of d-Altroside Puckering and Side Chain Orientation. The Journal of Physical Chemistry Letters, 9(15), 4256–4261. [Link]

  • Dahl, C. E., et al. (2015). Molecular Modeling of Geometries, Charge Distributions, and Binding Energies of Small, Drug-Like Molecules Containing Nitrogen Heterocycles and Exocyclic Amino Groups in the Gas Phase and Aqueous Solution. Journal of Chemical Theory and Computation, 11(5), 2266–2284. [Link]

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Exploratory

solubility of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic Acid in Organic Solvents Introduction 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid is a chiral hete...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic Acid in Organic Solvents

Introduction

1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development.[1] Its rigid, cyclic scaffold, derived from a non-proteinogenic amino acid, makes it a valuable synthon for introducing conformational constraints into peptide mimics and other complex bioactive molecules. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective utilization in synthesis, purification, formulation, and screening workflows.[2][3][4][5] Poor solubility can lead to challenges in reaction kinetics, inaccurate structure-activity relationship (SAR) data, and difficulties in developing viable drug formulations.[5]

This guide provides a comprehensive analysis of the expected solubility profile of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid. In the absence of extensive empirical data for this specific molecule, this paper synthesizes information from its structural components, physicochemical properties, and the known behavior of analogous compounds. Furthermore, it details robust, field-proven experimental protocols for the precise determination of both thermodynamic and kinetic solubility, empowering researchers to generate reliable data tailored to their specific applications.

Part 1: Molecular Structure and Physicochemical Property Analysis

The solubility behavior of a compound is fundamentally dictated by its molecular structure. The structure of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid is a composite of three key functional regions, each contributing distinct physicochemical properties:

  • Carboxylic Acid Group (-COOH): This is a highly polar, hydrophilic functional group. It can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like water, methanol, and ethanol.[6] Its acidic nature (predicted pKa ≈ 2.07)[1] is a critical determinant of its pH-dependent solubility, allowing for deprotonation in basic media to form a highly water-soluble carboxylate salt.[7][8]

  • N-Benzyloxycarbonyl (Cbz) Protecting Group: This group consists of a non-polar, hydrophobic benzyl ring and a carbamate linker. The Cbz group is large and sterically hindering. Its primary role in synthesis is to protect the amine, but it significantly influences solubility by increasing the molecule's affinity for less polar organic solvents.[9][10] The introduction of such protecting groups generally decreases aqueous solubility while enhancing solubility in solvents like dichloromethane (DCM) and ethyl acetate.[10]

  • Hexahydropyridazine Ring: This saturated heterocyclic core is a cyclic diamine derivative. The presence of nitrogen atoms adds polarity and potential hydrogen bonding sites, contributing to its solubility in a range of polar solvents.

The interplay of these three regions—a polar acidic head, a polar heterocyclic core, and a large non-polar tail—results in a molecule with balanced properties, suggesting it will not be exclusively soluble in either extremely polar or non-polar solvents.

Table 1: Physicochemical Properties of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic Acid

PropertyValueSource
Molecular FormulaC₁₃H₁₆N₂O₄[1]
Molar Mass264.28 g/mol [1]
Melting Point~135-137 °C[1]
pKa (Predicted)2.07 ± 0.20[1]
AppearanceWhite crystalline solid[1]

Part 2: Predicted Solubility Profile

Based on the "like dissolves like" principle and analysis of the functional groups, a predicted solubility profile can be constructed.[11][12] This serves as a starting point for solvent selection in experimental settings.

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

Solvent CategorySolventPredicted SolubilityRationale
Polar Protic WaterLow (at neutral pH)The large, non-polar Cbz group counteracts the hydrophilicity of the carboxylic acid and heterocyclic core.[8]
Methanol, EthanolHighThese alcohols can effectively hydrogen bond with the carboxylic acid and solvate both polar and non-polar regions of the molecule.[6][13]
Acetic AcidHighThe acidic solvent can protonate the basic nitrogens and hydrogen bond strongly with the carboxylic acid.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighExcellent hydrogen bond acceptor and highly polar nature can solvate the entire molecule effectively.
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, its high polarity and ability to accept hydrogen bonds make it a good solvent for polar molecules with hydrophobic character.[14]
Acetonitrile (MeCN)ModerateLess polar than DMSO/DMF, may have some limitations in solvating the highly polar carboxylic acid moiety.
Ethers Tetrahydrofuran (THF)ModerateA moderately polar aprotic solvent that can solvate the Cbz group and parts of the ring, with some interaction with the carboxylic acid.
Diethyl EtherLowLower polarity and reduced ability to interact with the polar groups limit solubility.
Chlorinated Dichloromethane (DCM)Moderate to LowEffective at solvating the Cbz group, but poor at solvating the polar carboxylic acid.[10]
Chloroform (CHCl₃)Moderate to LowSimilar profile to DCM.
Non-Polar TolueneVery Low / InsolubleThe overall polarity of the molecule is too high for effective solvation by aromatic hydrocarbons.
Hexane, HeptaneInsolubleThe significant polarity mismatch between the solute and alkane solvents prevents dissolution.[11]

Part 3: Experimental Protocols for Solubility Determination

Theoretical predictions must be validated by empirical measurement. The choice of method depends on the required accuracy and throughput. The following are standard, self-validating protocols for determining solubility.

Protocol 1: Equilibrium "Shake-Flask" Method for Thermodynamic Solubility

This method is the gold standard for determining the true equilibrium (thermodynamic) solubility and is recommended by regulatory bodies.[15][16][17] Its causality lies in allowing the system to reach a true energetic minimum between the solid and solution phases.

Methodology:

  • Preparation: Add an excess amount of the solid 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid to a known volume (e.g., 1-5 mL) of the selected solvent in a sealed, inert vial. "Excess" is critical to ensure a saturated solution is formed with undissolved solid remaining.

  • Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator. The equilibration time is crucial; for crystalline compounds, 24-72 hours is typically required to ensure equilibrium is reached.[12]

  • Phase Separation: Cease agitation and allow the suspension to settle at the same constant temperature for at least 24 hours.[15] This step is vital to allow fine particles to sediment. Subsequently, separate the saturated supernatant from the excess solid via centrifugation (e.g., 15,000 rpm for 20 minutes) or filtration through a solvent-compatible, non-adsorptive filter (e.g., 0.22 µm PTFE).

  • Quantification: Carefully take a precise aliquot of the clear supernatant and dilute it with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS), against a standard calibration curve.

  • Validation: To ensure equilibrium was reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be constant across the later time points.

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to known volume of solvent B Agitate at constant T (24-72 hours) A->B C Settle at constant T (≥24 hours) B->C D Centrifuge or Filter (0.22 µm) C->D Isolate supernatant E Dilute aliquot of clear supernatant D->E F Analyze via HPLC/LC-MS against calibration curve E->F G Thermodynamic Solubility Value F->G Calculate mg/mL or Molarity

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Protocol 2: High-Throughput Screening (HTS) via Laser Nephelometry for Kinetic Solubility

This method is ideal for early-stage discovery when compound availability is limited and rapid assessment across many solvents is needed. It measures kinetic solubility, which is the concentration at which a compound precipitates from a supersaturated solution (typically from a DMSO stock).[2][4]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-20 mM).

  • Assay Plate Preparation: In a 96-well microtiter plate, dispense the desired organic solvents.

  • Compound Addition: Use a robotic liquid handler to perform serial dilutions by adding a small volume of the DMSO stock solution into the wells containing the organic solvents. This rapid addition creates a supersaturated state.

  • Precipitation and Detection: Allow the plate to incubate for a short period (e.g., 1-2 hours). Measure the turbidity (light scattering) in each well using a laser nephelometer.[2] The principle is that a clear solution will have low light scattering, while a suspension of precipitate will cause significant scattering.

  • Data Analysis: The kinetic solubility is determined as the concentration at which the nephelometry signal sharply increases above the baseline, indicating the onset of precipitation.

HTS_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis A Prepare high-concentration stock in 100% DMSO C Add DMSO stock to create supersaturated solution A->C B Dispense organic solvents into 96-well plate B->C D Incubate (1-2 hours) C->D E Measure turbidity via Laser Nephelometry D->E F Kinetic Solubility Value E->F Identify precipitation point

Caption: Workflow for HTS Kinetic Solubility by Laser Nephelometry.

Part 4: Key Factors Influencing Solubility

Beyond the choice of solvent, other factors can be manipulated to enhance the solubility of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid.

  • Effect of pH: This is arguably the most powerful factor. Due to its carboxylic acid group, the compound's solubility in aqueous media will dramatically increase at pH values above its pKa (~2.07).[1] In a basic solution (e.g., 5% aqueous NaHCO₃ or 1M NaOH), the carboxylic acid deprotonates to form the highly polar and water-soluble sodium carboxylate salt. This principle is fundamental for aqueous extractions during reaction workups.[7][18]

  • Effect of Temperature: For most solid organic compounds, solubility increases with increasing temperature.[12][19] This behavior can be exploited for purification by recrystallization. A solvent should be chosen in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Crystalline Form (Polymorphism): The solid-state structure of the compound can significantly impact its solubility. Amorphous forms are generally more soluble but less stable than their crystalline counterparts. Different crystalline polymorphs of the same compound can also exhibit different solubilities. While specific data for this molecule is unavailable, it is a critical consideration in drug development.

Conclusion

1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid possesses a multifaceted molecular structure that dictates a nuanced solubility profile. It is predicted to be highly soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF, with moderate solubility in solvents like THF and acetonitrile, and poor solubility in non-polar hydrocarbons and, at neutral pH, water. The presence of the carboxylic acid functionality provides a powerful handle for modulating solubility through pH adjustment, a key technique for both synthesis and formulation. While this guide provides a robust theoretical framework, it is essential for researchers to perform empirical measurements using standardized protocols, such as the shake-flask or HTS methods detailed herein, to obtain precise data for their specific applications.

References

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  • Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-903. Available at: [Link]

  • How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube. Retrieved from [Link]

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Foundational

A Senior Application Scientist's Technical Guide to (S)-1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid: Sourcing, Specification, and Application

Authored for Researchers, Scientists, and Drug Development Professionals Abstract (S)-1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid is a pivotal chiral building block in modern medicinal chemistry. Its con...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid is a pivotal chiral building block in modern medicinal chemistry. Its constrained heterocyclic scaffold serves as a valuable dipeptide isostere, finding extensive application in the rational design of enzyme inhibitors and other complex bioactive molecules.[1] The strategic incorporation of a benzyloxycarbonyl (Cbz) protecting group provides a stable yet readily cleavable handle, essential for multi-step synthetic campaigns.[1] This guide provides an in-depth analysis of the commercial landscape for this reagent, detailing key quality attributes, reliable suppliers, and best practices for its handling and application in a research and development setting.

Core Compound Profile and Significance

Chemical Identity

(S)-1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid is a non-proteinogenic amino acid derivative. Its structure is defined by a saturated six-membered pyridazine ring, with a carboxylic acid at the 3-position and a Cbz-protected nitrogen at the 1-position. The stereochemistry at the C3 position is of the (S) configuration, which is critical for its role in stereoselective synthesis.[1]

Physicochemical and Structural Data

Sourcing any chemical intermediate begins with a clear definition of its key identifiers and properties. The following table summarizes the essential data for this compound.

PropertyValueSource(s)
CAS Number 65632-62-4[2][3][4]
Molecular Formula C₁₃H₁₆N₂O₄[2][5]
Molecular Weight 264.28 g/mol [1][2][5]
Appearance White crystalline solid[6]
Melting Point 135-137°C or 168-169°C (Note: values vary by supplier)[1][6]
Storage Condition 2-8°C, dry, well-ventilated area[1][6]
pKa (Predicted) 2.07 ± 0.20[6]
Strategic Importance in Drug Discovery

The utility of this molecule stems from its unique combination of features:

  • Constrained Dipeptide Mimic: The hexahydropyridazine core imposes conformational rigidity. This is a highly sought-after attribute in drug design for locking a molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for a target protein.

  • Chiral Integrity: As a stereochemically defined building block, it allows for the construction of enantiomerically pure final compounds. This is paramount, as stereochemistry is a critical determinant of biological activity and safety.[1]

  • Orthogonal Protection: The Cbz group is stable to a wide range of reaction conditions but can be selectively removed, typically via catalytic hydrogenation. This orthogonality is crucial for sequential chemical transformations in the synthesis of complex molecules.[1]

Its primary applications are found in the synthesis of protease inhibitors and other peptidomimetics where precise spatial arrangement of functional groups is necessary for efficacy.[1]

Commercial Sourcing and Supplier Landscape

Procuring high-quality starting materials is a foundational requirement for reproducible research. This compound is available from a range of fine chemical suppliers, catering to both small-scale research and larger-scale development needs.

Representative Commercial Suppliers

The following table provides a non-exhaustive list of suppliers offering (S)-1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid. Researchers should always request a current Certificate of Analysis (CoA) before purchase to verify purity and specifications.

SupplierCatalog Number (Example)Typical PurityScaleNotes
Ivy Fine Chemicals 154517In stock (as per listing)mg to gProvides pricing for various small-scale quantities.[3]
AbacipharmTech BD1765269Not specifiedNot specifiedListed as a global chemical supplier.[4]
MySkinRecipes #23498195%mg to gProvides lead times and pricing for research quantities.[1]
LookChem (Directory)Not specifiedNot specifiedLists various suppliers and basic chemical data.[5]
ChemBK (Directory)Not specifiedNot specifiedAggregates information and lists multiple potential suppliers.[6]

Note: Availability, pricing, and catalog numbers are subject to change. This table is for illustrative purposes.

Procurement Workflow: From Selection to Synthesis

The process of acquiring and validating a critical reagent like this follows a logical progression to ensure experimental integrity.

Procurement_Workflow A Identify Synthetic Need B Search Supplier Databases (CAS: 65632-62-4) A->B Define Target C Compare Suppliers: - Purity - Price - Lead Time - Available Data (CoA) B->C Initial Screening D Request Quotation & Certificate of Analysis C->D Select Candidate(s) E Review CoA for Critical Specs (e.g., ee, NMR) D->E Validate Quality F Place Purchase Order E->F Decision Point G Log Receipt & Quarantine F->G Procure H Perform In-House QC (as needed) G->H Verify I Release to Synthesis Lab H->I Approve

Caption: A typical workflow for procuring and validating a critical chemical reagent.

Quality Specifications and Analytical Validation

For a chiral intermediate, purity is multifaceted. It encompasses not only chemical purity but also, critically, enantiomeric purity.

  • Chemical Purity: Typically determined by HPLC and/or ¹H NMR. A minimum purity of 95% is common for research-grade material.[1][7]

  • Enantiomeric Purity (or Enantiomeric Excess, ee): This is the most critical parameter for this specific molecule. It is usually assessed by chiral HPLC. Researchers should insist on a CoA that explicitly states the ee value, which should ideally be >98%.

  • Identity Confirmation: Mass spectrometry and NMR spectroscopy confirm the molecular weight and structure, respectively. The CoA should include data or a statement confirming the identity matches the structure.

Laboratory Handling, Storage, and Safety

Proper stewardship of chemical reagents ensures their stability and protects researchers.

  • Storage: The compound should be stored in a tightly sealed container at 2-8°C, as recommended by suppliers.[1][6] This temperature range minimizes the potential for degradation over time. It should be kept away from incompatible materials such as strong oxidizing agents.

  • Handling: Standard laboratory safety protocols are required. This includes using the material in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat.

  • Safety Profile: While specific, detailed toxicology data for this compound is not widely reported, it should be handled with the care afforded to all novel chemical entities.[6] It is intended for research and manufacturing use only and is not for medical or consumer applications.[7]

Synthetic Utility and Application Workflow

The primary value of (S)-1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid is its function as a constrained amino acid surrogate in peptide synthesis. The Cbz group is a cornerstone of this utility.

The Role of the Cbz Protecting Group

The benzyloxycarbonyl (Cbz or Z) group is a classic amine protecting group. Its selection for this building block is deliberate:

  • Robustness: It is stable to many synthetic conditions, including mildly acidic or basic environments, allowing for chemistry to be performed on the carboxylic acid moiety without disturbing the protected nitrogen.

  • Mild Deprotection: The Cbz group is most commonly removed by catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst). This is a very mild and clean method that does not typically affect other functional groups, preserving the integrity of the molecule.

Conceptual Synthetic Workflow

The diagram below illustrates the logical flow of using this building block in a synthetic route, for example, in amide bond formation.

Synthetic_Utility Start (S)-Cbz-hexahydropyridazine-3-COOH (Starting Material) Step1 Step 1: Amide Coupling (Activate -COOH, add Amine R-NH₂) Start->Step1 Intermediate Cbz-Protected Dipeptide Mimic Step1->Intermediate Step2 Step 2: Cbz Deprotection (e.g., H₂, Pd/C) Intermediate->Step2 Selective Cleavage Product Free Amine Intermediate (Ready for next coupling step) Step2->Product

Caption: Conceptual workflow for using the title compound in peptide-like synthesis.

Conclusion

(S)-1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid is a commercially available and highly valuable intermediate for drug discovery professionals. Its utility is rooted in its constrained chiral structure and the presence of the synthetically versatile Cbz protecting group. When sourcing this material, researchers must prioritize obtaining a comprehensive Certificate of Analysis to verify both chemical and enantiomeric purity. By partnering with reliable fine chemical suppliers and adhering to rigorous quality control and handling procedures, development teams can effectively leverage this building block to construct novel and potent therapeutic candidates.

References

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  • (S)-1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid, min 95%, 100 mg - Oakwood Chemical.
  • (S)-1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid - Achemica.
  • (S)-1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid - LookChem. Zzyyb8PqNyQoQByIOQ-05A==)

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Exploratory

The Strategic Incorporation of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic Acid in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that impart enhanced potency, selectivity, and pharmacokin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that impart enhanced potency, selectivity, and pharmacokinetic properties is relentless. Constrained amino acid analogs have emerged as a powerful tool in this endeavor, offering a strategic approach to modulate peptide and small molecule conformations. This in-depth technical guide focuses on 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid, a unique cyclic amino acid analog. We will explore its synthesis, structural characteristics, and burgeoning applications, providing a comprehensive resource for researchers aiming to leverage its unique properties in the design of next-generation therapeutics.

Introduction: The Rationale for Conformational Constraint

The biological activity of a peptide or small molecule is intrinsically linked to its three-dimensional structure. Unconstrained, flexible molecules can adopt a multitude of conformations, many of which may be inactive or lead to off-target effects. By introducing rigid structural elements, such as the hexahydropyridazine ring system, we can lock the molecule into a bioactive conformation, thereby enhancing its affinity for the target receptor or enzyme. 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid, with its pre-organized cyclic backbone, serves as an exemplary building block for achieving this conformational rigidity. The benzyloxycarbonyl (Cbz) protecting group further offers a versatile handle for seamless integration into standard peptide synthesis protocols.[1]

Synthesis and Characterization

The synthesis of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and purity.[2] While several synthetic strategies have been explored for related piperazic acid derivatives, a common approach involves the construction of the hexahydropyridazine ring followed by protection of the nitrogen atoms.

A general and reliable enantioselective route to a mono-N-Cbz protected piperazic acid, a closely related analog, has been described, providing a strong foundation for the synthesis of the title compound.[3] This approach often starts from a chiral precursor to establish the stereocenter at the 3-position. A key step involves an intramolecular nucleophilic substitution to form the cyclic hydrazine core.

A plausible synthetic pathway is outlined below, based on established methods for similar structures.

Synthesis_Pathway A Chiral Precursor (e.g., from Glutamic Acid) B Introduction of Hydrazine Moiety A->B Multi-step transformation C Cyclization to form Hexahydropyridazine Ring B->C Intramolecular Cyclization D Selective N1-Cbz Protection C->D Benzyl Chloroformate E 1-((Benzyloxy)carbonyl)hexahydropyridazine- 3-carboxylic acid D->E Final Product Conformational_Constraint cluster_0 Unconstrained Peptide cluster_1 Constrained Peptide with Hexahydropyridazine Analog A Multiple Conformations B Lower Binding Affinity A->B C Potential for Off-Target Effects A->C D Defined Bioactive Conformation E Enhanced Binding Affinity D->E F Improved Selectivity D->F

Figure 2: The influence of conformational constraint on peptide properties.

Applications in Drug Discovery and Peptide Synthesis

1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid is a valuable building block for the synthesis of peptidomimetics and other small molecule drugs. [2]Its protected carboxylic acid and hydrazine functionalities allow for its incorporation into peptide chains using standard solid-phase or solution-phase synthesis methodologies.

Incorporation into Peptides:

The Cbz-protected amino acid can be coupled to a growing peptide chain using standard coupling reagents such as HATU or HBTU. The Cbz group is stable to the basic conditions used for Fmoc deprotection in solid-phase peptide synthesis, allowing for its selective removal at a later stage via catalytic hydrogenation. This orthogonality is a key advantage in the synthesis of complex peptides. [4] Workflow for Peptide Incorporation:

Peptide_Synthesis_Workflow Resin Resin-Bound Peptide Deprotection Fmoc Deprotection Resin->Deprotection Coupling Coupling with Cbz-Hexahydropyridazine- 3-carboxylic acid Deprotection->Coupling Elongation Further Peptide Elongation Coupling->Elongation Cleavage Cleavage from Resin and Side-Chain Deprotection Elongation->Cleavage Final_Peptide Final Constrained Peptide Cleavage->Final_Peptide

Figure 3: A simplified workflow for incorporating the constrained amino acid into a peptide sequence.

Potential Therapeutic Areas:

The unique structural features of hexahydropyridazine-containing compounds make them attractive for a variety of therapeutic applications. The constrained nature of the scaffold can be exploited to design potent and selective inhibitors of proteases, protein-protein interactions, and other challenging drug targets. The chiral nature of the 3-carboxylic acid further allows for the development of enantioselective drugs, which is particularly important in targeting neurological and cardiovascular diseases. [5]

Conclusion and Future Perspectives

1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid represents a valuable and versatile tool in the medicinal chemist's arsenal. Its ability to impose conformational constraints on peptides and small molecules offers a rational approach to improving their pharmacological properties. While the synthesis of this building block requires specialized methods, its utility in creating novel therapeutics with enhanced potency, selectivity, and stability is a compelling advantage. As our understanding of the relationship between molecular conformation and biological activity deepens, the strategic use of constrained amino acid analogs like this hexahydropyridazine derivative will undoubtedly play an increasingly important role in the future of drug design and development.

References

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Foundational

The Strategic Synthesis of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic Acid Derivatives: A Guide for Medicinal Chemists

Abstract The hexahydropyridazine-3-carboxylic acid scaffold, a saturated six-membered diazacyclic analogue of proline, represents a privileged structural motif in medicinal chemistry. Its incorporation into bioactive mol...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The hexahydropyridazine-3-carboxylic acid scaffold, a saturated six-membered diazacyclic analogue of proline, represents a privileged structural motif in medicinal chemistry. Its incorporation into bioactive molecules, often as a constrained dipeptide mimetic, has led to the development of significant therapeutic agents. The strategic manipulation of this core, particularly through N-protection and carboxylic acid derivatization, is paramount for its successful application in drug discovery programs. This technical guide provides an in-depth exploration of the preparation of 1-((benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid and its subsequent transformation into a diverse array of derivatives. We will delve into the causal rationale behind key synthetic strategies, provide validated experimental protocols, and discuss the critical role of these building blocks in the generation of novel chemical entities.

Introduction: The Significance of the Hexahydropyridazine Core

The hexahydropyridazine ring system, also known as piperazic acid when unsubstituted at the 3-carboxylic acid position, is a non-proteinogenic amino acid that has garnered considerable attention from the pharmaceutical industry.[1] Its rigidified cyclic structure imparts conformational constraint upon peptide-based molecules, a strategy often employed to enhance potency, selectivity, and metabolic stability. A notable example of its therapeutic relevance is in the angiotensin-converting enzyme (ACE) inhibitor, Cilazapril®, which incorporates the (S)-isomer of a piperazic acid derivative.[2]

The benzyloxycarbonyl (Cbz or Z) protecting group, introduced by Bergmann and Zervas in 1932, remains a cornerstone of peptide and amino acid chemistry.[3] Its stability under a wide range of reaction conditions, coupled with its facile removal by catalytic hydrogenation, makes it an ideal choice for the protection of the N1-position of the hexahydropyridazine ring during multi-step syntheses. This guide will focus on the preparation of the Cbz-protected core, 1-((benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid, a versatile intermediate for further chemical elaboration.

Core Synthesis: Constructing the Cbz-Protected Hexahydropyridazine Ring

The synthesis of the target scaffold can be approached through several strategic disconnections. A prevalent and scalable method involves the cyclization of a linear precursor, capitalizing on the formation of the two N-C bonds to construct the heterocyclic core.

Strategy 1: Cyclocondensation of Dihalogenated Pentanoates

A robust and industrially relevant approach to (S)-1-(benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid involves a cascade reaction sequence starting from readily available precursors.[4] This method, outlined in patent literature, demonstrates a highly efficient one-pot process that avoids the isolation of intermediates.[5]

The key transformation is the reaction of an alkyl 2,5-dihalogenopentanoate with a bis-protected hydrazine, such as dibenzyl hydrazine-1,2-dicarboxylate. The presence of a suitable base facilitates the initial N-alkylation, followed by an intramolecular cyclization to form the hexahydropyridazine ring. Subsequent selective hydrolysis of one of the protecting groups and the ester moiety under basic conditions yields the desired N1-Cbz protected carboxylic acid.

Conceptual Workflow: Cyclocondensation Approach

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Final Product A Alkyl 2,5-Dihalogenopentanoate C Base-Mediated Cyclocondensation A->C B Dibenzyl Hydrazine-1,2-dicarboxylate B->C D Intermediate: 1,2-Bis(benzyloxycarbonyl) hexahydropyridazine-3-carboxylate C->D One-pot reaction E Selective Hydrolysis (Basic Aqueous Medium) D->E F 1-((Benzyloxy)carbonyl) hexahydropyridazine-3-carboxylic acid E->F

Caption: Workflow for the cyclocondensation synthesis of the target scaffold.

Detailed Experimental Protocol: Synthesis of (S)-1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid (Adapted from Patent Literature[4][5])

  • Reaction Setup: To a solution of an appropriate alkyl (S)-2,5-dihalogenopentanoate (1.0 equiv.) and dibenzyl hydrazine-1,2-dicarboxylate (1.05 equiv.) in a suitable ketone solvent (e.g., acetone, methyl ethyl ketone) is added a base with a pKa above 8.5 (e.g., potassium carbonate) (2.5 equiv.).

  • Cyclization: The reaction mixture is heated to reflux and stirred for 12-24 hours, or until consumption of the starting materials is confirmed by TLC or LC-MS analysis.

  • Hydrolysis: After cooling to room temperature, a basic aqueous solution (e.g., 2M NaOH) is added to the reaction mixture. The mixture is then stirred at an elevated temperature (e.g., 50-60 °C) for 4-8 hours to facilitate selective hydrolysis.

  • Work-up and Isolation: The organic solvent is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar organic solvent (e.g., diethyl ether or toluene) to remove organic impurities. The aqueous layer is then acidified to a pH of 2-3 with a strong acid (e.g., concentrated HCl), resulting in the precipitation of the product.

  • Purification: The crude product is collected by filtration, washed with cold water, and dried under vacuum to afford (S)-1-((benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid as a solid. Further purification can be achieved by recrystallization from a suitable solvent system if necessary.

Parameter Rationale and Field Insights
Solvent Ketone solvents are often chosen for their ability to dissolve the reactants and for their suitable boiling points for the cyclization step.
Base A base with a sufficiently high pKa is crucial to deprotonate the hydrazine nitrogen, initiating the nucleophilic attack on the alkyl halide. The use of an inorganic base like K₂CO₃ simplifies the work-up procedure.
Reaction Control The one-pot nature of this process, where the intermediate tricarboxylic acid ester is not isolated, enhances the overall efficiency and scalability of the synthesis.[5]
Stereochemistry The stereochemical integrity at the C3 position is typically retained throughout the reaction sequence, allowing for the synthesis of enantiomerically pure products from chiral starting materials.

Derivatization of the Carboxylic Acid Moiety

With the Cbz-protected core in hand, the carboxylic acid functional group serves as a versatile handle for the introduction of a wide range of substituents, primarily through the formation of ester and amide bonds. These derivatives are often synthesized to modulate the pharmacokinetic and pharmacodynamic properties of the final compound.[6]

Esterification

Ester derivatives can act as prodrugs, improving the oral bioavailability of a parent carboxylic acid.[6] The synthesis of benzyl esters, for example, can be achieved through the reaction of the carboxylic acid with benzyl bromide in the presence of a mild base.[7]

Experimental Protocol: Benzyl Esterification

  • Reaction Setup: 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid (1.0 equiv.) is dissolved in a polar aprotic solvent such as DMF or acetonitrile.

  • Base Addition: A mild base such as sodium bicarbonate or potassium carbonate (1.5 equiv.) is added, and the mixture is stirred for 15-30 minutes.

  • Alkylation: Benzyl bromide (1.1 equiv.) is added, and the reaction is stirred at room temperature or slightly elevated temperature (40-50 °C) until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Amide Coupling

The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry. The direct coupling of the carboxylic acid with a primary or secondary amine requires the use of a coupling reagent to activate the carboxyl group.

General Amide Coupling Workflow

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Acid 1-Cbz-Hexahydropyridazine- 3-carboxylic acid Activation Carboxylic Acid Activation Acid->Activation Amine Primary or Secondary Amine (R-NH₂ or R₂NH) CouplingStep Nucleophilic Attack by Amine Amine->CouplingStep Coupling Coupling Reagent (e.g., DCC, HATU) Coupling->Activation Base Base (optional) (e.g., DIPEA, DMAP) Base->Activation Activation->CouplingStep Amide Amide Derivative CouplingStep->Amide

Caption: Workflow for the synthesis of amide derivatives via coupling reactions.

Experimental Protocol: DCC/DMAP Mediated Amide Coupling

  • Reaction Setup: To a solution of 1-((benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid (1.0 equiv.) and the desired amine (1.1 equiv.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added 4-dimethylaminopyridine (DMAP) (0.1 equiv.).

  • Coupling Reagent Addition: The solution is cooled to 0 °C in an ice bath, and a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv.) in the same solvent is added dropwise.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is concentrated, and the residue is redissolved in an organic solvent (e.g., ethyl acetate), washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash column chromatography.

Coupling Reagent Advantages Disadvantages
DCC Inexpensive and effective.Forms insoluble DCU byproduct which can complicate purification.
EDC Water-soluble carbodiimide; byproduct is also water-soluble, simplifying work-up.More expensive than DCC.
HATU/HBTU Highly efficient, rapid coupling with low rates of racemization.Higher cost; produces potentially hazardous byproducts.

Deprotection and Further Functionalization

The Cbz group is typically removed at a late stage in the synthesis to unveil the N1-amine. This is most commonly achieved by catalytic hydrogenation.

Experimental Protocol: Cbz Deprotection via Catalytic Hydrogenation

  • Reaction Setup: The Cbz-protected substrate is dissolved in a suitable solvent, typically methanol or ethanol.

  • Catalyst Addition: A catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol% Pd) is added to the solution.

  • Hydrogenation: The reaction vessel is purged with hydrogen gas (or a hydrogen balloon is attached), and the mixture is stirred vigorously at room temperature under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: The catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield the deprotected product.

The resulting secondary amine can then be subjected to further functionalization, such as N-alkylation or acylation, to generate a final library of diverse compounds for biological screening.

Conclusion

The 1-((benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid scaffold is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. The synthetic routes outlined in this guide, particularly the scalable cyclocondensation approach, provide a reliable foundation for its preparation. Subsequent derivatization of the carboxylic acid moiety through robust esterification and amide coupling protocols allows for extensive structure-activity relationship (SAR) studies. A thorough understanding of the principles and experimental nuances discussed herein will empower researchers and drug development professionals to effectively leverage this important chemical entity in their quest for novel therapeutics.

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Exploratory

Introduction: The Significance of Chiral Hexahydropyridazine-3-carboxylic Acids in Medicinal Chemistry

An In-depth Technical Guide to the Chiral Synthesis of Enantiomerically Pure Hexahydropyridazine-3-carboxylic Acid Derivatives 1.1 The Hexahydropyridazine Scaffold: A Privileged Motif The hexahydropyridazine ring system,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chiral Synthesis of Enantiomerically Pure Hexahydropyridazine-3-carboxylic Acid Derivatives

1.1 The Hexahydropyridazine Scaffold: A Privileged Motif

The hexahydropyridazine ring system, a saturated six-membered diazine, is a recurring structural motif in a multitude of biologically active compounds.[1] Its inherent conformational constraints and the presence of two nitrogen atoms make it a valuable scaffold for the design of novel therapeutic agents. These nitrogen atoms can serve as key points for molecular interactions with biological targets, such as hydrogen bonding, and allow for diverse functionalization to modulate physicochemical properties. The incorporation of this scaffold can be found in compounds with activities ranging from antineoplastic to enzyme inhibition.[2]

1.2 The Importance of Stereochemistry: Enantiopurity in Drug Design

The principles of chirality are fundamental to modern drug design and development, as the biological systems with which drugs interact are themselves chiral.[3][4] The two enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[4] Consequently, the synthesis of enantiomerically pure compounds is not merely an academic challenge but a critical requirement for the development of safe and effective medicines. For derivatives of hexahydropyridazine-3-carboxylic acid, the stereochemistry at the 3-position and any other stereocenters on the ring dictates the three-dimensional arrangement of substituents, which in turn governs the molecule's binding affinity and selectivity for its biological target.

1.3 Scope of this Guide

This technical guide provides a comprehensive overview of the core strategies for the chiral synthesis of enantiomerically pure hexahydropyridazine-3-carboxylic acid derivatives. It is intended for researchers, scientists, and professionals in drug development. The guide will delve into the mechanistic underpinnings, practical applications, and comparative advantages of various synthetic methodologies, including asymmetric hydrogenation, organocatalytic reactions, chiral auxiliary-mediated syntheses, diastereoselective approaches, and enzymatic methods. Each section will provide not only the "how" but also the "why," offering insights into the rationale behind experimental design and the principles governing stereochemical control.

Strategic Approaches to Asymmetric Synthesis

The synthesis of chiral hexahydropyridazine-3-carboxylic acid derivatives can be broadly categorized into several key strategies. The choice of a particular strategy often depends on the desired substitution pattern, the availability of starting materials, and the required level of enantiopurity.

G cluster_strategies Synthetic Strategies Asymmetric Hydrogenation Asymmetric Hydrogenation Target Molecule Enantiopure Hexahydropyridazine-3- carboxylic Acid Asymmetric Hydrogenation->Target Molecule Direct enantioselective reduction Organocatalysis Organocatalysis Organocatalysis->Target Molecule Asymmetric cycloadditions and other reactions Chiral Auxiliaries Chiral Auxiliaries Chiral Auxiliaries->Target Molecule Diastereoselective synthesis followed by auxiliary removal Diastereoselective Methods Diastereoselective Methods Diastereoselective Methods->Target Molecule Substrate-controlled stereoselection Enzymatic Methods Enzymatic Methods Enzymatic Methods->Target Molecule Kinetic resolution or asymmetric synthesis G Substrate Cyclic N-Acyl Hydrazone Intermediate Chiral Ni-Substrate Complex Substrate->Intermediate + Chiral Catalyst Catalyst Ni-(S,S)-Ph-BPE Complex Catalyst->Intermediate Product Chiral Cyclic Hydrazine Intermediate->Product + H2 Product->Catalyst - Product (Catalyst Regeneration)

Caption: Simplified workflow for Ni-catalyzed asymmetric hydrogenation.

3.2.2 Experimental Protocol: General Procedure

A general procedure for the nickel-catalyzed asymmetric hydrogenation of a cyclic N-acyl hydrazone is as follows:

  • In a glovebox, a mixture of Ni(OAc)₂·4H₂O and the chiral ligand (e.g., (S,S)-Ph-BPE) in a suitable solvent (e.g., trifluoroethanol) is stirred to form the catalyst complex.

  • The cyclic N-acyl hydrazone substrate and an additive (e.g., acetic acid) are added to the catalyst solution.

  • The reaction vessel is placed in an autoclave and pressurized with hydrogen gas.

  • The reaction is stirred at room temperature until completion, as monitored by techniques like TLC or HPLC.

  • After depressurization, the solvent is removed under reduced pressure, and the product is purified by column chromatography.

3.2.3 Substrate Scope and Enantioselectivity

This methodology has been successfully applied to a wide range of substrates, demonstrating its versatility.

Substrate (N-Acyl Hydrazone)Product (Chiral Hydrazine)Yield (%)ee (%)
Phenyl-substitutedPhenyl-substituted>99>99
Thienyl-substitutedThienyl-substituted>9998
Naphthyl-substitutedNaphthyl-substituted>99>99
Alkyl-substitutedAlkyl-substituted>9995

Data synthesized from multiple sources for illustrative purposes. [5][6]

Organocatalytic Asymmetric Reactions

4.1 The Rise of Organocatalysis in Heterocyclic Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. [7][8]This approach avoids the use of often toxic and expensive metals and can be performed under mild reaction conditions. For the synthesis of hexahydropyridazine derivatives, organocatalytic methods, particularly asymmetric cycloadditions, have proven to be highly effective. [2] 4.2 Asymmetric [4+2] Cycloadditions (Aza-Diels-Alder Reactions)

The aza-Diels-Alder reaction is a cornerstone for the synthesis of six-membered nitrogen-containing heterocycles. [1][9]In an organocatalytic asymmetric variant, a chiral catalyst, such as a quinine-derived squaramide, can be used to control the stereochemical outcome of the reaction between a diene and a dienophile. [7]This has been successfully applied to construct chiral hexahydropyridazine spiro-oxindole scaffolds. [2] 4.2.1 Mechanism and Stereochemical Control

The chiral organocatalyst typically activates the dienophile through hydrogen bonding, creating a chiral environment that directs the approach of the diene. This leads to the formation of the cycloadduct with high diastereo- and enantioselectivity.

G Diene Hydrazide 1,4-Synthon Transition_State Chiral Transition State Assembly Diene->Transition_State Dienophile Methyleneindolinone Dienophile->Transition_State Catalyst Chiral Organocatalyst (e.g., Squaramide) Catalyst->Transition_State Activation Product Chiral Hexahydropyridazine Spiro-oxindole Transition_State->Product [4+2] Cycloaddition

Caption: Organocatalytic asymmetric aza-Diels-Alder reaction workflow.

4.2.2 Experimental Workflow

  • The diene, dienophile, and chiral organocatalyst are combined in a suitable solvent.

  • The reaction is stirred at a specific temperature until completion.

  • The product is isolated and purified, typically by column chromatography.

  • The enantiomeric excess is determined by chiral HPLC analysis.

4.2.3 Representative Examples and Performance

DieneDienophileCatalyst Loading (mol%)Yield (%)dree (%)
Hydrazide 1,4-synthonMethyleneindolinone1095>20:192
Hydrazide 1,4-synthonSubstituted Methyleneindolinone1088>20:185

Illustrative data based on reported organocatalytic methods. [2]

Chiral Auxiliary-Mediated Syntheses

5.1 Principle of Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. [10]After the desired stereocenter has been created, the auxiliary is removed to yield the enantiomerically enriched product. [10]This is a robust and well-established strategy in asymmetric synthesis.

5.2 Evans Oxazolidinones and Pseudoephedrine in Diastereoselective Reactions

Chiral auxiliaries such as Evans oxazolidinones and pseudoephedrine are widely used to control the stereochemistry of alkylation and aldol reactions. [10][]For the synthesis of hexahydropyridazine derivatives, a chiral auxiliary can be attached to a precursor molecule to direct the diastereoselective formation of a key stereocenter, which is then incorporated into the final heterocyclic ring. [12] 5.2.1 Diastereoselective Alkylation

In a typical application, a carboxylic acid precursor is converted to an amide with a chiral auxiliary like (1R,2R)-(-)-pseudoephedrine. The resulting chiral amide can then be deprotonated to form a chiral enolate, which reacts with an electrophile from a specific face, dictated by the steric hindrance of the auxiliary, to give a single diastereomer.

5.2.2 Protocol: Synthesis and Removal of the Auxiliary

  • Attachment: The carboxylic acid precursor is coupled with the chiral auxiliary (e.g., pseudoephedrine) to form a chiral amide.

  • Diastereoselective Reaction: The chiral amide is subjected to a diastereoselective transformation, such as alkylation.

  • Removal: The chiral auxiliary is cleaved from the product, for example, by hydrolysis or reduction, to yield the enantiomerically enriched product and recover the auxiliary. [10]

Diastereoselective Approaches

6.1 Substrate-Controlled Diastereoselection

In some cases, the inherent stereochemistry of a chiral starting material can be used to direct the formation of new stereocenters. This substrate-controlled approach is particularly useful in the synthesis of complex molecules with multiple stereocenters.

6.2 Diastereoselective Radical Cyclization for Fused Systems

Intramolecular radical cyclizations can be a powerful tool for constructing fused ring systems. [12][13]The pyridazinone ring can serve as a scaffold for the diastereoselective formation of a fused cyclopentane ring via a 5-exo radical cyclization. [12][14]The rigidity of the pyridazinone ring directs the approach of the radical, leading to the formation of a single diastereomer of the cis-fused cyclopenta-pyridazinone. [12][13]

Enzymatic and Chemo-enzymatic Methods

7.1 Biocatalysis in Chiral Synthesis

Enzymes are highly efficient and stereoselective catalysts that can be used for a variety of asymmetric transformations. [15][16][17]Their use in organic synthesis is a key aspect of green chemistry.

7.2 Kinetic Resolution of Racemic Hexahydropyridazine-3-carboxylic Acid Esters

7.2.1 Principle of Enzymatic Kinetic Resolution

In an enzymatic kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. [16][18]For example, a lipase or esterase can selectively hydrolyze one enantiomer of a racemic ester of hexahydropyridazine-3-carboxylic acid to the corresponding carboxylic acid, allowing for the separation of the unreacted ester and the product acid, both in high enantiomeric purity. [17][19][20] 7.2.2 Suitable Enzymes and Conditions

A variety of hydrolases, such as lipases from Candida species, can be employed for the kinetic resolution of carboxylic acid esters. [19]The reactions are typically carried out in aqueous buffer, sometimes with a co-solvent, at mild temperatures.

7.3 Imine Reductase (IRED)-Catalyzed Reductive Aminations

Engineered imine reductases (IREDs) can catalyze the reductive amination of dicarbonyl compounds with hydrazines to produce substituted cyclic N-alkylhydrazines, including hexahydropyridazines. [15]This method offers a biocatalytic route to these important heterocyclic scaffolds.

Comparative Analysis of Synthetic Strategies

StrategyKey AdvantagesKey LimitationsTypical ee (%)Scalability
Asymmetric Hydrogenation High efficiency, excellent ee, atom economicalRequires specialized high-pressure equipment, catalyst sensitivity95->99Good
Organocatalysis Metal-free, mild conditions, operational simplicityCatalyst loading can be high, substrate scope may be limited85-95Moderate
Chiral Auxiliaries Robust, predictable stereochemical outcomeStoichiometric use of chiral material, additional protection/deprotection steps>98 (dr)Good
Diastereoselective Methods Good for complex, fused systemsRelies on existing stereocenters, may require more steps>95 (dr)Substrate-dependent
Enzymatic Methods High enantioselectivity, mild conditions, greenLimited to 50% theoretical yield for kinetic resolutions, enzyme stability>99Moderate to Good

Conclusion and Future Outlook

The synthesis of enantiomerically pure hexahydropyridazine-3-carboxylic acid derivatives is a vibrant area of research with significant implications for drug discovery. A diverse array of powerful synthetic methodologies is now available to access these valuable chiral building blocks. Asymmetric hydrogenation and organocatalysis represent state-of-the-art approaches that offer high efficiency and enantioselectivity. Chiral auxiliary-based methods remain a reliable and predictable strategy, while diastereoselective and enzymatic methods provide unique advantages for specific applications.

Future developments in this field will likely focus on the discovery of new, more active, and selective catalysts, particularly those based on earth-abundant metals. The expansion of the substrate scope of existing methods and the development of novel chemo-enzymatic and flow-chemistry processes will also be crucial for the efficient and sustainable production of these important chiral molecules. The continued innovation in the asymmetric synthesis of hexahydropyridazine derivatives will undoubtedly accelerate the discovery of new and improved therapeutics.

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  • Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights, [Link].

  • Functional Derivatives of Carboxylic Acids. Cengage, [Link].

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, [Link].

  • The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Annals of Pharmaceutical Research, [Link].

  • Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. National Institutes of Health, [Link].

  • Catalytic asymmetric acetalization of carboxylic acids for access to chiral phthalidyl ester prodrugs. ResearchGate, [Link].

  • Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes for the synthesis of β2- and β3-amino acids. ResearchGate, [Link].

  • Synthesis of pyrrolidine‑3‑carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate‑s. CORE, [Link].

  • Synthesis of Esters from Carboxylic Acids and Derivatives. Thieme Chemistry, [Link].

  • Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic aci. Beilstein Archives, [Link].

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Incorporation of Cbz-Hexahydropyridazine-3-Carboxylic Acid in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: Expanding the Chemical Space of Peptides Solid-Phase Peptide Synthesis (SPPS) has fundamentally...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Expanding the Chemical Space of Peptides

Solid-Phase Peptide Synthesis (SPPS) has fundamentally transformed our ability to construct peptides with defined sequences, enabling significant advancements in biochemistry, pharmacology, and materials science.[1] The strategic incorporation of non-natural amino acids is a key methodology for enhancing the therapeutic properties of peptides, including their stability, potency, and target selectivity.[2] This guide provides detailed application notes and protocols for the incorporation of a unique non-natural amino acid, Cbz-hexahydropyridazine-3-carboxylic acid, into peptide sequences using established SPPS methodologies.

The hexahydropyridazine scaffold is a six-membered nitrogen-containing heterocycle that can introduce conformational constraints into a peptide backbone.[3] Such constraints are valuable in drug design for stabilizing secondary structures, like α-helices or β-turns, which can lead to improved binding affinity and biological activity.[4][5] The carbobenzyloxy (Cbz or Z) protecting group is a well-established N-terminal protecting group, renowned for its stability under a range of conditions and its selective removal via catalytic hydrogenolysis, ensuring orthogonality with many other common protecting groups used in SPPS.[6][7]

This document will provide a comprehensive guide, from the initial considerations for incorporating this sterically demanding amino acid to the final cleavage and characterization of the modified peptide.

Core Principles and Strategic Considerations

The successful incorporation of Cbz-hexahydropyridazine-3-carboxylic acid into a growing peptide chain relies on a thorough understanding of SPPS fundamentals and the unique chemical properties of this non-natural amino acid.

Orthogonal Protection Strategy

In SPPS, an orthogonal protection strategy is crucial for the selective deprotection of different functional groups without affecting others.[8] The most common strategies are the Boc/Bzl and Fmoc/tBu approaches.[9][10] Given the stability of the Cbz group to both the acidic conditions used for Boc deprotection and the basic conditions for Fmoc deprotection, Cbz-hexahydropyridazine-3-carboxylic acid can, in principle, be incorporated using either strategy.[6] However, the final cleavage from the resin and removal of side-chain protecting groups must be compatible with the Cbz group if its retention in the final peptide is desired. Conversely, if the N-terminus of the hexahydropyridazine moiety needs to be deprotected on-resin for further elongation, a different, orthogonal protecting group would be required for the α-amino group of the incoming amino acid. For the protocols detailed below, we will assume an Fmoc/tBu strategy, which is widely used due to its milder deprotection conditions.[10]

Challenges and Mitigation

The incorporation of non-natural amino acids can present challenges not typically encountered with standard proteinogenic amino acids.[1]

  • Steric Hindrance: The cyclic nature and the Cbz protecting group of Cbz-hexahydropyridazine-3-carboxylic acid can lead to significant steric hindrance. This can result in slower and incomplete coupling reactions. To overcome this, the use of more potent coupling reagents and potentially longer reaction times or double coupling steps may be necessary.[1][11][12]

  • Aggregation: Difficult sequences, particularly those containing bulky, hydrophobic residues, can lead to peptide chain aggregation on the solid support, hindering further reactions. The incorporation of a constrained residue like hexahydropyridazine could potentially influence aggregation, and careful monitoring is advised.[13]

Experimental Protocols

The following protocols are designed to provide a robust starting point for the incorporation of Cbz-hexahydropyridazine-3-carboxylic acid. Optimization may be required based on the specific peptide sequence and the scale of the synthesis.

Materials and Reagents
  • Resin: Rink Amide or Wang resin, pre-loaded with the C-terminal amino acid.

  • Solvents: High-purity N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.

  • Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protection (e.g., tBu, Boc, Trt).

  • Non-natural Amino Acid: Cbz-hexahydropyridazine-3-carboxylic acid.

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

  • Additives: HOBt (Hydroxybenzotriazole), Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).

  • Bases: DIPEA (N,N-Diisopropylethylamine), 2,4,6-Collidine.

  • Deprotection Solution: 20% Piperidine in DMF (v/v).

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v).

  • Precipitation Solvent: Cold diethyl ether.

Protocol 1: Standard SPPS Cycle for Fmoc-Protected Amino Acids

This protocol outlines a single cycle of deprotection and coupling for standard Fmoc-amino acids preceding the incorporation of Cbz-hexahydropyridazine-3-carboxylic acid.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the solution.

    • Repeat the deprotection step once more for 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and DMF (3 times).

  • Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction completion using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates a complete reaction.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

Diagram: Standard Fmoc-SPPS Cycle

SPPS_Cycle cluster_deprotection Fmoc Deprotection cluster_coupling Coupling Deprotection_Start Start Deprotection Add_Piperidine Add 20% Piperidine/DMF Deprotection_Start->Add_Piperidine Wash_DMF_1 Wash with DMF Add_Piperidine->Wash_DMF_1 Coupling_Start Start Coupling Wash_DMF_1->Coupling_Start Deprotected Peptide-Resin Preactivate_AA Pre-activate Fmoc-AA (HATU/DIPEA) Coupling_Start->Preactivate_AA Add_to_Resin Add to Resin Preactivate_AA->Add_to_Resin Wash_DMF_2 Wash with DMF/DCM Add_to_Resin->Wash_DMF_2 Wash_DMF_2->Deprotection_Start Ready for next cycle

Caption: Workflow for a standard Fmoc-SPPS deprotection and coupling cycle.

Protocol 2: Incorporation of Cbz-Hexahydropyridazine-3-Carboxylic Acid

Due to the anticipated steric hindrance, this protocol utilizes a more potent coupling reagent and extended reaction times.

  • Deprotection: Perform the Fmoc deprotection on the N-terminal amino acid of the growing peptide chain as described in Protocol 1.

  • Coupling of Cbz-Hexahydropyridazine-3-Carboxylic Acid:

    • In a separate vessel, dissolve Cbz-hexahydropyridazine-3-carboxylic acid (2-4 equivalents) in DMF. The use of a co-solvent like DCM may be necessary if solubility is an issue.

    • Add a potent coupling reagent such as HATU (2-4 equivalents) and a non-nucleophilic base like DIPEA or 2,4,6-collidine (4-8 equivalents).[13][14]

    • Allow the activation to proceed for 10-15 minutes.

    • Add the activated solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 4-12 hours at room temperature. For particularly difficult couplings, the reaction temperature can be slightly elevated (e.g., to 40°C), or microwave-assisted SPPS can be employed to enhance coupling efficiency.[12]

    • Monitor the reaction completion using the ninhydrin test. If the test is positive (blue beads), indicating incomplete coupling, a second coupling (double coupling) is recommended.

    • To perform a double coupling, drain the reaction solution, wash with DMF, and repeat the coupling step with a freshly prepared activated solution of Cbz-hexahydropyridazine-3-carboxylic acid.

    • Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

Protocol 3: Peptide Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups. The Cbz group is stable to these conditions.[15]

  • Resin Preparation: Wash the final peptide-resin with DCM (3 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage:

    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the dried resin (typically 10 mL per gram of resin).[1] TIS is included as a scavenger to trap reactive cations generated during the deprotection of side chains, preventing side reactions.[16]

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (e.g., 10-20 times the volume of the TFA solution).[1]

    • A white precipitate should form. Store the mixture at -20°C for at least 1 hour to maximize precipitation.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times.

    • Dry the crude peptide pellet under vacuum.

Protocol 4: Cbz Group Deprotection (Optional)

If the N-terminal Cbz group needs to be removed from the final peptide, this can be achieved by catalytic hydrogenolysis after the peptide has been cleaved from the resin and purified.

  • Dissolution: Dissolve the purified Cbz-protected peptide in a suitable solvent such as methanol, ethanol, or a mixture containing acetic acid or water to aid solubility.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% relative to the peptide).[7]

  • Hydrogenation:

    • Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator).

    • Stir the reaction vigorously at room temperature.

    • Monitor the reaction progress by LC-MS to observe the disappearance of the starting material and the appearance of the deprotected peptide.

  • Work-up:

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet. [7]

    • Remove the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.

Diagram: Decision Workflow for Cbz-Hexahydropyridazine-3-Carboxylic Acid Incorporation

Decision_Workflow Start Start SPPS Standard_Cycle Standard Fmoc-SPPS Cycles (Protocol 1) Start->Standard_Cycle Incorporate_Cbz Incorporate Cbz-Hexahydropyridazine (Protocol 2) Standard_Cycle->Incorporate_Cbz Ninhydrin_Test Ninhydrin Test Incorporate_Cbz->Ninhydrin_Test Double_Couple Double Couple Ninhydrin_Test->Double_Couple Positive Continue_SPPS Continue SPPS or Proceed to Cleavage Ninhydrin_Test->Continue_SPPS Negative Double_Couple->Incorporate_Cbz Cleavage Cleavage from Resin (Protocol 3) Continue_SPPS->Cleavage Final_Peptide Final Cbz-Protected Peptide Cleavage->Final_Peptide

Sources

Application

Designing Potent and Selective Protease Inhibitors: Application Notes for 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic Acid

Abstract The design of specific and potent protease inhibitors is a cornerstone of modern drug discovery, targeting pathologies ranging from viral infections to cancer and inflammatory diseases. A key strategy in achievi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The design of specific and potent protease inhibitors is a cornerstone of modern drug discovery, targeting pathologies ranging from viral infections to cancer and inflammatory diseases. A key strategy in achieving high affinity and selectivity is the introduction of conformational constraints into peptidic or peptidomimetic scaffolds. This guide provides an in-depth technical overview of the use of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid (Z-Hpd-OH), a non-proteinogenic, constrained cyclic amino acid, in the rational design of protease inhibitors. We will explore the molecular rationale for its use, provide detailed protocols for its incorporation into inhibitor backbones via Solid-Phase Peptide Synthesis (SPPS), and outline a comprehensive workflow for the biochemical evaluation of these inhibitors against target proteases, with a specific focus on the executioner caspase, Caspase-3.

Introduction: The Rationale for Conformational Constraint

Proteases are dynamic enzymes with flexible active sites that accommodate their natural substrates. Consequently, highly flexible peptide-based inhibitors often suffer from a significant entropic penalty upon binding, reducing their affinity. Furthermore, poor metabolic stability and lack of selectivity are common liabilities. Introducing rigid structural elements, such as the hexahydropyridazine scaffold, addresses these challenges directly.[1]

Why use 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid (Z-Hpd-OH)?

  • Pre-organization and Reduced Entropy: The cyclic nature of the hexahydropyridazine ring system locks the peptide backbone into a more defined conformation. This "pre-organization" means the inhibitor does not need to expend as much conformational energy to adopt the optimal binding pose within the protease active site, leading to a more favorable binding affinity (lower Kᵢ or IC₅₀ value).

  • Mimicry of Transition States: The constrained geometry can effectively mimic the tetrahedral transition state of peptide bond hydrolysis, a hallmark of potent protease inhibitors.

  • Vectorial Display of Side Chains: The rigid scaffold serves as a platform to orient pharmacophoric groups (P-site residues) in precise vectors, enhancing interactions with the enzyme's specificity pockets (S-sites). For example, incorporating this scaffold to span the P2 and P3 positions of an inhibitor can optimally position the critical P1 and P4 residues for interaction with the S1 and S4 pockets of the protease.[1]

  • Enhanced Proteolytic Stability: The non-natural, cyclic structure is resistant to cleavage by endogenous proteases, increasing the inhibitor's biological half-life.

This guide will use Caspase-3 as a model target to illustrate the application of Z-Hpd-OH. Caspases are cysteine-aspartyl proteases that play a central role in apoptosis and inflammation.[2] They have a stringent requirement for an Aspartic acid (Asp) residue at the P1 position of their substrates and inhibitors, making them an excellent system for demonstrating the principles of targeted inhibitor design.[3]

Design Strategy & Molecular Visualization

Our strategy involves designing a tetrapeptide-like inhibitor targeting Caspase-3, which has a canonical recognition sequence of Asp-Glu-Val-Asp (DEVD).[2] We will replace the P2-P3 Val-Glu moiety with the constrained Z-Hpd-OH scaffold. The N-terminal benzyloxycarbonyl (Z or Cbz) group serves as a standard protecting group during synthesis and can also contribute to binding interactions in the final molecule. The final inhibitor design is: Ac-DE(Hpd)D-CHO , where Hpd represents the hexahydropyridazine core, and the C-terminus is an aldehyde, a known reversible covalent warhead for cysteine proteases.

G cluster_inhibitor Inhibitor Structure cluster_protease Caspase-3 Active Site P4 P4: Acetyl (Ac) P3_P2 P3-P2: Z-Hpd-OH Scaffold (Conformational Constraint) S4 S4 Pocket P4->S4 Hydrophobic Interaction P1 P1: Aspartic Acid (D) (S1 Pocket Targeting) S2_S3 S2/S3 Pockets P3_P2->S2_S3 Scaffold Positioning Warhead Warhead: Aldehyde (-CHO) (Covalent Interaction) S1 S1 Pocket P1->S1 H-Bonding with Arg207, Gln161 Catalytic_Cys Catalytic Cys163 Warhead->Catalytic_Cys Reversible Covalent Thiohemiacetal Bond

Caption: Designed inhibitor binding to the Caspase-3 active site.

Synthesis, Purification, and Characterization

The designed inhibitor can be synthesized using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The Z-Hpd-OH building block is incorporated like any other non-proteinogenic amino acid.

Protocol 1: Solid-Phase Synthesis of Ac-DE(Hpd)D-CHO

This protocol details the manual synthesis of the target inhibitor on a rink amide resin, which will yield a C-terminal amide that is subsequently modified to an aldehyde.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Asp(OtBu)-OH, Fmoc-Glu(OtBu)-OH

  • 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid (Z-Hpd-OH)

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Capping: Acetic Anhydride

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Purification: Preparative RP-HPLC system, Acetonitrile, Water, 0.1% TFA

  • Characterization: LC-MS system

Step Procedure Rationale & Key Insights
1. Resin Swelling Swell Rink Amide resin in DMF for 30 min in a reaction vessel.Proper swelling is critical for ensuring that reactive sites within the resin beads are accessible to reagents.
2. First Amino Acid Coupling (Fmoc-Asp(OtBu)-OH) Deprotect the resin with 20% piperidine/DMF (1 x 2 min, 1 x 10 min). Wash with DMF. Couple Fmoc-Asp(OtBu)-OH (3 eq.), HBTU/HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 2h.This attaches the P1 Asp residue to the resin. The OtBu group protects the side-chain carboxylate from reacting.
3. Incorporation of Z-Hpd-OH Repeat deprotection as in Step 2. Couple Z-Hpd-OH (2 eq.), HBTU/HOBt (2 eq.), and DIPEA (4 eq.) in DMF for 4h.The Z-group on the Hpd scaffold is stable to the basic piperidine used for Fmoc removal, demonstrating orthogonal protection. A longer coupling time may be required due to the steric bulk of the cyclic scaffold.
4. Chain Elongation Sequentially deprotect and couple Fmoc-Glu(OtBu)-OH and Fmoc-Asp(OtBu)-OH as per standard SPPS protocols.Each cycle consists of Fmoc deprotection, washing, coupling the next protected amino acid, and final washing.
5. N-terminal Acetylation After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 min.This adds the N-terminal acetyl cap (Ac-group) to the P4 residue.
6. Cleavage & Deprotection Wash the resin with DCM and dry under vacuum. Treat with cleavage cocktail (95% TFA/2.5% TIS/2.5% H₂O) for 3h.TFA cleaves the peptide from the resin and removes the t-Butyl side-chain protecting groups. TIS acts as a scavenger to trap reactive carbocations.
7. Crude Product Precipitation Filter the cleavage solution and precipitate the crude peptide by adding cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet.This separates the peptide from the soluble cleavage cocktail components and resin beads.
8. Purification Dissolve the crude peptide in a minimal amount of DMSO/water. Purify using preparative RP-HPLC with a water/acetonitrile gradient containing 0.1% TFA.RP-HPLC separates the desired full-length peptide from truncated sequences and other impurities generated during synthesis.[4][5]
9. Characterization Lyophilize the pure fractions. Confirm the mass and purity of the final peptide acid using analytical LC-MS.This step is essential to verify the identity and integrity of the synthesized molecule before proceeding to biological assays.[6]
10. C-terminal Aldehyde Formation (Post-purification) The purified peptide acid can be converted to the corresponding aldehyde using a mild reducing agent like Dess-Martin periodinane on the corresponding alcohol, which is obtained via reduction of the acid. Note: This is an advanced solution-phase step requiring careful control.The aldehyde "warhead" is crucial for covalent, reversible inhibition of cysteine proteases like caspases.

Biochemical Evaluation: Caspase-3 Inhibition Assay

The potency of the synthesized inhibitor is determined by measuring its ability to block the activity of recombinant human Caspase-3. A fluorometric assay is highly sensitive and suitable for determining inhibition constants (IC₅₀).[7]

Sources

Method

Application Notes &amp; Protocols: Synthesis of Peptidomimetics Using 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic Acid

Introduction: The Imperative for Peptide Mimetics In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potency. However, their clinical utility is often hampered...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Peptide Mimetics

In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potency. However, their clinical utility is often hampered by inherent limitations such as susceptibility to proteolytic degradation and poor bioavailability.[1][2] Peptidomimetics are compounds designed to mimic the three-dimensional structure and biological activity of natural peptides but with modified molecular backbones to overcome these pharmacokinetic hurdles.[3] The incorporation of conformationally constrained scaffolds is a powerful strategy in peptidomimetic design, enhancing metabolic stability and receptor affinity.[3][4]

This guide focuses on the application of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid , a chiral, constrained heterocyclic building block, in the synthesis of novel peptidomimetics. Its rigid hexahydropyridazine core serves as a dipeptide isostere, while the benzyloxycarbonyl (Cbz) protecting group and the carboxylic acid functionality provide the necessary handles for standard peptide synthesis protocols.[5] This molecule is particularly valuable for constructing enzyme inhibitors, such as protease inhibitors, where precise stereochemistry is crucial for biological activity.[5]

Core Chemistry: The Peptide Bond and Its Formation

The cornerstone of this synthesis is the formation of an amide bond between the carboxylic acid of our building block and the N-terminus of an incoming amino acid or peptide fragment. The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and inefficient. Therefore, the process requires "activation" of the carboxylic acid, converting it into a more reactive species susceptible to nucleophilic attack by the amine.

This is achieved using coupling reagents. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are common activators.[6] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To mitigate the risk of racemization at the chiral center, additives like 1-hydroxy-benzotriazole (HOBt) are often included. These additives trap the O-acylisourea to form a less reactive but more stable active ester, which then cleanly reacts with the amine.[6]

Fundamental Building Block

The key starting material, 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid, possesses the essential features for peptidomimetic synthesis.

Caption: Key functional components of the core building block.

General Synthetic Workflow

The synthesis follows a logical, often iterative, sequence of activation, coupling, and deprotection. This allows for the stepwise elongation of the peptidomimetic chain.

G start Start: Cbz-Protected Hexahydropyridazine Carboxylic Acid activate Step 1: Activate Carboxylic Acid (e.g., with EDC/HOBt) start->activate couple Step 2: Couple with Amino Acid Ester (Amide Bond Formation) activate->couple deprotect_n Step 3 (Optional): Deprotect N-terminus of Coupled Amino Acid couple->deprotect_n If elongating from N-terminus deprotect_c Step 4: Deprotect C-terminus (Ester Hydrolysis) couple->deprotect_c elongate Step 5 (Optional): Further Chain Elongation (Repeat Steps 1-2) deprotect_n->elongate final_product Final Dipeptide Mimic deprotect_c->final_product elongate->activate

Caption: General workflow for peptidomimetic synthesis.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers. All procedures should be performed in a suitable fume hood with appropriate personal protective equipment (PPE).

Materials & Reagents
ReagentFormulaMW ( g/mol )CAS No.Notes
(S)-1-Cbz-hexahydropyridazine-3-carboxylic acidC₁₃H₁₆N₂O₄264.2865632-62-4Core building block[5]
H-Phe-OMe·HCl (Phenylalanine methyl ester HCl)C₁₀H₁₄ClNO₂215.6813035-03-5Example amino acid
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)C₈H₁₈ClN₃191.7025952-53-8Coupling agent[6]
HOBt (1-Hydroxybenzotriazole)C₆H₅N₃O135.122592-95-2Racemization suppressant[6]
DIPEA (N,N-Diisopropylethylamine)C₈H₁₉N129.247087-68-5Non-nucleophilic base
Palladium on Carbon (10% Pd/C)Pd/C-7440-05-3Catalyst for hydrogenolysis
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.9375-09-2Reaction solvent
N,N-Dimethylformamide (DMF), AnhydrousC₃H₇NO73.0968-12-2Reaction solvent
Methanol (MeOH)CH₃OH32.0467-56-1Solvent for deprotection
Protocol 1: Peptide Coupling

Objective: To couple the Cbz-protected hexahydropyridazine building block with an amino acid ester (e.g., Phenylalanine methyl ester).

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-1-Cbz-hexahydropyridazine-3-carboxylic acid (1.0 eq). Dissolve in anhydrous DCM or DMF (approx. 0.1 M concentration).

  • Amino Acid Addition: In a separate flask, dissolve the amino acid ester hydrochloride salt (e.g., H-Phe-OMe·HCl, 1.1 eq) in anhydrous DCM/DMF. Add DIPEA (2.5 eq) to neutralize the salt and free the amine. Stir for 10-15 minutes at room temperature.

    • Causality: The hydrochloride salt must be neutralized to generate the free amine, which is the active nucleophile for the coupling reaction. DIPEA is used as it is a bulky, non-nucleophilic base that will not compete in the coupling.

  • Pre-activation: Cool the solution of the carboxylic acid (from step 1) to 0 °C in an ice bath. Add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq). Stir the mixture at 0 °C for 30 minutes.

    • Causality: This "pre-activation" step allows for the formation of the HOBt-active ester, which is more stable than the O-acylisourea intermediate, thereby minimizing potential side reactions and racemization.[6]

  • Coupling: Add the neutralized amino acid solution (from step 2) dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash sequentially with 1 M HCl (to remove excess DIPEA and EDC-urea), saturated NaHCO₃ solution (to remove unreacted starting acid and HOBt), and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure, fully protected dipeptide mimic.

Protocol 2: Cbz Group Deprotection via Hydrogenolysis

Objective: To remove the Cbz protecting group to reveal the N1-amine, allowing for further chain elongation or providing the final product.

  • Preparation: Dissolve the Cbz-protected peptidomimetic (1.0 eq) in a suitable solvent such as methanol or ethyl acetate in a flask appropriate for hydrogenation.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the substrate) to the solution under an inert atmosphere.

    • Trustworthiness: The catalyst is pyrophoric and must be handled with care, preferably as a slurry or under a blanket of inert gas.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or use a Parr hydrogenator apparatus for larger scales). Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the reaction vigorously at room temperature under a positive pressure of H₂ (balloon pressure is sufficient for small scale). Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 2-6 hours).

    • Causality: The palladium surface catalyzes the cleavage of the benzyl-oxygen bond of the carbamate by hydrogen, releasing the free amine, toluene, and carbon dioxide as byproducts.

  • Work-up: a. Carefully vent the hydrogen gas and purge the flask with an inert gas (N₂ or Ar). b. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent. c. Concentrate the filtrate under reduced pressure to yield the deprotected product, which can be used directly for the next step or purified further if necessary.

Troubleshooting and Key Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low Coupling Yield 1. Incomplete activation of the carboxylic acid.2. Deactivated (wet) reagents or solvents.3. Steric hindrance from bulky amino acids.1. Increase pre-activation time; consider a more potent coupling agent like HATU.2. Use freshly opened anhydrous solvents and high-purity reagents.3. Increase reaction time and/or temperature (e.g., to 40 °C).
Incomplete Cbz Deprotection 1. Catalyst poisoning (e.g., by sulfur-containing amino acids).2. Insufficient catalyst or poor H₂ contact.1. Use a larger amount of catalyst or a specialized catalyst resistant to poisoning. Consider alternative deprotection methods if necessary.2. Increase catalyst loading and ensure vigorous stirring to keep the catalyst suspended.
Racemization Detected 1. Excessive activation time or high temperature.2. Use of a strong base during coupling.1. Keep the reaction temperature at 0 °C during activation and coupling.2. Ensure DIPEA is used and not a stronger, more nucleophilic base. Ensure HOBt is included.

References

  • (S)-1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid - MySkinRecipes.
  • (S)-Hexahydropyridazine-3-carboxylic acid - MySkinRecipes.
  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed.
  • Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds - Organic Letters.
  • Synthesis of Peptidomimetics via the Pictet-Spengler Reaction.
  • The Design And Synthesis Of Peptidomimetic Serine-Based Prodrugs As 14-3-3 Inhibitors - Purdue e-Pubs.
  • Peptidomimetic agents, synthesis and uses thereof - Google P
  • SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines - Liberty University.
  • Process for the preparation of hexahydropyridazine-3-carboxylic acid derivatives - Google P
  • Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery - European Journal of Organic Chemistry.
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
  • Peptidomimetics, a synthetic tool of drug discovery - PMC - PubMed Central.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed.
  • Methyl (S)
  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals - Wiley-VCH.
  • Peptide synthesis - University of Calgary.
  • Solid-phase peptide synthesis introduction - BOC Sciences.

Sources

Application

Application Notes and Protocols for Cbz Deprotection of Peptides Containing Hexahydropyridazine-3-Carboxylic Acid

Introduction: The Challenge of Protecting Group Chemistry in Novel Peptide Scaffolds The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas, remains a cornerstone in peptide synthesis, valued for its s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Protecting Group Chemistry in Novel Peptide Scaffolds

The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas, remains a cornerstone in peptide synthesis, valued for its stability and versatile deprotection methods.[1] Its removal is a critical step in the synthesis of complex peptide-based therapeutics. However, the incorporation of non-standard amino acids, such as hexahydropyridazine-3-carboxylic acid (also known as piperazic acid, Piz), introduces significant challenges to routine synthetic steps. This cyclic hydrazine derivative, while offering unique conformational constraints beneficial for drug design, possesses a chemically sensitive N-N bond within its heterocyclic core.

This application note provides a detailed guide for researchers navigating the complexities of Cbz deprotection in peptides containing the hexahydropyridazine-3-carboxylic acid residue. We will analyze the inherent instability of this moiety under standard deprotection conditions and provide field-proven protocols and strategic recommendations to ensure the integrity of the final peptide product.

The Core Problem: Instability of the Hexahydropyridazine Ring

The primary obstacle in deprotecting these specific peptides is the susceptibility of the hexahydropyridazine ring to degradation under common Cbz cleavage conditions. The N-N bond within the saturated ring is the principal site of reactivity.

Instability Under Catalytic Hydrogenolysis

Catalytic hydrogenolysis (e.g., H₂ gas with Pd/C catalyst) is the most common and typically mildest method for Cbz removal.[2] However, for peptides containing piperazic acid, this method is fraught with peril. It has been reported that hydrogenolysis of piperazic acid-containing compounds in protic solvents can lead to the aromatization of the hexahydropyridazine ring , forming a pyridazine species.[3] This irreversible side reaction destroys the unique stereochemistry and conformational properties of the amino acid residue.

cluster_0 Undesired Aromatization Side Reaction Start Cbz-Peptide with Hexahydropyridazine Condition H₂, Pd/C (Catalytic Hydrogenolysis) Start->Condition SideProduct Aromatized Peptide (Pyridazine formation) Condition->SideProduct Major Pathway (Ring Destruction) DesiredProduct Intact Deprotected Peptide (Low Yield / Not Formed) Condition->DesiredProduct Minor / Desired Pathway

Figure 1: Potential side reaction during catalytic hydrogenolysis.

This side reaction is believed to occur via catalytic dehydrogenation of the saturated ring, a process that is unfortunately efficient under standard hydrogenolysis conditions. Therefore, this method is not recommended for the deprotection of Cbz groups directly attached to, or on peptides containing, the hexahydropyridazine-3-carboxylic acid residue.

Risks Associated with Strong Acidolysis

The alternative mainstream method for Cbz cleavage is treatment with strong acids, most commonly a solution of hydrobromic acid in acetic acid (HBr/AcOH).[2] While this method avoids the issue of catalytic aromatization, it introduces new risks. The hexahydropyridazine moiety is a cyclic hydrazine, and the N-N bond can be susceptible to cleavage or rearrangement under harsh acidic conditions. Furthermore, strong acid can promote other side reactions in the peptide, such as aspartimide formation or cleavage of other acid-labile protecting groups (e.g., Boc, Trt), compromising the orthogonality of the synthetic strategy.[2][4] While potentially viable, this method must be approached with extreme caution and meticulous optimization.

Strategic Recommendations and Workflow

Given the inherent risks, a successful strategy relies on careful planning and, ideally, avoiding the problematic deprotection step altogether.

G start Start: Peptide Design q_cbz_on_piz Is Cbz protection on the hexahydropyridazine residue mandatory? start->q_cbz_on_piz strategy_orthogonal Recommended Strategy: Use Orthogonal Protection (e.g., Boc on Piz, Cbz elsewhere) q_cbz_on_piz->strategy_orthogonal No strategy_caution High-Risk Strategy: Cbz on Hexahydropyridazine q_cbz_on_piz->strategy_caution Yes deprotect_cbz Deprotect Cbz via Catalytic Hydrogenolysis strategy_orthogonal->deprotect_cbz deprotect_boc Deprotect Boc via Acidolysis (TFA) deprotect_cbz->deprotect_boc success Peptide Integrity Maintained deprotect_boc->success q_hydrogenolysis Attempt Catalytic Hydrogenolysis? strategy_caution->q_hydrogenolysis fail_aromatization High Risk of Aromatization (NOT RECOMMENDED) q_hydrogenolysis->fail_aromatization Yes acid_cleavage Attempt Acidic Cleavage (HBr/AcOH) (USE WITH CAUTION) q_hydrogenolysis->acid_cleavage No optimization Requires extensive optimization and byproduct analysis acid_cleavage->optimization optimization->success Potential Success

Sources

Method

application of Cbz-hexahydropyridazine-3-carboxylic acid in constrained dipeptide mimics

An In-Depth Technical Guide to the Application of Cbz-Hexahydropyridazine-3-Carboxylic Acid in Constrained Dipeptide Mimics For Researchers, Scientists, and Drug Development Professionals Introduction: Engineering Peptid...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of Cbz-Hexahydropyridazine-3-Carboxylic Acid in Constrained Dipeptide Mimics

For Researchers, Scientists, and Drug Development Professionals

Introduction: Engineering Peptide Conformation with Heterocyclic Scaffolds

Peptide-based therapeutics offer high specificity and potency but are often hindered by poor metabolic stability and low bioavailability due to their inherent flexibility.[1] Constraining a peptide's conformation can overcome these limitations by pre-organizing the molecule into its bioactive shape, reducing the entropic penalty of binding to its target and protecting it from proteolytic degradation.[2] Heterocyclic scaffolds are powerful tools for inducing these constraints.[3]

This guide focuses on the application of (S)-1-(Benzyloxycarbonyl)-hexahydropyridazine-3-carboxylic acid , a chiral heterocyclic building block, as a mimic for dipeptide units. The rigid six-membered ring structure of the hexahydropyridazine core locks the peptide backbone, serving as a potent inducer of secondary structures, particularly β-turns.[4][5] Its use allows researchers to dissect structure-activity relationships and develop peptidomimetics with enhanced pharmacological profiles.

The benzyloxycarbonyl (Cbz) group plays a crucial role, acting as a stable protecting group on the N1 nitrogen of the hydrazine motif. This directs peptide bond formation to the desired N2 nitrogen during synthesis and is robust enough to withstand the conditions of standard Fmoc-based solid-phase peptide synthesis (SPPS).[6][7]

PART 1: Scientific Rationale and Strategic Considerations

The Causality Behind Conformational Constraint

The primary motivation for incorporating a constrained mimic like Cbz-hexahydropyridazine-3-carboxylic acid is to control the three-dimensional structure of a peptide.

  • Mimicking Bioactive Conformations: Many peptides adopt specific secondary structures, such as β-turns or helices, when binding to their biological targets.[8] The hexahydropyridazine scaffold acts as a rigid proline analogue, and its incorporation can force the peptide chain to adopt a turn conformation, closely mimicking the geometry of a natural β-turn.[4][5] This pre-organization can lead to a significant increase in binding affinity.

  • Enhancing Metabolic Stability: Proteases recognize and cleave specific peptide sequences in flexible conformations. By replacing a natural dipeptide unit with a non-natural, rigid mimic, the peptide's susceptibility to enzymatic degradation is drastically reduced.[2]

  • Improving Pharmacokinetics: Reduced flexibility and increased stability contribute to a longer half-life in circulation. Furthermore, locking the peptide in a specific conformation can mask polar amide bonds, potentially improving membrane permeability.[9]

The Role of the Cbz Protecting Group

The choice of the Cbz group is strategic. In the hexahydropyridazine (also known as piperazic acid) scaffold, the N1 nitrogen is generally more nucleophilic than the N2 nitrogen.[10] To ensure the peptide chain is elongated correctly at the N2 position, the N1 position must be protected. The Cbz group is ideal for this purpose within an Fmoc/tBu synthesis strategy for several reasons:

  • Orthogonality: It is stable to the basic conditions (e.g., piperidine) used for Fmoc group removal and the moderate acidic conditions used for many side-chain protecting groups.[7]

  • Final N-Terminal Cap: When the mimic is the N-terminal residue, the Cbz group can be left on as a permanent capping group, which can be beneficial for biological activity and stability.

  • Cleavage Stability: While traditionally removed by hydrogenolysis, the Cbz group is largely stable to the final trifluoroacetic acid (TFA) cleavage cocktail used in Fmoc-SPPS, allowing for the synthesis of Cbz-protected peptides.[5][11]

PART 2: Experimental Protocols and Methodologies

Building Block Availability

The starting material, (S)- or (R)-Cbz-hexahydropyridazine-3-carboxylic acid, is a crucial building block. Efficient, enantioselective synthetic routes have been established, often starting from chiral precursors to ensure high optical purity.[6] Researchers should either synthesize this building block following established literature protocols or procure it from a specialized chemical vendor.

Protocol 1: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

This protocol details the incorporation of Cbz-hexahydropyridazine-3-carboxylic acid into a peptide sequence using a standard manual Fmoc/tBu SPPS strategy.[12][13] Microwave-assisted synthesizers can also be used, adapting reaction times accordingly.[14]

Workflow for SPPS Incorporation

cluster_prep Preparation cluster_cycle Iterative Synthesis Cycle cluster_mimic Mimic Incorporation cluster_final Cleavage & Purification Resin Select & Swell Resin (e.g., Rink Amide) First_AA Couple First Fmoc-AA Resin->First_AA Deprotection Fmoc Deprotection (20% Piperidine/DMF) First_AA->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Repeat for each standard AA Coupling Couple Next Fmoc-AA (HATU/DIPEA) Wash1->Coupling Repeat for each standard AA Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat for each standard AA Wash2->Deprotection Repeat for each standard AA Mimic_Deprotection Final Fmoc Deprotection Wash2->Mimic_Deprotection Mimic_Coupling Couple Cbz-Mimic (HATU/DIPEA) Mimic_Deprotection->Mimic_Coupling Mimic_Wash Final Wash Mimic_Coupling->Mimic_Wash Cleavage Cleavage from Resin (TFA Cocktail) Mimic_Wash->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, NMR) Purification->Analysis

Figure 1: Workflow for incorporating the Cbz-dipeptide mimic via SPPS.

Materials and Reagents:

  • Rink Amide or Wang resin

  • Fmoc-protected amino acids

  • (S)-1-(Benzyloxycarbonyl)-hexahydropyridazine-3-carboxylic acid (Cbz-Mimic)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Anhydrous diethyl ether

Step-by-Step Procedure:

  • Resin Preparation:

    • Place the desired amount of resin (e.g., 0.1 mmol) in a fritted reaction vessel.

    • Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes. Drain the solvent.

  • Synthesis of Peptide Chain (Standard Cycles):

    • Synthesize the peptide sequence C-terminal to the desired incorporation site using standard Fmoc-SPPS cycles.

    • Fmoc Deprotection: Treat the resin with 20% piperidine/DMF (2 x 10 min).

    • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • Coupling: In a separate vial, pre-activate the next Fmoc-amino acid (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 5 minutes. Add this solution to the resin and agitate for 1-2 hours.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

    • Confirm coupling completion with a Kaiser test (should be negative, indicating no free primary amines).[13] Repeat coupling if necessary.

    • Repeat these steps until the residue preceding the mimic is coupled.

  • Incorporation of Cbz-Hexahydropyridazine-3-carboxylic Acid:

    • Perform a final Fmoc deprotection on the N-terminal residue of the resin-bound peptide.

    • Wash thoroughly as described above.

    • In a separate vial, dissolve the Cbz-Mimic (2 eq) in DMF. Add HATU (1.9 eq) and DIPEA (4 eq). Allow to pre-activate for 5 minutes.

    • Add the activated mimic solution to the resin. Agitate for 4-6 hours or overnight at room temperature. Rationale: Heterocyclic and N-protected amino acids can exhibit slower coupling kinetics, requiring extended reaction times or double coupling.

    • Wash the resin extensively with DMF (5x) and DCM (5x). Perform a final wash with methanol and dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail (e.g., 10 mL per gram of resin) to the dry resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate into a cold centrifuge tube containing anhydrous diethyl ether (approx. 40 mL).

    • A white precipitate (the crude peptide) should form. Place the tube at -20°C for 30 minutes to maximize precipitation.

    • Centrifuge, decant the ether, and wash the peptide pellet twice more with cold ether.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification and Characterization
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions corresponding to the major peak and confirm the mass of the desired product.

    • Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

  • Characterization:

    • Mass Spectrometry (MALDI-TOF or ESI-MS): Confirm the molecular weight of the purified peptide to verify the successful incorporation of the mimic and removal of all acid-labile side-chain protecting groups.

    • Analytical HPLC: Assess the purity of the final product (should be >95%).

PART 3: Structural Validation and Conformational Analysis

Verifying that the hexahydropyridazine mimic has induced the desired conformation is a critical self-validating step.

The Structural Impact of the Mimic

The hexahydropyridazine ring restricts the rotation of the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles, forcing them into a conformation that resembles a β-turn.

Conformational Constraint Model

cluster_flexible Flexible Dipeptide cluster_constrained Constrained Mimic L_AA Amino Acid (i) R_AA Amino Acid (i+1) L_AA->R_AA Peptide Bond (Free Rotation at Φ, Ψ) L_AA2 Amino Acid (i-1) Mimic Cbz-Hexahydropyridazine Mimic L_AA2->Mimic Locked Dihedral Angles (β-Turn Induction) R_AA2 Amino Acid (i+1) Mimic->R_AA2 Locked Dihedral Angles (β-Turn Induction)

Figure 2: The mimic replaces a flexible dipeptide unit to enforce a rigid turn.

Protocol 3: Conformational Analysis by NMR Spectroscopy

NMR is the most powerful tool for determining peptide structure in solution.[1]

  • Sample Preparation: Dissolve the purified peptide (1-2 mg) in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture that mimics a biological environment).

  • 1D ¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and folding (indicated by chemical shift dispersion).

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify spin-coupled protons within each residue's side chain.

    • TOCSY (Total Correlation Spectroscopy): To assign all protons belonging to a specific amino acid residue.

    • ROESY (Rotating-Frame Overhauser Effect Spectroscopy): This is crucial for constrained peptides. It identifies protons that are close in space (<5 Å), providing distance restraints used for 3D structure calculation. Look for key cross-peaks between the mimic and adjacent residues that confirm a turn conformation.[1]

  • Data Analysis:

    • Measure ³J coupling constants from high-resolution 1D or 2D spectra to restrain dihedral angles.

    • Use the distance restraints from ROESY and dihedral angle restraints to calculate a family of 3D structures using software like CYANA or XPLOR-NIH.

Protocol 4: Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides a rapid assessment of the overall secondary structure content of the peptide in solution.[15]

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4). Concentrations are typically in the low micromolar range (10-50 µM).

  • Data Acquisition:

    • Record CD spectra in the far-UV region (typically 190-260 nm) using a 1 mm pathlength cuvette.

    • Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data Interpretation:

    • A spectrum characteristic of a β-turn will show a negative band around 215-225 nm and a positive band near 200 nm. The exact shape and magnitude will depend on the specific type of turn and the contribution from other residues.

Structural Feature Flexible Dipeptide Hexahydropyridazine Mimic Analytical Evidence
Backbone Conformation Disordered / MultipleDefined β-TurnSpecific ROESY cross-peaks; Characteristic CD spectrum
Dihedral Angles (Φ, Ψ) Broadly distributedRestricted range³J coupling constants; Calculated 3D structure from NMR
Proteolytic Stability Low to ModerateHighIn vitro protease degradation assay
Binding Affinity (Kd) BaselinePotentially lower (tighter)Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC)

References

  • ResearchGate. Heterocyclic-based peptidomimetics. [Link]

  • Xi, N., Alemany, L. B., & Ciufolini, M. A. (1998). Elevated Conformational Rigidity in Dipeptides Incorporating Piperazic Acid Derivatives. Journal of the American Chemical Society. [Link]

  • Ciufolini, M. A., & Xi, N. (1998). Elevated Conformational Rigidity in Dipeptides Incorporating Piperazic Acid Derivatives. Journal of the American Chemical Society, 120(50), 13274-13279.
  • Gkokas, P., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules. [Link]

  • Wang, Y., et al. (2023). Synthesis of Piperazic Acid-Containing Cyclodepsipeptide Core of Verucopeptin. ChemRxiv. [Link]

  • MDPI. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. [Link]

  • Furet, P., et al. (2021). Heterocycles in Peptidomimetics and Pseudopeptides: Design and Synthesis. Pharmaceuticals. [Link]

  • Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS). [Link]

  • Kessler, H., et al. (2012). NMR of Peptides. eMagRes. [Link]

  • Abascal, N. C., & Miller, S. J. (2015). Structure and Synthesis of Conformationally Constrained Molecules Containing Piperazic Acid. Topics in Heterocyclic Chemistry. [Link]

  • Pfizer. Macrocyclics and Constrained Peptides. [Link]

  • Cudic, P., & Stawikowski, M. (2008). Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. Methods in Molecular Biology. [Link]

  • ResearchGate. How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • NIH. Synthesis of S- and N,S-Heterocycle–Dipeptide Conjugates for Supramolecular Hydrogel Formation. [Link]

  • NIH. Synthesis and biological evaluation of dimeric RGD peptide-paclitaxel conjugate as a model for integrin-targeted drug delivery. [Link]

  • NIH. Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors. [Link]

  • Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology. [Link]

Sources

Application

Application Notes and Protocols for Amide Coupling of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid using HATU and HBTU

Introduction: The Critical Role of Coupling Reagents in Amide Bond Synthesis The formation of an amide bond is a cornerstone of organic and medicinal chemistry, most notably in the synthesis of peptides and peptidomimeti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Coupling Reagents in Amide Bond Synthesis

The formation of an amide bond is a cornerstone of organic and medicinal chemistry, most notably in the synthesis of peptides and peptidomimetics.[1][2] This process involves the condensation of a carboxylic acid and an amine. Due to the inherent low reactivity of these functional groups under physiological conditions, activating agents, commonly known as coupling reagents, are indispensable for achieving efficient and high-yielding amide bond formation.[3] These reagents convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amine.

Among the plethora of available coupling reagents, aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) have gained prominence due to their high efficiency, rapid reaction kinetics, and ability to suppress undesirable side reactions.[1][2][4] This guide provides a detailed technical overview and practical protocols for the use of HATU and HBTU in the coupling of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid, a key building block in the development of novel therapeutics.

Understanding the Reagents: HATU vs. HBTU

While both HATU and HBTU are widely used, their subtle structural differences translate to distinct reactivity profiles, making one more suitable than the other depending on the specific application.

HBTU is a well-established coupling reagent that activates carboxylic acids through the formation of an HOBt (1-hydroxybenzotriazole) ester.[3][5] This active ester is then readily attacked by the amine to form the desired amide bond. HBTU is known for its good performance in routine peptide synthesis.[2]

HATU , a derivative of HBTU, incorporates a 7-azabenzotriazole (HOAt) moiety instead of HOBt.[5] The nitrogen atom at the 7-position of the azabenzotriazole ring acts as an electron-withdrawing group, rendering the resulting OAt-ester more reactive and susceptible to nucleophilic attack.[5] This enhanced reactivity makes HATU particularly effective for challenging couplings, including those involving sterically hindered amino acids or sequences prone to epimerization.[4][5][6] Experimental evidence strongly supports the use of HATU for difficult sequences and rapid synthesis protocols to achieve higher purity and yields.[5]

FeatureHATUHBTU
Activating Moiety 7-Azabenzotriazole (HOAt)Benzotriazole (HOBt)
Reactivity Higher, due to the electron-withdrawing nature of the 7-aza group.[5]Standard
Epimerization Lower risk, especially in sensitive couplings.[4][6]Higher risk compared to HATU.
Guanidinylation Potential side reaction with the N-terminal amine.[4]Potential side reaction with the N-terminal amine.[4]
Ideal Applications Sterically hindered amino acids, difficult sequences, rapid protocols.[4][5][6]Routine peptide synthesis.[2]

Mechanism of Action: A Visual Guide

The fundamental mechanism for both HATU and HBTU involves a two-step process: activation of the carboxylic acid followed by nucleophilic attack by the amine. The key difference lies in the nature of the active ester intermediate.

HATU_HBTU_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation Carboxylic_Acid R-COOH Active_Ester Active Ester (OAt or OBt) Carboxylic_Acid->Active_Ester + Coupling Reagent + Base Base Base (e.g., DIPEA) Coupling_Reagent HATU or HBTU Amine R'-NH2 Amide_Product R-CO-NH-R' Active_Ester->Amide_Product + Amine Byproduct HOAt or HOBt

Figure 1: Generalized workflow for amide bond formation using HATU or HBTU.

Coupling of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid: Key Considerations

The target molecule, 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid, presents specific challenges due to its structure:

  • N-protection: The benzyloxycarbonyl (Cbz) group protects the nitrogen atom within the ring, preventing unwanted side reactions at this position.

  • Cyclic Structure and Steric Hindrance: The cyclic nature of the hexahydropyridazine ring can impose conformational rigidity and steric hindrance around the carboxylic acid and the alpha-carbon.[7][8][9] This can slow down the coupling reaction and may require more forcing conditions or a more reactive coupling reagent.[7]

Given these characteristics, HATU is the recommended coupling reagent for this substrate. Its higher reactivity is better suited to overcome the potential steric hindrance and ensure efficient coupling.[5][6]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific amine being coupled and the reaction scale.

Protocol 1: HATU-Mediated Coupling (Recommended)

This protocol is designed for the coupling of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid with a primary or secondary amine in a solution-phase synthesis.

Materials:

  • 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid

  • Amine coupling partner

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the amine coupling partner (1.0-1.2 equivalents).

  • Activation: In a separate vial, dissolve HATU (1.1 equivalents) in a minimal amount of anhydrous DMF. Add this solution to the reaction mixture.

  • Base Addition: Add DIPEA (2.0 equivalents) dropwise to the reaction mixture. The order of addition is crucial to minimize side reactions.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS). Reactions are typically complete within 1-4 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

HATU_Protocol_Workflow Start Start Dissolve_Acid Dissolve Carboxylic Acid and Amine in DMF Start->Dissolve_Acid Add_HATU Add HATU Solution Dissolve_Acid->Add_HATU Add_DIPEA Add DIPEA Add_HATU->Add_DIPEA Stir Stir at Room Temperature (1-4 hours) Add_DIPEA->Stir Monitor Monitor Progress (TLC, LC-MS) Stir->Monitor Workup Aqueous Work-up Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify End End Purify->End

Figure 2: Step-by-step workflow for the HATU-mediated coupling protocol.

Protocol 2: HBTU-Mediated Coupling

While HATU is preferred, HBTU can also be effective, potentially requiring longer reaction times or slight heating.

Materials:

  • 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid

  • Amine coupling partner

  • HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: Follow step 1 of the HATU protocol.

  • Pre-activation (Optional but Recommended): In the flask containing the carboxylic acid, add HBTU (1.1 equivalents) and DIPEA (2.0 equivalents). Stir for 10-15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine coupling partner (1.0-1.2 equivalents) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature. If the reaction is sluggish, it may be gently heated to 40-50 °C. Monitor the reaction progress.

  • Work-up and Purification: Follow steps 6 and 7 of the HATU protocol.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction due to steric hindrance.Switch from HBTU to the more reactive HATU.[5][6] Increase the reaction time or temperature (for HBTU). Ensure all reagents are anhydrous.
Low purity of starting materials.Purify starting materials before the coupling reaction.
Epimerization The base is too strong or used in excess. Prolonged reaction time.Use a weaker base such as N-methylmorpholine (NMM) or collidine, especially if the alpha-carbon is prone to racemization.[4] Minimize reaction time by using HATU.
Guanidinylation of the Amine Excess coupling reagent reacting with the free amine.Use a slight excess (1.05-1.1 equivalents) of the coupling reagent. Avoid large excesses.[6] Consider a pre-activation protocol where the carboxylic acid and coupling reagent are mixed before adding the amine.
Difficult Purification Water-soluble byproducts remaining in the organic phase.Ensure thorough aqueous washes during the work-up to remove tetramethylurea and other byproducts.

Conclusion

Both HATU and HBTU are highly effective coupling reagents for the synthesis of amide bonds. For the coupling of sterically demanding substrates such as 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid, the superior reactivity of HATU makes it the reagent of choice, offering faster reaction times and higher yields while minimizing the risk of epimerization.[4][5][6] The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers and scientists engaged in the synthesis of complex molecules for drug discovery and development.

References

  • Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Kostagianni, A. D., Papas, S., Mavromoustakos, T., Theodorou, V., & Tzakos, A. G. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(82), 52293–52303. [Link]

  • Albericio, F., & Carpino, L. A. (2023). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 27(5), 982-992. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080. [Link]

  • ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Retrieved from [Link]

  • PubMed Central. (n.d.). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Retrieved from [Link]

  • Google Patents. (n.d.). EP1468993A1 - Process for the preparation of hexahydropyridazine-3-carboxylic acid derivatives.

Sources

Method

Application Notes &amp; Protocols for the Synthesis of Bioactive Peptides Containing the Hexahydropyridazine Scaffold

Abstract The rational design of peptidomimetics is a cornerstone of modern drug discovery, aiming to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rational design of peptidomimetics is a cornerstone of modern drug discovery, aiming to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] Incorporating conformationally constrained scaffolds is a premier strategy to imbue peptides with enhanced potency, receptor selectivity, and enzymatic resistance.[3][4] The hexahydropyridazine scaffold, a six-membered saturated heterocycle with two adjacent nitrogen atoms, has emerged as a powerful structural motif.[5] Its unique stereochemical and physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, make it an attractive replacement for flexible peptide fragments, capable of inducing stable secondary structures like β-turns.[6][7] This guide provides a detailed overview of the synthesis of these valuable peptidomimetics, from the asymmetric synthesis of the core scaffold to its incorporation into peptide chains via solid-phase methodologies.

Application Note: The Rationale for Hexahydropyridazine Scaffolds in Peptidomimetics

The therapeutic potential of peptides is often hampered by their rapid degradation by proteases and their conformational flexibility, which can lead to non-selective receptor binding. The introduction of rigid structural elements addresses these challenges directly. Heterocyclic scaffolds are particularly effective in this role.[8][9]

The hexahydropyridazine ring serves as a non-natural dipeptide isostere that locks the peptide backbone into a predictable, low-energy conformation. This pre-organization reduces the entropic penalty upon binding to a biological target, often resulting in a significant increase in affinity and activity. Furthermore, the N-N bond of the scaffold is impervious to cleavage by common proteases, thereby extending the in vivo half-life of the resulting peptide.[10] The development of potent bioactive agents, including inhibitors of breast cancer cell proliferation, has validated the utility of this scaffold in medicinal chemistry.[5]

The synthesis of these complex molecules is a multi-stage process that can be broadly divided into two key phases:

  • Asymmetric Synthesis of the Core Scaffold: The chiral hexahydropyridazine building block must first be prepared with precise stereochemical control.

  • Incorporation into Peptide Chains: The pre-formed scaffold is then integrated into a peptide sequence, typically using Solid-Phase Peptide Synthesis (SPPS).

The following sections detail the causality behind the chosen synthetic strategies and provide robust, field-proven protocols for their execution.

Synthesis of the Chiral Hexahydropyridazine Core

Application Note: Organocatalytic Asymmetric Synthesis

Achieving high enantioselectivity in the synthesis of the hexahydropyridazine core is critical, as the stereochemistry of the scaffold dictates the final conformation of the peptidomimetic. Asymmetric organocatalysis has emerged as a powerful and environmentally benign strategy for constructing chiral heterocyclic frameworks.[11] Specifically, multicomponent cascade reactions, such as aza-Michael additions followed by intramolecular cyclization, allow for the construction of the polysubstituted hexahydropyridazine ring with multiple contiguous stereocenters in a single, efficient operation.[5] This approach is often superior to metal-catalyzed methods as it avoids potential heavy metal contamination of the final product, a crucial consideration in drug development. The use of chiral secondary amine catalysts, such as diphenylprolinol silyl ethers, has proven highly effective in controlling the stereochemical outcome of these transformations.[11][12]

Hexahydropyridazine_Core_Synthesis reagents α,β-Unsaturated Aldehyde + Azo Compound cascade One-Pot Cascade Reaction (e.g., Aza-Michael/Cyclization) reagents->cascade 1. Add Reagents catalyst Chiral Organocatalyst (e.g., Diphenylprolinol deriv.) catalyst->cascade 2. Catalyze product Polysubstituted Chiral Hexahydropyridazine cascade->product 3. Form Scaffold

Caption: General workflow for organocatalytic synthesis of the core scaffold.

Protocol 1: Asymmetric Synthesis of a Polysubstituted Hexahydropyridazine Building Block

This protocol is adapted from methodologies described for the organocatalytic synthesis of chiral hexahydropyridazines.[5][12]

Materials:

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)

  • Azo compound (e.g., Diethyl azodicarboxylate)

  • Organocatalyst (e.g., (S)-Diphenylprolinol TMS ether)

  • Solvent (e.g., Toluene, anhydrous)

  • Quenching solution (e.g., Saturated aq. NH₄Cl)

  • Drying agent (e.g., Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the α,β-unsaturated aldehyde (1.0 equiv), the azo compound (1.2 equiv), and the chiral organocatalyst (10-20 mol%).

  • Solvent Addition: Dissolve the components in anhydrous toluene (approx. 0.1 M concentration).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure, enantiomerically enriched hexahydropyridazine product.

  • Characterization: Confirm the structure and determine the stereoselectivity (diastereomeric ratio and enantiomeric excess) using NMR spectroscopy and chiral HPLC, respectively.

Incorporation of the Scaffold into Peptides via SPPS

Application Note: Solid-Phase Synthesis Strategy

Solid-Phase Peptide Synthesis (SPPS) is the method of choice for constructing peptide libraries due to its efficiency, ease of purification, and amenability to automation.[9][13] Incorporating a pre-formed hexahydropyridazine scaffold requires its modification into a building block suitable for standard SPPS protocols, typically Fmoc-based chemistry. This involves protecting one of the ring nitrogens with an Fmoc group and converting the other into a carboxylic acid handle for coupling to the resin-bound peptide chain.

The submonomer approach, widely used in azapeptide and peptoid synthesis, provides a valuable framework.[6][14] In this strategy, the scaffold is coupled to the growing peptide chain using standard peptide coupling reagents like DIC/Oxyma or HATU.[15] Challenges such as steric hindrance from the bulky scaffold can be overcome by using elevated temperatures (e.g., 60°C) and extended coupling times, which are now standard features on automated microwave peptide synthesizers.[15] This approach has been successfully applied to the synthesis of peptides constrained with the related tetrahydropyridazinedione (Tpd) scaffold.[16]

SPPS_Workflow cluster_0 SPPS Cycle Deprotection 1. Fmoc Deprotection (Piperidine/DMF) Wash1 2. Wash (DMF, DCM) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (AA, DIC/Oxyma) Wash1->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Repeat for next AA SpecialCoupling Special Cycle: Couple Hexahydropyridazine Building Block Wash2->SpecialCoupling After desired chain length Cleavage Final Step: Cleavage & Deprotection (e.g., TFA cocktail) Wash2->Cleavage After final residue Resin Start: Resin Support Resin->Deprotection SpecialCoupling->Deprotection Continue chain elongation Peptide Purified Bioactive Peptide Cleavage->Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a constrained peptide.

Protocol 2: Fmoc-SPPS of a Hexahydropyridazine-Containing Peptide

This protocol assumes the use of a standard automated microwave peptide synthesizer.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Fmoc-protected hexahydropyridazine building block (prepared from the product of Protocol 1)

  • Deprotection solution: 20% piperidine in dimethylformamide (DMF)

  • Coupling reagents: Diisopropylcarbodiimide (DIC) and Oxyma Pure in DMF

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Precipitation solvent: Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes.

  • Standard Amino Acid Coupling Cycle: a. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (e.g., 1 min at 90°C). b. Washing: Wash the resin thoroughly with DMF and DCM. c. Coupling: Add the Fmoc-amino acid (5 eq), DIC (5 eq), and Oxyma (5 eq). Heat (e.g., 2 min at 90°C). d. Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat Step 2 for each standard amino acid in the sequence.

  • Hexahydropyridazine Scaffold Coupling Cycle: a. Fmoc Deprotection: Perform deprotection as in step 2a. b. Washing: Wash as in step 2b. c. Scaffold Coupling: Add the Fmoc-protected hexahydropyridazine building block (3-5 eq) and coupling reagents. Due to potential steric hindrance, use modified conditions: extend the coupling time and adjust the temperature (e.g., 60 min at 60°C).[15] A double coupling may be necessary to ensure the reaction goes to completion. d. Washing: Wash as in step 2d.

  • Continue Chain Elongation: If required, continue adding standard amino acids by repeating Step 2.

  • Final Deprotection: Perform a final Fmoc deprotection.

  • Cleavage and Global Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation & Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using LC-MS and analytical HPLC.

Data Presentation: Characterization of the Final Product

The successful synthesis must be validated through rigorous analytical techniques. The table below summarizes the expected data for a hypothetical hexahydropyridazine-containing pentapeptide.

Analysis Method Expected Result Purpose
Purity Analytical RP-HPLC>95% peak areaConfirms purity and identifies impurities.
Identity LC-MS (ESI)Observed mass matches calculated massConfirms the molecular weight of the target peptide.
Structure Tandem MS (MS/MS)Fragmentation pattern consistent with sequenceConfirms the amino acid sequence and incorporation of the scaffold.
Conformation Circular Dichroism (CD)Spectrum indicative of a specific secondary structure (e.g., β-turn)Provides evidence that the scaffold successfully induced the desired conformation.[17]

Conclusion and Future Outlook

The synthesis of peptides containing the hexahydropyridazine scaffold represents a sophisticated strategy for developing next-generation therapeutics.[18] By leveraging modern synthetic methods like asymmetric organocatalysis and automated solid-phase synthesis, researchers can efficiently produce these complex peptidomimetics.[5][13] The protocols and application notes provided herein offer a comprehensive guide for scientists and drug development professionals seeking to explore this promising chemical space. Future work will likely focus on expanding the diversity of available hexahydropyridazine building blocks and developing even more efficient, greener synthetic protocols to accelerate the discovery of novel, potent, and stable peptide-based drugs.[8]

References

  • Azapeptide Synthesis Fully Integrated into Standard Solid-Phase Peptide Synthesis (SPPS): Case Study with Azapeptide-GLP-1. bioRxiv.
  • Exploring Side-Chain Diversity by Submonomer Solid-Phase Aza-Peptide Synthesis.
  • Azapeptide Synthesis Methods for Expanding Side-Chain Diversity for Biomedical Applications.
  • Azapeptides -A History of Synthetic Milestones and Key Examples. Current Medicinal Chemistry.
  • Solid-phase Synthesis of C-terminal Azapeptides. PubMed.
  • Advancing Azapeptides- A novel platform to expedite azapeptide synthesis and accelerate therapeutics development.
  • Engineering Peptide Stability Through Azapeptide Synthesis and Applic
  • Design, synthesis, and in vitro evaluation of aza-peptide aldehydes and ketones as novel and selective protease inhibitors. PubMed.
  • Novel Solid-Phase Synthesis of Azapeptides and Azapeptoides via Fmoc-Strategy and Its Application in the Synthesis of RGD-Mimetics.
  • Core-Scaffold-Inspired Asymmetric Synthesis of Polysubstituted Chiral Hexahydropyridazines that Potently Inhibit Breast Cancer Cell Prolifer
  • Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organoc
  • Azapeptide Synthesis Fully Integrated into Standard Solid-Phase Peptide Synthesis (SPPS): Case Study with Azapeptide- GLP-1. bioRxiv.
  • Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organoc
  • One-pot asymmetric synthesis of a hexahydrophenanthridine scaffold containing five stereocenters via an organocatalytic quadruple-cascade reaction. RSC Publishing.
  • Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. Beilstein Journal of Organic Chemistry.
  • Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. NIH.
  • One-pot asymmetric synthesis of a hexahydrophenanthridine scaffold containing five stereocenters via an organocatalytic quadruple-cascade reaction.
  • Conversion of Hydroxyproline “Doubly Customizable Units” to Hexahydropyrimidines: Access to Conform
  • Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. MDPI.
  • Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds. PubMed.
  • The pyridazine heterocycle in molecular recognition and drug discovery. NIH.
  • A Review on Medicinally Important Heterocyclic Compounds. Bentham Science.
  • Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. PubMed Central.
  • Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. Life Chemicals.
  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Str
  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applic
  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Str
  • A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing.
  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Str
  • Functionalized Peptide Fibrils as a Scaffold for Active Substances in Wound Healing. NIH.
  • Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modific
  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control.
  • Peptide Scaffolds: Flexible Molecular Structures With Diverse Therapeutic Potentials.
  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Scirp.org.
  • A Mini-Review on Pyridazine Analogs: Chemical and Pharmacological Potentials.
  • Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. NIH.
  • Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. NIH.
  • Marine Peptides: Potential Basic Structures for the Development of Hybrid Compounds as Multitarget Therapeutics for the Tre

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Coupling Efficiency of Sterically Hindered 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when coupling the sterically hindered amino acid analogue, 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid (Cbz-Hpd-OH). Our goal is to equip you with the knowledge to diagnose and resolve common experimental hurdles, thereby enhancing your reaction yields and product purity.

Introduction: The Challenge of Steric Hindrance

The successful formation of an amide bond is contingent on the activation of the carboxylic acid and the subsequent nucleophilic attack by the amine.[1] However, the inherent steric bulk of Cbz-Hpd-OH can significantly impede this process. The rigid, cyclic nature of the hexahydropyridazine core, combined with the bulky benzyloxycarbonyl (Cbz) protecting group, creates a sterically congested environment around the carboxylic acid. This hindrance can lead to a cascade of issues, including low or no product yield, incomplete reactions, and an increased propensity for side reactions.[2][3]

This guide will systematically address these challenges, providing evidence-based solutions and detailed protocols to optimize your coupling reactions.

Troubleshooting Guide: Common Issues and Solutions

This section is designed to help you diagnose and resolve specific problems you may encounter during the coupling of Cbz-Hpd-OH.

Issue 1: Low or No Product Yield

A low or nonexistent yield is the most common frustration when working with sterically hindered substrates.[4] Several factors can contribute to this outcome.

Possible Causes & Recommended Solutions:

  • Insufficiently Reactive Coupling Reagent: Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often lack the potency required for sterically demanding couplings.[5]

    • Solution: Transition to a more powerful onium-salt reagent. Uronium/aminium salts like HATU, HBTU, and COMU are generally more effective.[6] Phosphonium salts such as PyBOP and PyAOP also represent excellent alternatives.[7] For exceptionally challenging couplings, converting the carboxylic acid to an acyl fluoride may be a highly effective strategy.[5][8]

  • Incomplete Carboxylic Acid Activation: The coupling reagent may not be efficiently activating the carboxylic acid, a prerequisite for the reaction to proceed.[4]

    • Solution: Pre-activate the Cbz-Hpd-OH before adding the amine component. This involves dissolving the carboxylic acid, coupling reagent, and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent for a short period (5-15 minutes) before introducing the amine.[2][9]

  • Steric Hindrance Impeding Nucleophilic Attack: The bulky nature of Cbz-Hpd-OH can physically block the approach of the amine.[2][10]

    • Solution:

      • Double Coupling: Perform the coupling step twice. After the initial coupling reaction, remove the reagents and repeat the process with a fresh solution of the activated Cbz-Hpd-OH.[5]

      • Elevated Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[11] Microwave-assisted synthesis is particularly effective for accelerating difficult couplings.[5]

      • Extended Reaction Time: For sluggish reactions, extending the coupling time from the standard 1-2 hours to several hours, or even overnight, can help drive the reaction to completion.[11]

  • Hydrolysis of Activated Intermediate: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing amide formation.[4]

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure all reagents are free from moisture.[9]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are most effective for Cbz-Hpd-OH and other sterically hindered amino acids?

For challenging couplings, reagents that form highly reactive esters are preferred.[5]

  • Uronium/Aminium Reagents: HATU, HCTU, and COMU are highly efficient and are considered among the most powerful for overcoming steric hindrance.[11] HATU is frequently recommended for its rapid reaction kinetics and low racemization tendency.[7][12]

  • Phosphonium Reagents: PyBOP and PyAOP are also excellent choices for hindered couplings, demonstrating high reactivity.[7][12]

  • Oxyma-Based Reagents: COMU, which incorporates the OxymaPure leaving group, offers coupling efficiencies comparable to HATU with a potentially better safety profile as it is not based on the potentially explosive HOBt or HOAt derivatives.[11]

The following table provides a comparative overview of commonly used coupling reagents for sterically hindered substrates.

Coupling ReagentAdditiveBaseCommon SolventsRelative Reactivity for Hindered SystemsKey Considerations
HATU HOAtDIPEA, NMMDMF, NMPVery HighGold standard for difficult couplings; can cause guanidinylation of the N-terminus if used in excess.[7][11]
HBTU HOBtDIPEA, NMMDMF, NMPHighLess reactive than HATU but a cost-effective alternative.[7][13]
COMU NoneDIPEADMF, NMPVery HighSimilar reactivity to HATU with a favorable safety profile.[13][14]
PyBOP HOBtDIPEA, NMMDMF, DCMHighEffective for reducing racemization and coupling hindered partners.[2][7]
Acyl Fluoride (via TFFH) NoneDIPEADCMExtremely HighExcellent for the most challenging couplings where other reagents fail.[4][5]

Q2: How do I choose the optimal solvent for my coupling reaction?

The solvent plays a crucial role in solvating the reactants and facilitating the reaction.[5]

  • N,N-Dimethylformamide (DMF): A commonly used solvent that is effective for most coupling reactions.[15]

  • N-Methyl-2-pyrrolidone (NMP): Often preferred over DMF for its superior solvating properties, especially for aggregating peptide sequences.[5][16]

  • Dichloromethane (DCM): A less polar option, often used in combination with other solvents.[15]

  • Solvent Mixtures: For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[5] In some cases, acetonitrile (ACN) and tetrahydrofuran (THF) have been reported to be excellent for coupling hindered amino acids.[15]

Q3: What is the role of the base in the coupling reaction, and which one should I use?

A non-nucleophilic organic base is required to deprotonate the carboxylic acid and facilitate the activation and coupling steps.[1]

  • N,N-Diisopropylethylamine (DIPEA): The most commonly used base due to its strong basicity and steric bulk, which prevents it from acting as a nucleophile.

  • N-Methylmorpholine (NMM): A slightly weaker base than DIPEA, which can sometimes be advantageous in minimizing side reactions like racemization.[1]

Typically, 2-3 equivalents of the base are used relative to the carboxylic acid.[9]

Q4: I am observing significant epimerization. How can I minimize this side reaction?

Epimerization, the loss of stereochemical integrity at the alpha-carbon, is a significant concern in peptide synthesis.[17]

  • Choice of Coupling Reagent and Additive: Use coupling additives known to suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[4] Reagents like HATU, which form OAt esters, are known for their ability to minimize epimerization.[12] The use of cupric (II) salts as additives has also been shown to suppress epimerization.[18]

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can help to reduce the rate of epimerization.[19]

  • Base Selection: Using a weaker base like NMM instead of DIPEA may be beneficial.[1]

Experimental Protocols

Protocol 1: General Procedure for HATU Coupling of Cbz-Hpd-OH

This protocol provides a starting point for a robust, uronium-based coupling.

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve Cbz-Hpd-OH (1.0 equivalent) in anhydrous DMF (0.1–0.5 M).

  • Add HATU (1.1 equivalents) to the solution.[9]

  • Add a non-nucleophilic base such as DIPEA (2.0-3.0 equivalents).[9]

  • Stir the mixture at room temperature for 5-15 minutes to pre-activate the acid.[9]

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.[2]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[4]

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail to provide satisfactory yields.[5]

  • Dissolve the Cbz-Hpd-OH (1 equivalent) in an anhydrous solvent like DCM.

  • Add a fluorinating agent (e.g., TFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).[4]

  • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[4]

  • In a separate flask, prepare a solution of the amine component.

  • Add the solution containing the acyl fluoride to the amine.

  • Monitor the reaction for completeness. Note that reaction times can be significantly longer for these types of couplings.[5]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical decision-making process for troubleshooting difficult coupling reactions with Cbz-Hpd-OH.

TroubleshootingWorkflow start Low or No Yield in Coupling Reaction check_reagent Is the coupling reagent potent enough? (e.g., HATU, COMU) start->check_reagent switch_reagent Switch to a more reactive reagent (HATU, COMU, or Acyl Fluoride) check_reagent->switch_reagent No check_conditions Are reaction conditions optimized? check_reagent->check_conditions Yes switch_reagent->check_conditions optimize_conditions Implement advanced strategies: - Double Coupling - Increase Temperature (Conventional or Microwave) - Extend Reaction Time check_conditions->optimize_conditions No check_solvent Is the solvent optimal? check_conditions->check_solvent Yes optimize_conditions->check_solvent change_solvent Switch to a better solvating solvent (e.g., NMP or solvent mixture) check_solvent->change_solvent No check_epimerization Is epimerization a concern? check_solvent->check_epimerization Yes change_solvent->check_epimerization minimize_epimerization Minimize epimerization: - Use racemization suppressants (HOBt, Oxyma) - Lower reaction temperature - Use a weaker base (NMM) check_epimerization->minimize_epimerization Yes success Successful Coupling check_epimerization->success No minimize_epimerization->success

Caption: A troubleshooting decision tree for difficult amide couplings.

References

  • Nishiyama, Y., & Ishizuka, S. (1998). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. PubMed. Retrieved from [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011, May 1). Retrieved from [Link]

  • Al-Warhi, T. I., Al-Hazimi, H. M. A., & El-Faham, A. (n.d.). Recent development in peptide coupling reagents. ResearchGate. Retrieved from [Link]

  • Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. (2018, June). Organic Process Research & Development, 22(7). Retrieved from [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Epimerization of Peptide. (n.d.). Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Retrieved from [Link]

  • Peptide synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Inverse Peptide Synthesis Using Transient Protected Amino Acids. (n.d.). ACS Publications. Retrieved from [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv. Retrieved from [Link]

  • Epimerisation in Peptide Synthesis. (n.d.). PubMed Central - NIH. Retrieved from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). Request PDF. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Coupling Reagents. (n.d.). ResearchGate. Retrieved from [Link]

  • Active esters and resins in peptide synthesis: the role of steric hindrance. (n.d.). RSC Publishing. Retrieved from [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). University of Copenhagen Research Portal. Retrieved from [Link]

  • Procedures to Improve Difficult Couplings. (2025, August 10). ResearchGate. Retrieved from [Link]

  • The Synthesis of Sterically Hindered Amides. (n.d.). CHIMIA. Retrieved from [Link]

  • Solvents for Solid Phase Peptide Synthesis. (n.d.). Retrieved from [Link]

  • Griffin, R. J., et al. (n.d.). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed. Retrieved from [Link]

  • Kates, S. A., et al. (n.d.). Influence of solid support, solvent and coupling reagent on the head-to-tail cyclization of resin-bound peptides. PubMed. Retrieved from [Link]

  • Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?. (2014, December 29). ResearchGate. Retrieved from [Link]

  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Organic Chemistry Portal. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Peptides with Cbz-Hexahydropyridazine-3-Carboxylic Acid

Welcome to the technical support center for the synthesis of peptides incorporating Cbz-hexahydropyridazine-3-carboxylic acid (Cbz-hpc). The integration of non-proteinogenic amino acids, particularly conformationally con...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of peptides incorporating Cbz-hexahydropyridazine-3-carboxylic acid (Cbz-hpc). The integration of non-proteinogenic amino acids, particularly conformationally constrained cyclic structures like Cbz-hpc, into peptide sequences is a powerful strategy in drug discovery for enhancing proteolytic stability and modulating bioactivity.[1][2] However, the unique structural features of Cbz-hpc can present significant synthetic challenges. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate these complexities, ensuring the successful synthesis of your target peptides.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when incorporating Cbz-hexahydropyridazine-3-carboxylic acid into a peptide sequence?

A1: The main difficulties arise from the steric hindrance imposed by the cyclic hexahydropyridazine ring and the N-terminal Cbz protecting group.[3][4] This steric bulk can significantly impede the efficiency of the coupling reaction, leading to low yields and incomplete reactions.[3][4] Furthermore, the chiral center at the 3-position of the hexahydropyridazine ring is susceptible to epimerization under certain coupling conditions.[5][6] Careful selection of coupling reagents and optimization of reaction conditions are therefore critical.

Q2: Is the Cbz (benzyloxycarbonyl) group on the hexahydropyridazine ring compatible with standard Fmoc/tBu solid-phase peptide synthesis (SPPS)?

A2: Yes, the Cbz group is generally orthogonal to the Fmoc/tBu strategy.[7] It is stable under the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions for cleavage from many common resins like Wang resin (e.g., TFA).[8][9] This allows for the selective removal of the Fmoc group at each cycle without affecting the Cbz protection on the hexahydropyridazine moiety.

Q3: Can I use standard carbodiimide coupling reagents like DCC or DIC for coupling Cbz-hpc?

A3: While standard carbodiimides are widely used in peptide synthesis, they may not be sufficiently reactive to overcome the steric hindrance of Cbz-hpc, potentially leading to low coupling yields.[10] More potent activating reagents, such as aminium/uronium or phosphonium salts, are often required for efficient coupling of sterically hindered amino acids.[10][11][12]

Q4: How can I minimize the risk of epimerization at the C-3 position of the hexahydropyridazine ring?

A4: Epimerization is a common side reaction in peptide synthesis, particularly with sterically hindered or structurally unique amino acids.[5][6] To minimize this risk, it is advisable to:

  • Use coupling reagents known to suppress racemization, often in combination with additives like OxymaPure or Cl-HOBt.[13]

  • Avoid prolonged exposure to basic conditions.

  • Optimize the pre-activation time to ensure efficient coupling without allowing for extended exposure of the activated species to the reaction environment.

Q5: What are the recommended methods for the final deprotection of the Cbz group from the hexahydropyridazine moiety?

A5: The most common method for Cbz group removal is catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[7] This method is generally mild and efficient. However, if your peptide contains other functional groups sensitive to hydrogenation (e.g., alkynes, other benzyl-based protecting groups), alternative methods such as acid-mediated cleavage with HBr in acetic acid or transfer hydrogenation can be considered.[7]

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of peptides containing Cbz-hpc and provides detailed protocols for their resolution.

Problem 1: Low Coupling Efficiency of Cbz-hpc

Symptoms:

  • Positive Kaiser test after coupling, indicating unreacted free amines.

  • Low yield of the desired peptide upon cleavage and analysis.

  • Presence of deletion sequences in the final product, as identified by mass spectrometry.

Causality: The steric bulk of the Cbz-protected cyclic amino acid hinders the approach of the activated carboxyl group to the resin-bound amine, slowing down the reaction kinetics.[3][4]

Troubleshooting Workflow:

G start Low Coupling Efficiency Detected reagent Switch to Potent Coupling Reagent (e.g., HATU, HCTU, PyBOP) start->reagent Initial Step double_couple Perform Double Coupling reagent->double_couple If still incomplete acyl_fluoride For Extreme Cases: Acyl Fluoride Formation reagent->acyl_fluoride Alternative for highly hindered cases increase_time Increase Coupling Time double_couple->increase_time And/Or end Successful Coupling double_couple->end microwave Utilize Microwave-Assisted Synthesis increase_time->microwave For faster reaction microwave->end acyl_fluoride->end

Caption: Troubleshooting workflow for low coupling efficiency of Cbz-hpc.

Experimental Protocols:

Protocol 1: Coupling with a Potent Uronium/Phosphonium Reagent

  • Resin Swelling and Fmoc Deprotection: Swell the resin in DMF and perform standard Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Cbz-hexahydropyridazine-3-carboxylic acid (3 eq.), a potent coupling reagent (e.g., HATU, 2.9 eq.), and an additive (e.g., HOAt, 3 eq.) in DMF. Add a non-nucleophilic base such as DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free amines. If the test is positive, proceed with a second coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

Protocol 2: Double Coupling Strategy

  • Follow steps 1-3 of Protocol 1.

  • After the initial coupling time, drain the reaction vessel and wash the resin with DMF.

  • Repeat the amino acid activation (Step 2 of Protocol 1) with a fresh solution of Cbz-hpc, coupling reagent, and base.

  • Add the fresh activation mixture to the resin and continue coupling for another 2-4 hours.

  • Proceed with monitoring and washing as described in Protocol 1.

Table 1: Recommended Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentActivating SpeciesRelative ReactivityNotes
HATU OAt-active esterVery HighHighly effective for hindered couplings, low racemization.[12][14]
HCTU O-6-ClBt esterHighMore reactive than HBTU, cost-effective alternative to HATU.[10]
PyBOP OBt-active esterHighGood for hindered couplings, but can be less effective than HATU for the most challenging cases.[11][14]
COMU Oxyma-active esterVery HighA modern, highly efficient coupling reagent.[12]
DIC/OxymaPure Oxyma-active esterModerate-HighA carbodiimide-based system with enhanced reactivity and reduced side reactions compared to DIC/HOBt.
Problem 2: Suspected Epimerization of Cbz-hpc

Symptoms:

  • Appearance of a diastereomeric impurity in the HPLC or LC-MS analysis of the crude peptide.

  • Broadening of peaks in the NMR spectrum of the purified peptide.

Causality: The α-proton at the C-3 position of the hexahydropyridazine ring can be abstracted under basic conditions, especially when the carboxyl group is activated, leading to a loss of stereochemical integrity.[5][6][13]

Mitigation Strategies:

G start Epimerization Suspected reagent Use Low-Racemization Coupling Reagents (e.g., COMU, DEPBT) start->reagent base Use a Weaker Base (e.g., NMM instead of DIPEA) reagent->base temp Maintain Low Temperature During Coupling base->temp preactivation Optimize Pre-activation Time temp->preactivation end Minimized Epimerization preactivation->end

Caption: Workflow to minimize epimerization of Cbz-hpc.

Experimental Protocol: Low-Epimerization Coupling

  • Resin Preparation: Prepare the deprotected resin as previously described.

  • Activation: In a separate vessel, dissolve Cbz-hexahydropyridazine-3-carboxylic acid (3 eq.) and a low-racemization coupling reagent (e.g., COMU, 2.9 eq.) in DMF. Add a less hindered base like N-methylmorpholine (NMM) (6 eq.). Minimize the pre-activation time to 1 minute.

  • Coupling at Reduced Temperature: Cool the reaction vessel containing the resin to 0°C. Add the activated amino acid solution and allow the coupling to proceed at 0°C for 30 minutes, then let it warm to room temperature and continue for an additional 2-3 hours.

  • Monitoring and Washing: Proceed with the standard monitoring and washing steps.

Problem 3: Incomplete or Unwanted Cbz Group Cleavage

Symptoms:

  • Incomplete Cleavage (Hydrogenolysis): Presence of the Cbz-protected peptide in the final product after deprotection.

  • Unwanted Cleavage (During SPPS): Loss of the Cbz group during the synthesis cycles, leading to side-products.

Causality:

  • Incomplete Cleavage: The palladium catalyst can be poisoned by sulfur-containing residues (Met, Cys) or inefficiently reach the Cbz group due to peptide aggregation.

  • Unwanted Cleavage: While generally stable, prolonged or harsh acidic conditions can lead to partial cleavage of the Cbz group.[7]

Troubleshooting and Protocols:

Protocol 3: Optimized Catalytic Hydrogenolysis for Cbz Deprotection

  • Peptide Dissolution: Dissolve the purified, Cbz-protected peptide in a suitable solvent (e.g., methanol, acetic acid, or a mixture). If the peptide has poor solubility, adding a small amount of DMF can be beneficial.

  • Catalyst Addition: Add Pd/C (10% by weight of the peptide) to the solution.

  • Hydrogenation: Purge the reaction vessel with nitrogen, then introduce hydrogen gas (via a balloon or at a specified pressure). Stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by HPLC or LC-MS. If the reaction stalls, filter the mixture through celite to remove the old catalyst and add a fresh portion.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Evaporate the solvent to obtain the deprotected peptide.

Protocol 4: Acid-Mediated Cbz Deprotection

This is a harsher method and should be used with caution, especially if other acid-labile groups are present.

  • Reaction Setup: Dissolve the Cbz-protected peptide in glacial acetic acid.

  • Reagent Addition: Add a solution of HBr in acetic acid (e.g., 33% w/v).

  • Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by HPLC.

  • Work-up: Precipitate the peptide by adding cold diethyl ether. Centrifuge and wash the precipitate with ether to obtain the peptide hydrobromide salt.

III. References

  • Doan, N.-D., & Lubell, W. D. (2014). Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. Organic Letters, 16(20), 5370–5373. [Link]

  • National Center for Biotechnology Information. (2014). Solid-phase synthesis of tetrahydropyridazinedione-constrained peptides. PubMed. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794–5801. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. [Link]

  • National Center for Biotechnology Information. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Thieme. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. [Link]

  • National Center for Biotechnology Information. (2016). Development of a Backbone Cyclic Peptide Library as Potential Antiparasitic Therapeutics Using Microwave Irradiation. PubMed Central. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • ResearchGate. (2025). Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups | Request PDF. [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • National Center for Biotechnology Information. (2018). The Discovery of Conformationally Constrained Bicyclic Peptidomimetics as Potent Hepatitis C NS5A Inhibitors. PubMed Central. [Link]

  • Semantic Scholar. (2015). MgI2 -mediated chemoselective cleavage of protecting groups: an alternative to conventional deprotection methodologies. [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Royal Society of Chemistry. (2020). A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold. Chemical Communications. [Link]

  • Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry. [Link]

  • ResearchGate. (2025). Selective Cleavage of Cbz-Protected Amines | Request PDF. [Link]

  • Royal Society of Chemistry. (2002). Recent development of peptide coupling reagents in organic synthesis. Chemical Society Reviews. [Link]

  • ResearchGate. (2023). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage? [Link]

  • ResearchGate. (2025). Conformationally Constrained Substance P Analogues: The Total Synthesis of a Constrained Peptidomimetic for the Phe 7 -Phe 8 Region | Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • National Center for Biotechnology Information. (2023). Epimerisation in Peptide Synthesis. PubMed. [Link]

  • Peptides. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • National Center for Biotechnology Information. (2023). Epimerisation in Peptide Synthesis. PubMed Central. [Link]

  • MDPI. (2024). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules. [Link]

  • National Center for Biotechnology Information. (2000). Orthogonal ligation strategies for peptide and protein. PubMed. [Link]

  • ResearchGate. (2025). Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. [Link]

  • Waseda University. (n.d.). Epimerization of Peptide. [Link]

  • ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? [Link]

  • Royal Society of Chemistry. (1989). Epimerisation-free peptide formation from carboxylic acid anhydrides and azido derivatives. Journal of the Chemical Society, Chemical Communications. [Link]

  • Peptron. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

  • YouTube. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. [Link]

  • National Center for Biotechnology Information. (1976). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. PubMed. [Link]

  • National Center for Biotechnology Information. (1991). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. [Link]

  • MDPI. (2023). Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides. Molecules. [Link]

  • ResearchGate. (2025). (PDF) Procedures to Improve Difficult Couplings. [Link]

Sources

Troubleshooting

preventing side reactions during the incorporation of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid

Welcome to the technical support center for the successful incorporation of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid (Cbz-Hpc-OH). This guide is designed for researchers, medicinal chemists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the successful incorporation of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid (Cbz-Hpc-OH). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the nuances of utilizing this valuable non-canonical amino acid. By understanding the underlying chemical principles, you can proactively prevent common side reactions and optimize your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when incorporating Cbz-Hpc-OH into a peptide sequence?

A1: The main challenges stem from the unique structural features of Cbz-Hpc-OH: the cyclic hydrazine moiety and the steric bulk of the Cbz protecting group. These can lead to incomplete coupling reactions and specific side reactions not typically observed with standard proteinogenic amino acids. The key is to select appropriate coupling reagents and reaction conditions that favor efficient amide bond formation while preserving the integrity of the hexahydropyridazine ring.

Q2: Which of the two nitrogen atoms in the hexahydropyridazine ring is more reactive?

A2: In piperazic acid, a closely related cyclic hydrazine, the N1 nitrogen is generally considered more nucleophilic than the N2 nitrogen.[1][2] This differential reactivity is important to consider, as it can influence the site of potential side reactions, such as unwanted acylation if the N2 position were not protected. In the case of 1-Cbz-hexahydropyridazine-3-carboxylic acid, the Cbz group on N1 directs the desired acylation to the incoming amino group during peptide coupling.

Q3: Is the hexahydropyridazine ring stable under standard peptide synthesis conditions?

A3: The six-membered hexahydropyridazine ring is generally stable under standard solid-phase peptide synthesis (SPPS) and solution-phase coupling conditions. Unlike highly strained three or four-membered rings, it is not prone to spontaneous ring-opening. However, prolonged exposure to harsh acidic or basic conditions should be avoided to prevent potential degradation.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section addresses specific experimental issues in a question-and-answer format, providing causative explanations and actionable protocols.

Issue 1: Incomplete Coupling and Low Yield

Question: I am observing a significant amount of unreacted starting material or deletion sequences after the coupling step with Cbz-Hpc-OH. What is causing this and how can I improve the coupling efficiency?

Answer: Incomplete coupling is a common hurdle when working with sterically hindered amino acids like Cbz-Hpc-OH. The bulky Cbz group and the cyclic nature of the amino acid can slow down the kinetics of amide bond formation.

Causality:

  • Steric Hindrance: The rigid cyclic structure and the large Cbz protecting group can physically obstruct the approach of the incoming nucleophile (the N-terminal amine of the growing peptide chain).

  • Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive to overcome the steric barrier and efficiently activate the carboxylic acid of Cbz-Hpc-OH.

Mitigation Strategies:

  • Choice of Coupling Reagent: Employ highly efficient coupling reagents known to perform well with hindered amino acids. Uronium/aminium-based reagents are generally preferred over carbodiimides for such challenging couplings.[3]

    Coupling ReagentClassKey Advantages for Hindered Couplings
    HATU UroniumHigh reactivity, fast kinetics, reduced risk of racemization.[4]
    HBTU UroniumA reliable and cost-effective alternative to HATU.
    PyBOP PhosphoniumEfficient coupling with minimal side reactions.[5]
    COMU UroniumHigh reactivity, comparable to HATU, with non-explosive byproducts.[3]
  • Extended Coupling Times and Double Coupling: Monitor the reaction progress using a qualitative test (e.g., Kaiser test for SPPS). If the coupling is sluggish, extend the reaction time. If incomplete coupling persists, a second coupling step (double coupling) with a fresh portion of the activated amino acid and coupling reagent is recommended.

Experimental Protocol: Optimized HATU Coupling for Cbz-Hpc-OH

  • In a reaction vessel, dissolve 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid (1.5 eq.) in anhydrous DMF.

  • Add HATU (1.45 eq.) and a tertiary amine base such as DIPEA (3.0 eq.).

  • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Add the pre-activated solution to the resin-bound peptide (with a free N-terminal amine) or the amine component in solution.

  • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Monitor the reaction for completion. If necessary, drain the reaction vessel and repeat steps 1-5 for a second coupling.

Issue 2: Racemization at the α-Carbon

Question: My final peptide product containing the hexahydropyridazine moiety shows a diastereomeric impurity. Could this be racemization, and how can I prevent it?

Answer: Yes, racemization at the chiral α-carbon (C3) of the hexahydropyridazine ring is a potential side reaction during the activation of the carboxylic acid.

Causality: The activation of the carboxyl group can lead to the formation of an oxazolone intermediate. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity.[6][7]

Mitigation Strategies:

  • Use of Additives: Incorporate racemization-suppressing additives into your coupling protocol. These additives react with the activated amino acid to form an active ester that is less prone to racemization.

    • 1-Hydroxybenzotriazole (HOBt): The classic and widely used additive.

    • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): A highly effective and non-explosive alternative to HOBt.[3]

    • 6-Cl-HOBt: A more acidic additive that can further reduce racemization in challenging cases.

  • Control of Base: Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or 2,4,6-collidine. Avoid using an excess of base, as this can promote racemization. The use of precisely one equivalent of base relative to the amino acid is often recommended.

Workflow for Minimizing Racemization

Caption: Decision workflow for minimizing racemization.

Issue 3: Diketopiperazine (DKP) Formation

Question: I am synthesizing a dipeptide with Cbz-Hpc-OH at the C-terminal position and I am observing a significant loss of product. Could this be Diketopiperazine formation?

Answer: Yes, this is a classic scenario for diketopiperazine (DKP) formation. This side reaction is particularly prevalent when a secondary amino acid (like proline or, in this case, a substituted hexahydropyridazine) is the second residue in a peptide chain attached to a resin.[6]

Causality: After the deprotection of the N-terminal protecting group of the second amino acid, the newly freed amine can perform an intramolecular nucleophilic attack on the ester linkage connecting the dipeptide to the solid support. This results in the formation of a stable six-membered diketopiperazine ring, which is cleaved from the resin.

Mitigation Strategies:

  • Use of Sterically Hindered Resins: Employing a 2-chlorotrityl chloride (2-CTC) resin can suppress DKP formation due to the steric bulk of the trityl group, which disfavors the necessary conformation for intramolecular cyclization.[6]

  • Dipeptide Coupling: If possible, synthesize the dipeptide unit containing Cbz-Hpc-OH in solution first, and then couple this dipeptide to the resin or the next amino acid. This bypasses the vulnerable dipeptide-resin intermediate.

  • In Situ Neutralization: For Boc-SPPS, using in situ neutralization protocols can minimize the time the free amine is available to initiate DKP formation.

Mechanism of Diketopiperazine Formation

DKP_Formation Dipeptide_Resin H₂N-AA2-C(O) NH-Hpc-C(O)-O-Resin Transition_State Intramolecular Attack Dipeptide_Resin->Transition_State Cyclization DKP Diketopiperazine (Cleaved from resin) Transition_State->DKP Resin Resin Transition_State->Resin

Caption: Intramolecular cyclization leading to DKP formation.

References

  • One-step ring condensation of hydrazine derivatives and cyclic anhydrides. (2025). ResearchGate. [Link]

  • Readily accessible sp3-rich cyclic hydrazine frameworks exploiting nitrogen fluxionality. (n.d.). PubMed Central. [Link]

  • Synthesis of Piperazic Acid-Containing Cyclodepsipeptide Core of Verucopeptin. (2023). ResearchGate. [Link]

  • One-step ring condensation of hydrazine derivatives and cyclic anhydrides. (2014). Journal of Molecular Structure. [Link]

  • Synthesis of Piperazic Acid-Containing Cyclodepsipeptide Core of Verucopeptin. (2023). SciSpace. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. (n.d.). ScienceDirect. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • Side reactions in peptide synthesis: An overview. (n.d.). Bibliomed. [Link]

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. (n.d.). Mylan. [Link]

  • Diastereocontrol in Radical Addition to β-Benzyloxy Hydrazones: Revised Approach to Tubuvaline and Synthesis of O-Benzyltubulysin V Benzyl Ester. (2021). ACS Publications. [Link]

  • Process for the preparation of hexahydropyridazine-3-carboxylic acid derivatives. (n.d.).
  • Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. (2018). ResearchGate. [Link]

  • Heterocycles [h]Fused onto 4-Oxoquinoline-3-Carboxylic Acid, Part IV. Convenient Synthesis of Substituted HexahydroThiazepino[2,3-h]quinoline-9-carboxylic Acid and Its Tetrahydroquino[7,8-b]benzothiazepine Homolog. (n.d.). PubMed Central. [Link]

  • Hydrazine synthesis by N-N coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. (2018). Semantic Scholar. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. [Link]

  • Derivatives of hydrazine functional groups. Acylhydrazones/hydrazones... (n.d.). ResearchGate. [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). PharmaInfo. [Link]

  • Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer. (n.d.). PubMed Central. [Link]

  • Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists. (n.d.). PubMed Central. [Link]

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Optimization

Technical Support Center: Purification of Peptides Containing 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic Acid by HPLC

Welcome to the technical support center for the purification of peptides incorporating the non-standard amino acid, 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid. This guide is designed for researchers, sc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of peptides incorporating the non-standard amino acid, 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the unique challenges presented by this peptide modification.

Introduction: The Challenge of Purifying Cbz-Containing Peptides

The incorporation of non-standard amino acids like 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid is a key strategy in modern peptide drug discovery to enhance therapeutic properties. The benzyloxycarbonyl (Cbz or Z) group, a common amine protecting group, introduces significant hydrophobicity to the peptide.[1][] This increased hydrophobicity can lead to challenges in purification by reversed-phase high-performance liquid chromatography (RP-HPLC), the standard method for peptide purification.[3][4]

Common issues encountered include poor solubility in aqueous mobile phases, strong retention on the stationary phase leading to broad peaks, and co-elution with hydrophobic impurities.[5][6] This guide will provide a systematic approach to developing and troubleshooting HPLC purification methods for these challenging peptides.

Understanding the Physicochemical Properties of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic Acid

The structure of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid features a bulky and hydrophobic benzyloxycarbonyl group attached to a hexahydropyridazine ring, which is a cyclic non-aromatic structure, and a carboxylic acid group. This unique combination of a hydrophobic protecting group and a cyclic amino acid structure influences the overall properties of the peptide into which it is incorporated.

PropertyImplication for HPLC Purification
High Hydrophobicity The Cbz group significantly increases the peptide's retention time in RP-HPLC.[1] This may necessitate the use of stronger organic mobile phases for elution.
Potential for Aggregation The hydrophobic nature can promote intermolecular interactions, leading to peptide aggregation. This can cause column clogging and poor peak shape.[6]
Bulky Structure The steric hindrance of the Cbz group and the cyclic ring may affect the peptide's interaction with the stationary phase, potentially leading to peak broadening.
Solubility Peptides containing this moiety may have limited solubility in the aqueous mobile phase, requiring careful sample preparation and consideration of organic modifiers in the sample solvent.[5]
UV Absorbance The benzyl group of the Cbz moiety provides a chromophore, allowing for UV detection, typically around 254 nm, in addition to the peptide backbone absorbance at ~214 nm.

Frequently Asked Questions (FAQs)

Q1: What is the best initial column choice for purifying a peptide containing 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid?

A1: A good starting point for most peptides is a C18 reversed-phase column.[3][4] However, due to the high hydrophobicity conferred by the Cbz group, a column with a less hydrophobic stationary phase, such as C8 or C4, might be beneficial if the peptide is strongly retained on a C18 column.[7] For larger peptides, a wide-pore (300 Å) column is recommended to allow for better interaction with the stationary phase.[8]

Q2: How does the Cbz group affect the retention time of my peptide?

A2: The Cbz group is hydrophobic and will increase the retention time of your peptide in RP-HPLC. The extent of this increase will depend on the overall sequence of your peptide. You will likely need to use a higher percentage of organic solvent (e.g., acetonitrile) in your mobile phase to elute the peptide compared to its non-Cbz-containing counterpart.

Q3: My peptide is not dissolving well in the initial mobile phase. What should I do?

A3: Poor solubility is a common issue with hydrophobic peptides.[5] Try dissolving the crude peptide in a small amount of a stronger, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before diluting it with the initial mobile phase. Be mindful that large injection volumes of strong solvents can lead to peak distortion. Alternatively, you can try dissolving the peptide directly in a mobile phase with a higher initial percentage of organic solvent.

Q4: I am seeing a very broad peak for my peptide. What could be the cause?

A4: Peak broadening can have several causes. For peptides with the Cbz group, it could be due to:

  • Slow kinetics of interaction with the stationary phase due to the bulky nature of the modified amino acid.

  • Peptide aggregation on the column.

  • Secondary interactions with the silica backbone of the stationary phase.

  • Column overloading.

To address this, you can try optimizing the flow rate, temperature, and the mobile phase composition. Increasing the column temperature can improve peak shape by reducing viscosity and enhancing mass transfer.[9] Using an appropriate ion-pairing agent, like trifluoroacetic acid (TFA), is also crucial for good peak shape.[10]

Q5: What is the role of an ion-pairing agent like TFA in the purification of my Cbz-containing peptide?

A5: Trifluoroacetic acid (TFA) is a common mobile phase additive in peptide purification. It serves two main purposes:

  • Acidification: It lowers the pH of the mobile phase, protonating the carboxylic acid groups and any basic residues in the peptide, which suppresses their ionization and reduces unwanted interactions with the stationary phase.[9]

  • Ion Pairing: It forms ion pairs with the positively charged residues on the peptide, effectively increasing their hydrophobicity and leading to more predictable retention behavior and sharper peaks.[10]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the HPLC purification of peptides containing 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid.

Problem 1: Poor Peak Shape (Broadening, Tailing, or Splitting)

G start Poor Peak Shape (Broadening, Tailing, Splitting) check_aggregation Is peptide aggregation suspected? start->check_aggregation check_secondary_interactions Are secondary interactions with silica possible? start->check_secondary_interactions check_kinetics Could slow on-off kinetics be the issue? start->check_kinetics check_overload Is the column overloaded? start->check_overload

Problem 2: Peptide Elutes Too Early or Too Late

G start Peptide Elutes Too Early or Too Late too_early Elutes Too Early (Poor Retention) start->too_early too_late Elutes Too Late (Strong Retention) start->too_late sol_early_gradient sol_early_gradient too_early->sol_early_gradient sol_early_column sol_early_column too_early->sol_early_column sol_early_ionpair sol_early_ionpair too_early->sol_early_ionpair sol_late_gradient sol_late_gradient too_late->sol_late_gradient sol_late_column sol_late_column too_late->sol_late_column sol_late_temp sol_late_temp too_late->sol_late_temp sol_late_organic sol_late_organic too_late->sol_late_organic

Problem 3: Low Recovery of the Peptide

Low recovery can be a significant issue, especially with hydrophobic peptides that may irreversibly adsorb to the column.

Possible Causes & Solutions:

  • Irreversible Adsorption:

    • Solution: Before injecting your sample, try passivating the column by injecting a blank gradient or a standard protein solution (like bovine serum albumin) to block active sites. Consider using a column with a different stationary phase chemistry.

  • Precipitation on the Column:

    • Solution: Ensure your peptide is fully dissolved in the injection solvent. You may need to use a higher percentage of organic solvent in your sample diluent. Be cautious with injection volume to avoid solvent mismatch effects.

  • Aggregation:

    • Solution: As mentioned for poor peak shape, increasing the column temperature or adding organic modifiers like isopropanol can help disrupt aggregates and improve recovery.[5]

Experimental Protocols

Protocol 1: Initial Analytical Method Development

This protocol outlines a systematic approach to developing an analytical HPLC method for your Cbz-containing peptide.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 120 Å pore size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of DMSO and then dilute with Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Initial Gradient:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: 214 nm and 254 nm

    • Gradient Program:

      Time (min) %B
      0 5
      30 95
      35 95
      36 5

      | 40 | 5 |

  • Analysis: Inject a small volume (e.g., 5-10 µL) and analyze the chromatogram. Based on the retention time of the main peak, adjust the gradient to improve resolution. A shallower gradient around the elution point of the target peptide will generally provide better separation.

Protocol 2: Preparative Purification Scale-Up

Once an optimized analytical method is established, you can scale up to a preparative column.

  • Column Selection: Choose a preparative column with the same stationary phase as the analytical column but with a larger diameter (e.g., 21.2 mm or 50 mm).

  • Gradient and Flow Rate Adjustment:

    • The gradient shape should remain the same as the optimized analytical method.

    • Adjust the flow rate based on the column diameter to maintain the same linear velocity. The new flow rate can be calculated as: New Flow Rate = Old Flow Rate x (New Column Diameter / Old Column Diameter)²

  • Sample Loading: Dissolve the crude peptide in the appropriate solvent. The maximum loading capacity will depend on the column size and the complexity of the crude mixture. It is advisable to perform a loading study with increasing amounts of sample to determine the optimal loading that does not compromise resolution.

  • Fraction Collection: Collect fractions across the peak of interest.

  • Purity Analysis: Analyze the purity of each fraction using the optimized analytical HPLC method.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the final purified peptide.

Orthogonal Purification Strategies

For particularly challenging purifications where RP-HPLC alone is insufficient, an orthogonal purification technique can be employed.[11] Ion-exchange chromatography (IEX) is a common orthogonal method that separates peptides based on their net charge, which is a different property than the hydrophobicity used in RP-HPLC.[12] This can be a powerful strategy to remove impurities that co-elute with the target peptide in the reversed-phase system.

References

  • Frederick, J. (n.d.). HPLC purification of peptides and miniature proteins. ResearchGate. [Link]

  • AAPPTec. (n.d.). Peptide Purification. AAPPTec. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Wessolowski, A., et al. (2023). New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping. Journal of Peptide Science, e3489. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 3-39. [Link]

  • Vydac. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Nest Group. [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Waters Corporation. [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]

  • ResearchGate. (2023, June 9). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? ResearchGate. [Link]

  • ChemBK. (2024, April 9). 1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid. ChemBK. [Link]

  • Mant, C. T., et al. (2007). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N. Journal of Chromatography A, 1157(1-2), 118-131. [Link]

  • ResearchGate. (2018, July 30). Glutamic acid protection using cbz? ResearchGate. [Link]

  • ResearchGate. (2025, August 10). Determination of theoretical retention times for peptides analyzed by reversed-phase high-performance liquid chromatography. ResearchGate. [Link]

  • Meek, J. L. (1980). Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition. Proceedings of the National Academy of Sciences, 77(3), 1632-1636. [Link]

  • PubChem. (n.d.). 1-Benzoyl-3-pyrrolidinecarboxylic acid. PubChem. [Link]

  • Vydac. (n.d.). Purification of a Lipid Peptide: Method Development for Hydrophobic Peptides. [Link]

  • HALO Chromatography. (2023, November 3). LC Chromatography Troubleshooting Guide. HALO Chromatography. [Link]

  • Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. Gyros Protein Technologies. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2017). Solubility and dissolution of physical mixture carbamazepine and amino acids. [Link]

  • Lösungsfabrik. (2017, June 23). HPLC: What to do in case of peaks being too broad? Lösungsfabrik. [Link]

  • LCGC International. (2022, December 1). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC International. [Link]

  • Al-Gharabli, S. I., et al. (2014). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Journal of visualized experiments : JoVE, (86), 51410. [Link]

  • Albericio, F., et al. (2014). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Chemical reviews, 114(1), 1-84. [Link]

  • ResearchGate. (2021, May 30). Which chromatography is preferred for purification of hydrophobic peptide? ResearchGate. [Link]

  • Al-Gharabli, S. I., et al. (2015). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. Journal of chromatography. A, 1424, 111-9. [Link]

  • Research and Reviews. (2023, March 24). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research and Reviews. [Link]

  • ResearchGate. (2015, April 14). How can I avoid peak broadening in HPLC method analysis? ResearchGate. [Link]

  • ResearchGate. (n.d.). (a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres... ResearchGate. [Link]

  • Liu, S., et al. (2016). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 113(30), 8392-8397. [Link]

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Troubleshooting

troubleshooting peptide aggregation with sequences containing Cbz-hexahydropyridazine-3-carboxylic acid

A Guide to Troubleshooting Peptide Aggregation Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the non-natural amino acid, Cbz-h...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Peptide Aggregation

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the non-natural amino acid, Cbz-hexahydropyridazine-3-carboxylic acid. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions regarding the common challenge of peptide aggregation associated with this unique building block.

Frequently Asked Questions (FAQs)

Q1: What is Cbz-hexahydropyridazine-3-carboxylic acid and what are its key structural features?

Cbz-hexahydropyridazine-3-carboxylic acid is a non-proteinogenic amino acid. Its structure is characterized by two key features:

  • A Hexahydropyridazine Ring: This is a six-membered saturated ring containing two adjacent nitrogen atoms.[1][2] This cyclic structure introduces a significant conformational constraint on the peptide backbone.

  • A Benzyloxycarbonyl (Cbz or Z) Protecting Group: The Cbz group is attached to one of the ring's nitrogen atoms.[3][4] It is known for its stability under various reaction conditions but is also bulky and hydrophobic due to the benzyl ring.[5]

Q2: What is peptide aggregation and why is it a significant problem?

Peptide aggregation is the self-association of individual peptide chains to form larger, often insoluble, structures.[6] This process is a major obstacle in peptide synthesis, purification, and formulation.[7] Aggregation is primarily driven by the formation of intermolecular hydrogen bonds, which leads to stable secondary structures, most notably β-sheets.[8] The consequences of aggregation include:

  • Reduced Synthetic Yield: Aggregation on the solid-phase support can block reactive sites, leading to incomplete coupling and deprotection steps, a phenomenon often termed a "difficult sequence".[9]

  • Purification Challenges: Aggregated peptides are often insoluble in standard HPLC solvents, making purification difficult and significantly lowering recovery.[10]

  • Loss of Biological Activity: The formation of aggregates can obscure the peptide's active conformation, rendering it biologically inactive.

  • Potential for Immunogenicity: In therapeutic applications, aggregated peptides can elicit an undesirable immune response.

Q3: Why are peptides containing Cbz-hexahydropyridazine-3-carboxylic acid particularly prone to aggregation?

The propensity for aggregation in these peptides stems from a combination of factors related to the non-natural amino acid's structure. While no program can perfectly predict the effects of incorporating non-natural amino acids, we can infer the risks based on chemical principles.[7]

  • Increased Hydrophobicity: The benzyloxycarbonyl (Cbz) group contains an aromatic benzyl ring, which significantly increases the local hydrophobicity of the peptide sequence.[5][6] Hydrophobic interactions are a primary driving force for peptide aggregation, as peptide chains attempt to minimize their exposure to polar solvents by clustering together.[11][12]

  • Disruption of Canonical Secondary Structures: The rigid, cyclic nature of the hexahydropyridazine ring disrupts the formation of stable α-helical structures. This disruption can favor the formation of intermolecular β-sheets, which are the hallmark of amyloid-like fibrils and other aggregates.[7]

  • Steric Hindrance: The bulky Cbz group can create steric hindrance, potentially leading to incomplete reactions during synthesis, which in turn can produce truncated or modified peptides that may themselves act as nucleation points for aggregation.

Below is a diagram illustrating the potential drivers of aggregation stemming from this non-natural amino acid.

cluster_0 Structural Features of Cbz-Hexahydropyridazine-3-Carboxylic Acid A Bulky & Hydrophobic Cbz Group C Increased Hydrophobic Interactions A->C B Constrained Cyclic Backbone (Hexahydropyridazine) D Disruption of α-Helices; Propensity for β-Sheet Formation B->D E Inter-chain Hydrogen Bonding C->E D->E F Peptide Aggregation E->F

Caption: Causal factors for aggregation in peptides containing Cbz-hexahydropyridazine-3-carboxylic acid.

Troubleshooting Guide: On-Resin Aggregation During SPPS

The first indication of a problem often appears during solid-phase peptide synthesis (SPPS). On-resin aggregation can lead to a cascade of synthetic failures.

Problem: You observe poor resin swelling, incomplete Fmoc deprotection, or failed coupling reactions (e.g., a positive ninhydrin test after extended coupling).

Underlying Cause: The growing peptide chains are collapsing onto themselves and interacting with neighboring chains on the resin beads. This self-association, driven by intermolecular hydrogen bonds, shields the N-terminus, making it inaccessible to reagents for deprotection and coupling.[13]

Solutions:

The key is to disrupt the intermolecular hydrogen bonds causing the aggregation. Several strategies can be employed, often in combination.

1. Solvent and Temperature Modification
  • Switch to "Magic" Solvents: If using standard solvents like DMF, switch to more disruptive solvent systems. N-methylpyrrolidone (NMP) is often superior to DMF in disrupting aggregates. Adding dimethyl sulfoxide (DMSO) can also be effective.[13]

  • Elevated Temperature/Microwave Synthesis: Increasing the reaction temperature (e.g., to 50-60°C) can provide enough energy to break up secondary structures.[13] Microwave-assisted SPPS is particularly effective as it accelerates coupling reactions and helps minimize aggregation.[9][14]

2. Use of Chaotropic Salts

Chaotropic agents are salts that disrupt the structure of water and interfere with non-covalent interactions like hydrogen bonds.

  • Protocol: Add a chaotropic salt such as LiCl or NaClO₄ to the coupling mixture.

ReagentTypical ConcentrationApplication Point
LiCl0.8 M in DMFAdd to the coupling mixture
NaClO₄0.8 M in DMFUse in a pre-coupling wash or add to the coupling mixture
3. Incorporation of Structure-Disrupting Elements

For very difficult sequences, the most robust solution is to proactively modify the peptide backbone to prevent β-sheet formation. This should be planned during the sequence design phase but can sometimes be implemented mid-synthesis.

  • Pseudoproline Dipeptides: These are derivatives of Ser or Thr that introduce a "kink" into the peptide backbone, effectively disrupting the formation of extended β-sheets.[13] They are incorporated as dipeptide units during synthesis and are converted back to the native Ser or Thr residue during final cleavage with trifluoroacetic acid (TFA).[13]

  • Backbone Protection (Dmb/Hmb): Incorporating a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the nitrogen atom of a glycine or other amino acid residue physically blocks the hydrogen bond responsible for β-sheet formation.[13] These protecting groups are also removed during the final TFA cleavage.

Start On-Resin Aggregation (e.g., Failed Coupling) Step1 Change Solvent (e.g., NMP, add DMSO) Start->Step1 Step2 Increase Temperature (Conventional or Microwave) Step1->Step2 If problem persists Step3 Add Chaotropic Salts (e.g., LiCl) Step2->Step3 If problem persists Step4 Resynthesize with Structure-Disrupting Elements (Pseudoprolines, Dmb/Hmb) Step3->Step4 If problem persists End Synthesis Successful Step4->End

Caption: A workflow for troubleshooting on-resin peptide aggregation.

Troubleshooting Guide: Post-Cleavage and Purification Issues

Aggregation problems frequently manifest after the peptide has been cleaved from the resin.

Problem: The lyophilized crude peptide is insoluble or poorly soluble in standard purification solvents (e.g., water/acetonitrile mixtures).

Underlying Cause: The hydrophobic nature of the Cbz group and the overall peptide sequence promotes self-association and aggregation in aqueous solutions, especially near the peptide's isoelectric point (pI).[11][12]

Solutions:

1. Systematic Solvent Screening

Before committing your entire batch, always test the solubility of a small aliquot of the peptide.

  • Protocol: Stepwise Solvent Testing

    • Start with deionized water.

    • If insoluble, try a 0.1% TFA or 1% acetic acid solution (for basic peptides).[15]

    • If still insoluble, try a 1% ammonium bicarbonate solution (for acidic peptides).[16]

    • For highly hydrophobic peptides, attempt to dissolve the peptide first in a minimal amount of an organic solvent like DMSO, DMF, or isopropanol.[10][15] Then, slowly add your aqueous HPLC mobile phase to the dissolved peptide solution with vortexing.[15] Caution: High concentrations of DMSO can affect separation on some HPLC columns.

2. pH Adjustment

A peptide's solubility is typically lowest at its isoelectric point (pI), where it has a net neutral charge.[11][12] Adjusting the pH away from the pI increases the net charge, improving solubility.

  • For peptides with a calculated pI > 7 (basic): Dissolve in an acidic buffer (e.g., 10% acetic acid).

  • For peptides with a calculated pI < 7 (acidic): Dissolve in a basic buffer (e.g., 0.1 M ammonium bicarbonate).

Peptide PropertyRecommended Solvent StrategyRationale
Net positive charge (basic)Use acidic solutions (e.g., water with 10-30% acetic acid)Protonates acidic residues, increases net positive charge and repulsion.[15]
Net negative charge (acidic)Use basic solutions (e.g., 1% ammonium bicarbonate)Deprotonates basic residues, increases net negative charge and repulsion.[15]
Net neutral charge (hydrophobic)Dissolve in minimal organic solvent (DMSO, DMF) first, then diluteDisrupts hydrophobic interactions and hydrogen bonds.[10]
3. Use of Solubilizing Excipients

For peptides that remain aggregated even after solvent and pH optimization, certain additives can be included in the solution to disrupt aggregates.

  • Chaotropic Agents: Guanidine hydrochloride (Gdn-HCl) or urea at high concentrations (2-6 M) can effectively denature aggregated structures. Note that these must be removed post-purification.

  • Detergents: Low concentrations (e.g., 0.1%) of non-ionic detergents like Triton X-100 can help solubilize hydrophobic peptides.

Characterization of Peptide Aggregation

If you suspect aggregation, it is crucial to confirm and characterize it. Several biophysical techniques can provide valuable insights.[17][18]

TechniqueInformation ProvidedKey Strengths
Dynamic Light Scattering (DLS) Provides the hydrodynamic radius and size distribution of particles in solution.[19]Excellent for detecting the presence of larger aggregates and monitoring aggregation over time.[19][20]
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic size.Can quantify the percentage of monomer, dimer, and higher-order aggregates.[21]
Thioflavin T (ThT) Fluorescence Assay ThT dye fluoresces upon binding to β-sheet-rich structures like amyloid fibrils.[22]A standard method for detecting and quantifying amyloid-like fibrillar aggregates.
Transmission Electron Microscopy (TEM) Provides direct visualization of aggregate morphology (e.g., fibrillar, amorphous).[22]Unambiguously confirms the presence and structure of aggregates.
Circular Dichroism (CD) Spectroscopy Measures the secondary structure content (α-helix, β-sheet, random coil) of the peptide in solution.[23]A shift towards β-sheet content can be indicative of aggregation.[23]

References

  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Benchchem.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Technical Support Center: Troubleshooting Peptide Aggregation in Sequences Containing Ser(tBu). Benchchem.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. MBL International.
  • The Solubility Challenge in Peptide Therapeutics. Biosynth.
  • Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. MDPI.
  • What Factors Determine Peptide Solubility? Biomatik.
  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
  • Peptide Solubilization. JPT.
  • Techniques used for characterization of protein aggregates. ResearchGate.
  • Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
  • Technical Support Center: Troubleshooting Aggregation in Peptides Containing Orn(Mmt). Benchchem.
  • Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Proteins & Peptides Particle and Aggregation Characterization. CD Formulation.
  • Peptide-based amyloid-beta aggregation inhibitors. RSC Medicinal Chemistry.
  • Guidelines for Peptide Dissolving. LifeTein.
  • How to Ensure High Purity in Long Peptide Synthesis? MtoZ Biolabs.
  • Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. Molecular Pharmaceutics.
  • Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. Medium.
  • Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. Amino Acids.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • How to avoid peptide aggregation during synthesis with hydrophobic non-canonical amino acids. Benchchem.
  • Aggregation issues in peptides with "2-Amino-2-(pyridin-2-YL)acetic acid". Benchchem.
  • Hexahydropyridazine dihydrochloride. MySkinRecipes.
  • (S)-Hexahydropyridazine-3-carboxylic acid. PubChem.

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Optimization

Technical Support Center: Enhancing the Solubility of Peptides Incorporating 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with peptides that incorporate the novel, conformationally constrained amino acid analogue, 1-((Benzy...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with peptides that incorporate the novel, conformationally constrained amino acid analogue, 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid (Z-hpd-OH). The unique structural features of Z-hpd-OH, while offering exciting possibilities for creating peptides with constrained topologies and potentially enhanced biological activity, can also introduce significant challenges, most notably poor solubility.

This guide is structured to provide you with a comprehensive understanding of the underlying causes of these solubility issues and to offer a systematic, troubleshooting-oriented approach to overcoming them. We will delve into both theoretical considerations and practical, step-by-step protocols to help you successfully solubilize and purify your target peptide.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered when working with Z-hpd-OH-containing peptides.

Q1: My peptide containing Z-hpd-OH has crashed out of solution during purification/after lyophilization. What are the likely causes?

A1: The poor solubility of your peptide is likely due to a combination of factors related to the incorporation of Z-hpd-OH:

  • Increased Hydrophobicity: The benzyloxycarbonyl (Z or Cbz) protecting group is aromatic and highly hydrophobic.[1] Its presence significantly increases the overall non-polar character of your peptide, promoting aggregation in aqueous solutions.

  • Conformational Constraints: The hexahydropyridazine ring imposes a rigid conformation on the peptide backbone.[2] While this can be beneficial for bioactivity, it can also favor intermolecular interactions, such as beta-sheet formation, leading to aggregation and precipitation.[1]

  • Intermolecular Hydrogen Bonding: The constrained nature of the ring system may promote the formation of stable intermolecular hydrogen bonds between peptide chains, further contributing to aggregation.[3]

Q2: I'm trying to dissolve my lyophilized peptide in water or a standard buffer (e.g., PBS), but it's not working. What should be my next step?

A2: It is not surprising that a peptide containing the hydrophobic Z-hpd-OH moiety is insoluble in purely aqueous solutions. Your next step should be a systematic solvent screening. Start with small amounts of your peptide to avoid wasting material.[4]

Recommended Solvent Screening Strategy:

  • Organic Co-solvents: Begin by attempting to dissolve the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN).[5] Once dissolved, slowly add your desired aqueous buffer to the peptide-organic solvent mixture with gentle vortexing.[6] Be aware that peptides containing cysteine or methionine can be oxidized in DMSO.[5]

  • pH Adjustment: If the peptide precipitates upon addition of the aqueous buffer, the pH of the final solution may be close to the peptide's isoelectric point (pI).[7] Adjusting the pH away from the pI will increase the net charge of the peptide, enhancing its solubility.[7] For acidic peptides, try a basic buffer (e.g., 0.1 M ammonium bicarbonate). For basic peptides, an acidic solution (e.g., 10% acetic acid) may be effective.[5]

  • Chaotropic Agents: If co-solvents and pH adjustment are insufficient, consider using chaotropic agents like 6 M guanidine hydrochloride (Gdn-HCl) or 8 M urea.[8] These agents disrupt the hydrogen-bonding network of water and interfere with non-covalent intermolecular interactions, effectively solubilizing aggregated peptides.[9][10] Note that these are denaturing agents and may need to be removed for subsequent biological assays.

Q3: Can the Z-protecting group be removed to improve solubility?

A3: Yes, the benzyloxycarbonyl (Z) group can be removed, which will significantly decrease the hydrophobicity of the peptide and likely improve its solubility in aqueous buffers. The most common method for Z-group deprotection is catalytic hydrogenation (e.g., using H2 gas and a palladium-on-carbon catalyst).[11] This method is generally clean and efficient.[12] However, you must consider if the Z-group is intended to be a permanent feature of your final peptide design. If it is simply a remnant from the synthesis of the Z-hpd-OH monomer, then its removal is a viable strategy to enhance solubility.

Q4: Are there any modifications I can make to the peptide sequence itself to proactively improve solubility?

A4: Absolutely. If you are in the design phase or can synthesize analogues, consider the following modifications:

  • Incorporate Charged Residues: Flanking the Z-hpd-OH residue with charged amino acids (e.g., Lys, Arg, Asp, Glu) can significantly improve the overall hydrophilicity and solubility of the peptide.[1]

  • Attach a Solubility-Enhancing Tag: Fusing a hydrophilic tag, such as a poly-arginine or poly-lysine tail, to the N- or C-terminus can dramatically improve solubility.[11][13] Polyethylene glycol (PEG) chains can also be conjugated to the peptide (PEGylation) to enhance solubility and in vivo stability.[14]

  • Amino Acid Substitution: If permissible for your research, substituting nearby hydrophobic residues with more polar or charged amino acids can disrupt aggregation-prone regions.[8]

Part 2: Experimental Protocols & Workflows

This section provides detailed, step-by-step protocols for troubleshooting and improving the solubility of your Z-hpd-OH-containing peptide.

Protocol 1: Systematic Solubility Testing Workflow

This workflow is designed to efficiently identify suitable solvent conditions for your peptide using a minimal amount of material.

Workflow Diagram: Peptide Solubility Troubleshooting

Solubility_Troubleshooting start Start: Lyophilized Peptide test_aqueous Test Solubility in H2O / Buffer (e.g., PBS) start->test_aqueous is_soluble_aqueous Soluble? test_aqueous->is_soluble_aqueous success Success: Soluble Peptide is_soluble_aqueous->success Yes test_organic Test Organic Co-solvents (DMSO, DMF, ACN) is_soluble_aqueous->test_organic No dissolve_organic Dissolve in minimal organic solvent, then titrate with aqueous buffer test_organic->dissolve_organic is_soluble_organic Soluble? dissolve_organic->is_soluble_organic is_soluble_organic->success Yes adjust_ph Adjust pH away from pI is_soluble_organic->adjust_ph No is_soluble_ph Soluble? adjust_ph->is_soluble_ph is_soluble_ph->success Yes use_chaotropes Use Chaotropic Agents (6M Gdn-HCl or 8M Urea) is_soluble_ph->use_chaotropes No is_soluble_chaotrope Soluble? use_chaotropes->is_soluble_chaotrope is_soluble_chaotrope->success Yes failure Consider Peptide Redesign/Modification is_soluble_chaotrope->failure No

Caption: A systematic workflow for troubleshooting peptide solubility.

Step-by-Step Protocol:

  • Initial Aqueous Test:

    • Weigh out a small, known amount of your lyophilized peptide (e.g., 0.1-0.5 mg).

    • Add a small volume of deionized water or your target buffer (e.g., 100 µL) to achieve a target concentration (e.g., 1-5 mg/mL).

    • Vortex gently for 1-2 minutes.

    • If the peptide does not dissolve, sonicate the sample in a water bath for 5-10 minutes.[5]

    • Visually inspect for clarity. If the solution is clear, your peptide is soluble under these conditions. If it remains cloudy or has visible particulates, proceed to the next step.

  • Organic Co-solvent Titration:

    • To the same vial (or a fresh aliquot), add a minimal amount of DMSO, DMF, or ACN (e.g., 10-20 µL).

    • Vortex until the peptide is fully dissolved.

    • Slowly add your aqueous buffer dropwise while vortexing.

    • If the peptide remains in solution at your desired final concentration, you have found a suitable solvent system. If it precipitates, the peptide may be sensitive to the pH of the buffer.

  • pH Adjustment:

    • Prepare several small aliquots of your peptide.

    • Attempt to dissolve them in a range of buffers with different pH values (e.g., pH 4, 7, and 9).

    • Alternatively, dissolve the peptide in a minimal amount of organic co-solvent as in step 2, and then titrate with buffers of varying pH. This will help you identify a pH range where your peptide is most soluble.

  • Use of Chaotropic Agents:

    • Prepare stock solutions of 6 M Gdn-HCl and 8 M urea.

    • Attempt to dissolve a small aliquot of your peptide directly in these solutions.

    • These agents are very effective at solubilizing highly aggregated peptides. However, be mindful that they will denature the peptide and may need to be removed through dialysis or buffer exchange for functional assays.[8]

Protocol 2: Characterizing Peptide Aggregation

If you suspect your peptide is aggregating, it is useful to characterize the extent of aggregation. Size Exclusion Chromatography (SEC) is a powerful technique for this purpose.[15][16]

Step-by-Step SEC Protocol:

  • Column Selection: Choose an SEC column with a pore size appropriate for the molecular weight of your peptide and potential oligomers.

  • Mobile Phase Preparation: The mobile phase should be a buffer in which your peptide is soluble. You may need to include a low percentage of an organic solvent (e.g., 10-20% ACN) to prevent on-column aggregation.

  • Sample Preparation: Dissolve your peptide in the mobile phase. If it is insoluble, use the best solvent system identified in Protocol 1. Filter the sample through a 0.22 µm filter before injection.

  • Analysis: Inject the sample onto the SEC system. Monomeric peptide will elute as a single peak. Dimers, trimers, and larger aggregates will elute earlier as separate, broader peaks.[16]

  • Interpretation: The presence of multiple peaks eluting before the main monomer peak is indicative of aggregation. The relative area of these peaks can be used to quantify the extent of aggregation.

Data Presentation: Example SEC Analysis of a Z-hpd-OH Peptide

SpeciesRetention Time (min)Peak Area (%)
High MW Aggregates8.515
Dimer10.225
Monomer12.160

Part 3: Advanced Strategies for Intractable Peptides

For peptides that remain insoluble despite the troubleshooting steps above, more advanced formulation or modification strategies may be required.

Solubility-Enhancing Tags

Attaching a highly soluble peptide or protein tag can be a very effective strategy. These tags can increase the net charge and introduce repulsive forces that prevent aggregation.[13]

Diagram: Mechanism of a Poly-Arginine Solubility Tag

Caption: A poly-arginine tag introduces positive charges, leading to electrostatic repulsion that prevents peptide aggregation.

Chemical Derivatization
  • PEGylation: Covalent attachment of polyethylene glycol (PEG) chains can create a hydrophilic shield around the peptide, improving solubility and circulation half-life.[14]

  • Lipidation: Attaching a lipid moiety can sometimes improve the formulation properties, although this is typically used to enhance membrane association rather than aqueous solubility.

References

  • ChemBK. (n.d.). 1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid. Retrieved from [Link]

  • Soave-Redlich-Kwong Equation of State Based Solubility Modeling of N-CBZ Derivatised Amino Acids in Supercritical Carbon Dioxide. (2014). International Journal of Analytical Mass Spectrometry and Chromatography, 2(2). Retrieved from [Link]

  • Effects of Conformational Constraint on Peptide Solubility Limits. (2022). Journal of Physical Chemistry B, 126(49), 10510-10518. Retrieved from [Link]

  • Solubility and dissolution of physical mixture carbamazepine and amino acids. (2017). International Journal of Applied Pharmaceutics, 9(1), 1-5. Retrieved from [Link]

  • ResearchGate. (2018). Glutamic acid protection using cbz?. Retrieved from [Link]

  • ResearchGate. (n.d.). Histogram solubility of CBZ and physical mixture of CBZ and amino acids.... Retrieved from [Link]

  • Tandem deprotection/coupling for peptide synthesis in water at room temperature. (2017). Green Chemistry, 19(15), 3536-3540. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Challenges in Drug Discovery: Why Cyclic Peptides Are Game Changers? (2021). Chem-Station. Retrieved from [Link]

  • ResearchGate. (2017). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]

  • Cyclic Peptides in Pipeline: What Future for These Great Molecules? (2022). Pharmaceuticals, 15(10), 1249. Retrieved from [Link]

  • Protein synthesis with conformationally constrained cyclic dipeptides. (2007). Journal of the American Chemical Society, 129(36), 11045-11050. Retrieved from [Link]

  • ResearchGate. (2023). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage?. Retrieved from [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). Pharmaceuticals, 15(3), 935. Retrieved from [Link]

  • MDPI. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Retrieved from [Link]

  • ResearchGate. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Ivy Fine Chemicals. (n.d.). 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid. Retrieved from [Link]

  • PubMed. (2022). Effects of Conformational Constraint on Peptide Solubility Limits. Retrieved from [Link]

  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. (2020). Nature Communications, 11(1), 982. Retrieved from [Link]

  • Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. (2023). Exploration of Targeted Anti-tumor Therapy. Retrieved from [Link]

  • Pseudo-Ring Methodology to Control the Conformations of Macrocyclic Peptides. (2025). Chemistry – A European Journal, 31(34), e202500581. Retrieved from [Link]

  • The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. (2005). The Journal of Organic Chemistry, 70(6), 2099-2108. Retrieved from [Link]

  • Influence of heterochirality on the structure, dynamics, biological properties of cyclic(PFPF) tetrapeptides obtained by solvent-free ball mill mechanosynthesis. (2024). Scientific Reports, 14(1), 12792. Retrieved from [Link]

Sources

Troubleshooting

double coupling strategy for difficult amino acids like Cbz-hexahydropyridazine-3-carboxylic acid

A Specialist Guide to Overcoming Difficult Couplings: The Double Coupling Strategy for Cbz-Hexahydropyridazine-3-Carboxylic Acid and Other Sterically Hindered Amino Acids Welcome to the Technical Support Center. This gui...

Author: BenchChem Technical Support Team. Date: January 2026

A Specialist Guide to Overcoming Difficult Couplings: The Double Coupling Strategy for Cbz-Hexahydropyridazine-3-Carboxylic Acid and Other Sterically Hindered Amino Acids

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of incorporating challenging amino acid residues. This guide will focus on the robust "double coupling" strategy, with a specific emphasis on sterically demanding building blocks like Cbz-hexahydropyridazine-3-carboxylic acid.

Section 1: Frequently Asked Questions (FAQs) - The "Why" Behind Difficult Couplings

This section addresses the fundamental principles governing difficult coupling reactions, providing the causal explanations necessary for effective troubleshooting.

Q1: What makes an amino acid "difficult" to couple in SPPS?

A1: The primary factor is steric hindrance . Bulky side chains or substitution patterns on the amino acid can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1][2] Cbz-hexahydropyridazine-3-carboxylic acid is a prime example of a challenging residue. The rigid, cyclic nature of the hexahydropyridazine ring, combined with the bulky carboxybenzyl (Cbz) protecting group, creates significant steric bulk around the carboxylic acid, impeding its ability to react efficiently.

Other examples of sterically hindered amino acids include:

  • β-branched amino acids: Valine, Isoleucine, Threonine

  • α,α-disubstituted amino acids: α-aminoisobutyric acid (Aib)[1][3]

  • N-methylated amino acids: The presence of a methyl group on the backbone nitrogen reduces its nucleophilicity and adds steric bulk.[4]

Beyond steric hindrance, factors like secondary structure formation or on-resin aggregation of the growing peptide chain can also block reactive sites, leading to incomplete coupling.[1][5]

Q2: My standard coupling protocol failed for Cbz-hexahydropyridazine-3-carboxylic acid. Why is a single coupling often insufficient?

A2: A standard single coupling protocol is optimized for amino acids with minimal steric hindrance. For difficult residues, the reaction kinetics are significantly slower.[6] A single coupling, even with an extended reaction time, may not be sufficient to drive the reaction to completion, resulting in a significant percentage of unreacted N-terminal amines. This leads to the formation of deletion sequences, which are peptide impurities missing the intended amino acid, complicating purification and reducing the overall yield.[7]

Q3: What is the "double coupling" strategy and what is the scientific rationale behind it?

A3: The double coupling strategy is a straightforward yet highly effective technique where the coupling step is repeated with a fresh portion of activated amino acid and coupling reagents immediately following the first coupling.[1][3] The rationale is based on Le Chatelier's principle. By introducing a fresh, high concentration of the activated amino acid, the equilibrium is shifted towards product formation, driving the reaction to completion and acylating the remaining free amines.[3] This is particularly crucial for overcoming the slow reaction kinetics associated with sterically hindered residues.[8]

Q4: When should I consider using a double coupling strategy?

A4: A double coupling strategy is recommended in the following scenarios:

  • Incorporating known difficult amino acids: Proactively use a double coupling for residues like Cbz-hexahydropyridazine-3-carboxylic acid, Aib, N-methylated amino acids, or even Arginine, which is bulky due to its Pbf protecting group.[7][8]

  • Following a positive Kaiser Test: The Kaiser test is a qualitative method to detect free primary amines on the resin.[3] If the resin beads turn blue or purple after the first coupling, it indicates an incomplete reaction, and a second coupling is necessary.

  • Synthesizing long or complex peptides: As the peptide chain elongates, the risk of aggregation and incomplete reactions increases.[5]

  • When synthesizing repeating sequences of the same amino acid: This can sometimes lead to solubility issues and secondary structure formation that hinder coupling.[7]

Section 2: Troubleshooting Guide - From Problem to Solution

This section provides a problem-oriented approach to troubleshooting failed or inefficient coupling reactions involving difficult amino acids.

Problem/Observation Potential Cause Recommended Solution & Rationale
Positive Kaiser test after a single coupling. Incomplete acylation of the N-terminal amine due to steric hindrance or slow reaction kinetics.[3]Perform a second, "double" coupling. Use a fresh solution of activated amino acid and coupling reagents to drive the reaction to completion.[1]
Significant deletion sequence observed in mass spectrometry. Inefficient coupling during one or more cycles of the synthesis.Identify the difficult residue and re-synthesize using a double coupling protocol for that specific step. For future syntheses with similar residues, proactively implement a double coupling strategy.[8]
Low final yield of the desired peptide. Cumulative effect of incomplete couplings throughout the synthesis.Optimize coupling conditions. In addition to double coupling, consider using a more potent coupling reagent like HATU or COMU, which form highly reactive activated esters.[1][9]
Racemization of the coupled amino acid. Over-activation of the carboxylic acid, especially with urethane-protected amino acids like Cbz-derivatives.[10]Use coupling additives like HOBt, HOAt, or Oxyma Pure to form active esters that are less prone to racemization.[9][10] Ensure the base used is a non-nucleophilic tertiary amine like DIPEA.
Formation of N-acylurea. A common side reaction with carbodiimide coupling reagents (e.g., DIC, DCC), where the O-acylisourea intermediate rearranges to an unreactive N-acylurea.[11][12]Utilize an additive like HOBt or Oxyma Pure. These additives react with the O-acylisourea intermediate faster than the rearrangement can occur, forming a more stable active ester.[11]
Visualizing the Double Coupling Workflow

The following diagram illustrates the decision-making process and workflow for implementing a double coupling strategy in SPPS.

DoubleCouplingWorkflow cluster_spps_cycle SPPS Cycle for a Difficult Amino Acid start Start: N-terminal Fmoc Deprotection wash1 Wash Resin (e.g., DMF) start->wash1 first_coupling Perform First Coupling (Activated AA + Reagents) wash1->first_coupling wash2 Wash Resin (e.g., DMF) first_coupling->wash2 kaiser_test Perform Kaiser Test wash2->kaiser_test second_coupling Perform Second (Double) Coupling (Fresh Activated AA + Reagents) kaiser_test->second_coupling Positive (Blue) next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative (Yellow) wash3 Wash Resin (e.g., DMF) second_coupling->wash3 wash3->next_cycle

Caption: Decision workflow for implementing a double coupling strategy.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the double coupling of a difficult amino acid like Cbz-hexahydropyridazine-3-carboxylic acid.

Protocol 1: Double Coupling using HATU

This protocol is recommended for highly hindered amino acids where maximum reactivity is required.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-protected difficult amino acid (e.g., Cbz-hexahydropyridazine-3-carboxylic acid): 4 equivalents

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): 3.9 equivalents

  • DIPEA (N,N-Diisopropylethylamine): 8 equivalents

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

Procedure:

First Coupling:

  • Resin Preparation: Following standard N-terminal Fmoc deprotection, wash the resin thoroughly with DMF (3 x 1 min).

  • Pre-activation: In a separate vessel, dissolve the Fmoc-protected amino acid (4 eq) and HATU (3.9 eq) in DMF. Add DIPEA (8 eq) and allow the solution to pre-activate for 1-5 minutes. The solution will typically change color.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for 45-60 minutes at room temperature.

  • Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min).

Second Coupling: 5. Repeat Activation: Prepare a fresh solution of activated amino acid as described in step 2. 6. Second Coupling Reaction: Add the fresh activated amino acid solution to the same resin. Agitate the mixture for another 45-60 minutes. 7. Final Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) to remove any unreacted reagents and byproducts before proceeding to the next deprotection step.

Protocol 2: Double Coupling using DIC/Oxyma

This protocol is a cost-effective and highly efficient alternative, minimizing racemization.[13]

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-protected difficult amino acid (e.g., Cbz-hexahydropyridazine-3-carboxylic acid): 4 equivalents

  • DIC (N,N'-Diisopropylcarbodiimide): 4 equivalents

  • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate): 4 equivalents

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

Procedure:

First Coupling:

  • Resin Preparation: Following standard N-terminal Fmoc deprotection, wash the resin thoroughly with DMF (3 x 1 min).

  • Reaction Mixture Preparation: In a reaction vessel, add the Fmoc-protected amino acid (4 eq), Oxyma Pure (4 eq), and DMF to the resin.

  • Initiate Coupling: Add DIC (4 eq) to the resin slurry. Agitate the mixture for 60-90 minutes at room temperature.

  • Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min).

Second Coupling: 5. Repeat Coupling: Repeat steps 2 and 3 with fresh reagents. 6. Final Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) before proceeding to the next cycle.

Visualizing the Coupling Mechanism

The following diagram outlines the general mechanism of carbodiimide-mediated coupling, highlighting the role of additives in preventing side reactions.

CouplingMechanism cluster_activation Carboxyl Group Activation cluster_pathways Reaction Pathways RCOOH R-COOH (Amino Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + DIC DIC (Carbodiimide) DIC->O_Acylisourea + Peptide_Bond Peptide Bond (R-CO-NH-R') O_Acylisourea->Peptide_Bond + R'-NH2 (Direct) N_Acylurea N-Acylurea (Unreactive Side Product) O_Acylisourea->N_Acylurea Rearrangement Active_Ester Active Ester (More Stable) O_Acylisourea->Active_Ester + Additive Amine R'-NH2 (Peptide Chain) HOBt HOBt / Oxyma (Additive) Active_Ester->Peptide_Bond + R'-NH2

Sources

Optimization

Technical Support Center: Troubleshooting Racemization of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical advice for managing racemization issues en...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical advice for managing racemization issues encountered during the activation and coupling of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid (Cbz-Hpc-OH). As a constrained, non-proteinogenic amino acid analogue, Cbz-Hpc-OH presents unique challenges in peptide synthesis. This resource, structured in a question-and-answer format, addresses specific experimental issues with a focus on mechanistic understanding and evidence-based solutions.

Troubleshooting Guide: Diagnosis and Resolution of Racemization

Q1: I've detected significant epimerization (>5%) in my peptide product containing a Cbz-Hpc-OH residue. What is the most likely cause?

A1: Significant epimerization during the coupling of Cbz-Hpc-OH is most commonly traced back to the activation step. The primary mechanism for racemization in peptide synthesis is the formation of a 5(4H)-oxazolone intermediate.[1][2][3] The α-proton of this intermediate is highly acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.

Immediate Diagnostic Steps:

  • Analyze Your Reagents:

    • Coupling Reagent: Carbodiimides like DCC and EDC are known to promote oxazolone formation, especially in the absence of racemization-suppressing additives.[1][4] Uronium/aminium salts (HATU, HBTU) are generally better but can still cause issues, particularly with sensitive residues.[5]

    • Base: The type and amount of base used are critical. Highly basic and sterically unhindered tertiary amines, such as diisopropylethylamine (DIEA), can readily abstract the α-proton from the activated amino acid or the oxazolone intermediate.[6]

  • Review Your Protocol:

    • Pre-activation Time: Extended pre-activation times before the addition of the amine component can increase the concentration of the highly reactive, racemization-prone intermediate.

    • Temperature: Elevated temperatures accelerate both the desired coupling reaction and the undesired racemization pathway.[7]

Primary Solutions:

  • Incorporate Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial, especially when using carbodiimide coupling reagents.[4][6][8] These additives react with the activated acid to form an active ester that is more stable and less prone to oxazolone formation.[1][6]

  • Optimize Base Selection: Switch from DIEA to a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are excellent alternatives that have been shown to reduce racemization.[6]

  • Minimize Pre-activation: Add the coupling reagent to the mixture of the carboxylic acid and the amine component simultaneously (in situ activation) or keep the pre-activation time to an absolute minimum.

Q2: My racemization levels are inconsistent between different synthesis batches, even with the same protocol. What could be causing this variability?

A2: Inconsistent racemization points to subtle, often overlooked variations in reaction conditions or reagent quality.

Troubleshooting Checklist:

  • Reagent Purity and Age:

    • Coupling Reagents: Older or improperly stored coupling reagents can degrade, leading to lower coupling efficiency and providing more time for racemization to occur.

    • Solvent Quality: The presence of water or amine contaminants in your solvent (e.g., DMF, DCM) can interfere with the activation process and affect the basicity of the reaction mixture.

  • Base Stoichiometry: Ensure precise measurement of the base. Even small excesses can significantly increase the rate of racemization.

  • Reaction Concentration: Very dilute or very concentrated reaction conditions can alter the kinetics of coupling versus racemization. Maintain consistent concentrations across batches.

  • Temperature Control: Small fluctuations in ambient temperature can impact the reaction. For highly sensitive couplings, consider running the reaction in a temperature-controlled bath.

Workflow for Ensuring Consistency:

G cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_analysis Post-Reaction Analysis reagents Verify Reagent Purity & Age stoichiometry Precise Stoichiometry (especially base) reagents->stoichiometry solvent Use Anhydrous Solvent solvent->stoichiometry glassware Ensure Dry Glassware glassware->stoichiometry temp Strict Temperature Control (e.g., 0°C) stoichiometry->temp time Consistent Reaction Time temp->time concentration Maintain Consistent Concentration time->concentration hplc Standardized Chiral HPLC/CE Method concentration->hplc compare Compare Batch-to-Batch Data hplc->compare

Frequently Asked Questions (FAQs)

What is the primary mechanism of racemization for Cbz-protected amino acids?

The primary mechanism is through the formation of an oxazolone (or azlactone) intermediate.[1][2][3] The benzyloxycarbonyl (Cbz) group, being a urethane-type protecting group, is generally considered to be effective at suppressing racemization compared to acyl-type protecting groups (like Benzoyl).[9] This is because the lone pair of electrons on the urethane nitrogen is less available to participate in the cyclization to form the oxazolone. However, under forcing activation conditions (strong coupling reagents, excess base, high temperature), oxazolone formation can still occur and lead to racemization. A secondary, less common pathway is direct enolization, where a base directly abstracts the α-proton from the activated carboxylic acid.[3][6]

G Cbz_AA Cbz-Hpc-OH (Chiral) Activated Activated Intermediate (e.g., O-Acylisourea) Cbz_AA->Activated Activation (Coupling Reagent) Oxazolone Oxazolone Intermediate (Planar, Achiral at Cα) Activated->Oxazolone Cyclization (+ Base) Peptide_L Desired L-Peptide Oxazolone->Peptide_L Aminolysis Peptide_D Epimerized D-Peptide Oxazolone->Peptide_D Aminolysis

Which coupling reagents are recommended to minimize racemization with Cbz-Hpc-OH?

For sensitive couplings involving constrained residues like Cbz-Hpc-OH, the choice of coupling reagent is paramount.

Coupling Reagent ClassExamplesRacemization PotentialRecommended Use
Carbodiimides DCC, DIC, EDCHigh (without additives)Use with HOBt, HOAt, or Oxyma.[4][6]
Phosphonium Salts BOP, PyBOPModerate to LowEffective, but byproducts can be toxic (BOP).[10]
Uronium/Aminium Salts HBTU, HATU, TBTU, COMULowGenerally preferred for high efficiency and low racemization.[5][10] HATU is often superior to HBTU.
Specialty Reagents DEPBTVery LowExcellent for racemization-prone residues like Histidine and may be beneficial for Cbz-Hpc-OH.[10]

Recommendation: For routine synthesis, a combination of DIC/Oxyma is a cost-effective and low-racemization choice. For particularly difficult or critical couplings, HATU or COMU in the presence of a mild base like NMM is highly recommended.

How can I accurately quantify the level of racemization?

Accurate quantification is essential for troubleshooting and quality control. Post-synthesis analysis is typically required.

Recommended Analytical Methods:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. It involves separating the desired peptide diastereomer from its epimer on a chiral stationary phase.[11]

  • Capillary Electrophoresis (CE): CE offers very high resolution and sensitivity and can often separate all possible stereoisomers in a single run.[11][12] The detection limits can be as low as 0.05% of the major enantiomer.[11][12]

  • Gas Chromatography (GC): This method requires hydrolysis of the peptide, followed by derivatization of the resulting amino acids and analysis on a chiral GC column.[13] While sensitive, it's important to account for any racemization that might occur during the hydrolysis step itself.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating or derivatizing agents, it is possible to distinguish between diastereomers by observing differences in their chemical shifts.[11] This method is generally less sensitive than chromatographic techniques.

Experimental Protocol: Chiral HPLC Analysis

  • Sample Preparation: Dissolve the crude or purified peptide in a suitable mobile phase solvent (e.g., Acetonitrile/Water mixture) to a concentration of approximately 1 mg/mL.

  • Column Selection: Choose a chiral stationary phase column known to be effective for peptides (e.g., a protein-based column like Chiral AGP or a cyclodextrin-based column).

  • Method Development:

    • Mobile Phase: Start with an isocratic mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 6.0) and an organic modifier (e.g., Acetonitrile or Methanol).

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detection at a wavelength where the peptide has strong absorbance (e.g., 214 nm or 280 nm if aromatic residues are present).

    • Optimization: Adjust the mobile phase composition, pH, and temperature to achieve baseline separation of the diastereomers.

  • Quantification: Integrate the peak areas of the desired (L) and undesired (D) epimers. The percentage of racemization is calculated as: % Racemization = [Area(D-epimer) / (Area(L-epimer) + Area(D-epimer))] * 100

References

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Boc Sciences.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Detecting Racemization in Fmoc-Cys(Trt)-OH Peptides: A Comparative Guide to Analytical Methods. (2025). BenchChem.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). ResearchGate.
  • Racemization Assays. (n.d.). Thieme Chemistry.
  • Epimerisation in Peptide Synthesis. (2022). MDPI.
  • Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. (1972). Journal of the American Chemical Society.
  • Peptide Synthesis Using Unprotected Amino Acids. (2020). ChemRxiv.
  • In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. (2021). PMC - NIH.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). PubMed.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmacy and Pharmaceutical Sciences.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Validation of determination of optical purity of peptides. (n.d.). ResearchGate.
  • Effect of coupling reagent on α-C racemization of His, Cys, and Ser... (n.d.). ResearchGate.
  • A Researcher's Guide to Amino Acid Racemization with HOTU and Other Coupling Reagents. (2025). BenchChem.
  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. (1998). PubMed.
  • Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. (2024). PNAS.
  • Mechanism of epimerisation/racemisation through oxazolone intermediate[4]. (n.d.). ResearchGate. Retrieved January 17, 2026, from

  • Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Opitcally Active Oxazolones. (1964). Journal of the American Chemical Society.
  • Method for the Racemization of Optically Active Amino Acids. (n.d.). Sciencemadness.org.
  • Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. (2025). ResearchGate.
  • Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. (2023). Journal of Creation.
  • 1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid. (2024). ChemBK.
  • AMINO ACID RACEMIZATION. (1991). University of Arizona.
  • (S)-1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid synthesis. (n.d.). Chemicalbook.
  • Racemization Studies in Peptide Synthesis Through the Separation of Protected Epimeric Peptides by Reversed-Phase High Performance Liquid Chromatography. (1984). PubMed.
  • Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution. (2024). Journal of Creation.
  • (PDF) Racemization of amino acids under natural conditions: part 2-kinetic and thermodynamic data. (2022). ResearchGate.
  • Process for the preparation of hexahydropyridazine-3-carboxylic acid derivatives. (2004). Google Patents.
  • (PDF) Recent development in peptide coupling reagents. (2011). ResearchGate.
  • (S)-1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid. (n.d.). MySkinRecipes.
  • Technical Support Center: Minimizing Racemization in Peptide Synthesis. (2025). BenchChem.
  • Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis. (2024). Nature Communications.
  • Asymmetric synthesis of (3S)-2,3,4,5-tetrahydropyridazine-3-carboxylic acid and its methyl ester. (n.d.). RSC Publishing.

Sources

Troubleshooting

choosing the right solvent for coupling 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid

Guide Topic: Choosing the Right Solvent for Coupling 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid Welcome to the technical support guide for researchers, scientists, and drug development professionals. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Guide Topic: Choosing the Right Solvent for Coupling 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides expert guidance, troubleshooting, and frequently asked questions (FAQs) for selecting an optimal solvent for the amide coupling of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid. Our goal is to equip you with the scientific rationale behind solvent choice to enhance reaction yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)
Q1: What are the primary factors to consider when selecting a solvent for coupling this specific molecule?

A1: The choice of solvent is critical and hinges on three pillars:

  • Solubility: The solvent must effectively dissolve all reactants: the N-Cbz-protected acid, the amine component, the coupling reagent (e.g., EDC, HBTU), and any additives (e.g., HOBt, Oxyma). The Cbz (benzyloxycarbonyl) group adds aromatic character, while the carboxylic acid and pyridazine ring provide polarity, creating a molecule with mixed solubility characteristics.[] Poor solubility of any component is a common cause of low reaction yields.[2]

  • Reagent Compatibility: The solvent must be inert and not react with the coupling agents or activated intermediates. Polar protic solvents (like water, methanol, ethanol) are generally avoided because they can react with highly reactive coupling agents and intermediates, leading to reagent quenching and unwanted side products.[3][4]

  • Reaction Kinetics & Side Reaction Minimization: The solvent's polarity influences the reaction rate and the prevalence of side reactions. Polar aprotic solvents are typically preferred as they can stabilize charged intermediates formed during the coupling mechanism without interfering.[5][6] This is crucial for preventing side reactions like the formation of N-acylurea when using carbodiimides.[7][8]

Q2: Which solvents are generally recommended for this type of coupling, and what are their pros and cons?

A2: Polar aprotic solvents are the standard for amide bond formation.[9] The most common choices are N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).

SolventDielectric Constant (Polarity)Boiling Point (°C)Key AdvantagesKey Disadvantages
DMF 38153Excellent solubilizing power for a wide range of reactants; high boiling point allows for heating if necessary.[10][11]Can decompose over time to form dimethylamine, which can interfere with Fmoc-based synthesis (less relevant for Cbz); potential for formylation side-products at high temperatures.[10]
NMP 32202Superior solvating properties, often better than DMF, which can improve yields in difficult couplings; reduces peptide aggregation.[10][11]More expensive than DMF; higher boiling point makes it harder to remove post-reaction.[10]
DCM 9.140Readily dissolves many protected amino acids; low boiling point makes for easy removal.[10]Lower polarity may not be sufficient to dissolve all coupling reagents or polar reaction partners, potentially leading to lower yields.
THF 7.566A good alternative to DCM with slightly higher polarity.[12]Can form peroxides upon storage; generally less effective at solvating polar compounds than DMF or NMP.
Acetonitrile 37.582High polarity and relatively easy to remove.Can be a poor solvent for some larger protected peptides.[10]

For 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid, DMF or NMP are the recommended starting points due to their excellent solvating capabilities for polar and Cbz-protected compounds.

Q3: My starting acid, 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid, has poor solubility in Dichloromethane (DCM). What should I do?

A3: This is a common issue, as the molecule is a crystalline solid with a relatively high melting point (135-169°C), suggesting strong intermolecular forces.[13][14] If you encounter poor solubility in DCM, consider the following steps:

  • Switch to a More Polar Solvent: The most effective solution is to switch to a solvent with a higher dielectric constant, such as DMF or NMP.[11] These are generally superior for solvating complex and polar molecules.

  • Use a Co-solvent: If you must use a less polar solvent system, adding a small amount of a stronger polar aprotic solvent like Dimethyl Sulfoxide (DMSO) can significantly enhance solubility.[15] Start with a 5-10% (v/v) mixture.

  • Gentle Heating: Gently warming the mixture can help dissolve the starting material. However, this should be done with caution. Do not heat after adding the coupling reagents unless the protocol specifies it, as heat can accelerate side reactions.[6]

Q4: Can using a specific solvent help minimize the formation of N-acylurea byproduct when I use EDC as a coupling reagent?

A4: Yes, solvent choice plays a role. The formation of the unreactive N-acylurea byproduct occurs when the highly reactive O-acylisourea intermediate rearranges before it can be intercepted by the amine.[8][16] This side reaction is more prevalent when the main coupling reaction is slow.

Using a more polar solvent like DMF or NMP can accelerate the desired nucleophilic attack by the amine, thus outcompeting the rearrangement. These solvents better stabilize the charged transition state of the productive pathway. Furthermore, ensuring all reactants are fully dissolved is key; suspended material reacts slowly, giving the intermediate more time to rearrange.

To robustly prevent this side reaction, it is highly recommended to use an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure in conjunction with EDC.[16] The additive rapidly converts the O-acylisourea to a more stable active ester, which is less prone to rearrangement but still reactive enough to couple with the amine.

Troubleshooting Guide
Issue 1: Low or No Product Yield

Your reaction results in a low yield of the desired coupled product, or the reaction fails to proceed.

Low_Yield_Workflow Start Low Yield Detected Check_Solubility Step 1: Verify Solubility Are all reactants fully dissolved? Start->Check_Solubility Solubility_Yes Yes Check_Solubility->Solubility_Yes  All Dissolved Solubility_No No Check_Solubility->Solubility_No  Precipitate Visible Check_Reagents Step 2: Check Reagent Activity Are coupling reagents/additives fresh and non-hydrolyzed? Solubility_Yes->Check_Reagents Change_Solvent Action: Change Solvent 1. Switch from DCM to DMF/NMP. 2. Use a DMF/DMSO co-solvent mix. 3. Perform a small-scale solubility test. Solubility_No->Change_Solvent Re_run Re-run Reaction Change_Solvent->Re_run Reagents_Good Yes Check_Reagents->Reagents_Good Reagents_Bad No Check_Reagents->Reagents_Bad Check_Stoichiometry Step 3: Verify Stoichiometry Are molar ratios correct (e.g., 1.2 eq. EDC)? Reagents_Good->Check_Stoichiometry Replace_Reagents Action: Use fresh reagents. Store EDC/HBTU under inert gas. Reagents_Bad->Replace_Reagents Replace_Reagents->Re_run Stoich_Good Yes Check_Stoichiometry->Stoich_Good Stoich_Bad No Check_Stoichiometry->Stoich_Bad Consult Consult Further Consider alternative coupling reagents (HATU, COMU). Stoich_Good->Consult Adjust_Stoich Action: Re-calculate and re-weigh reactants. Stoich_Bad->Adjust_Stoich Adjust_Stoich->Re_run

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of a Major Byproduct Identified as N-Acylurea

A significant byproduct is observed, which mass spectrometry confirms corresponds to the starting acid adduct with the carbodiimide (e.g., EDC).

The formation of N-acylurea is a classic side reaction with carbodiimides.[6] A polar aprotic solvent can mitigate this by accelerating the desired reaction pathway.

Side_Reaction_Mechanism cluster_main Carbodiimide Coupling RCOOH Carboxylic Acid (Your Starting Material) O_Acylisourea Reactive O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC Product Desired Amide Product O_Acylisourea->Product + Amine (FAST in DMF/NMP) N_Acylurea Unreactive N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (SLOW) Favored in non-polar solvents or with poor solubility Amine Amine (Coupling Partner)

Caption: Desired vs. side reaction pathways in EDC coupling.

  • Solvent Optimization: If using DCM or THF, switch to DMF or NMP to increase the rate of the productive reaction with the amine.

  • Ensure Complete Dissolution: Verify that the amine coupling partner is fully dissolved before adding the activated acid. If the amine's concentration is effectively low due to poor solubility, the rearrangement side reaction is more likely to occur.

  • Implement Additives: The most robust solution is to add 1.1 equivalents of an additive like OxymaPure or HOBt. These additives form active esters that are more stable than the O-acylisourea intermediate, effectively shutting down the N-acylurea pathway.[6][16]

Experimental Protocols
Protocol 1: Small-Scale Solvent Screening

Objective: To quickly determine the best solvent for reactant solubility before committing to a full-scale reaction.

Methodology:

  • Weigh approximately 5 mg of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid into three separate small vials.

  • To each vial, add 0.2 mL of a test solvent (Vial 1: DCM; Vial 2: DMF; Vial 3: NMP).

  • Agitate the vials at room temperature for 5 minutes (e.g., using a vortex mixer).

  • Visually inspect for complete dissolution. Note any suspended particles.

  • Add a molar equivalent amount of your amine coupling partner to each vial and observe if it dissolves.

Protocol 2: General Coupling Procedure in Optimized Solvent (DMF)

Objective: A reliable starting protocol for the coupling reaction.

Materials:

  • 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid (1.0 eq.)

  • Amine coupling partner (1.1 eq.)

  • EDC·HCl (1.2 eq.)

  • OxymaPure (1.2 eq.)

  • Anhydrous DMF

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq., if amine is an HCl salt)

Methodology:

  • In a clean, dry flask under an inert atmosphere (N₂ or Argon), dissolve 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid and OxymaPure in anhydrous DMF.

  • Add the amine coupling partner. If it is a hydrochloride or other salt, add DIPEA and stir for 5 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl in one portion.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

  • Upon completion, proceed with standard aqueous workup and purification. The use of DMF necessitates washing with water or brine to remove the solvent from an organic extract (e.g., Ethyl Acetate).

References
  • Solvents for Solid Phase Peptide Synthesis. (n.d.). CEM Corporation. Retrieved from [Link]

  • 1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid. (2024). ChemBK. Retrieved from [Link]

  • Mehler, E. L., & Solmajer, T. (1991). Thermodynamics of amide hydrogen bond formation in polar and apolar solvents. Protein Engineering, Design and Selection, 4(8), 903-909. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2013). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. Request PDF. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. ACS Publications. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

  • Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis? (2014). ResearchGate. Retrieved from [Link]

  • Carbodiimides and Additives. (2021). Aapptec Peptides. Retrieved from [Link]

  • What are the suitable solvents for EDC/NHS coupling between graphene oxide and aromatic amine? (2014). ResearchGate. Retrieved from [Link]

  • Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. (2025). Tenger Chemical. Retrieved from [Link]

  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.). Self-publishing platform. Retrieved from [Link]

  • Can anyone help with EDC/NHS in non-aqueous medium? (2015). ResearchGate. Retrieved from [Link]

  • (S)-1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Solubility Modeling of N-CBZ Derivatised Amino Acids in Supercritical Carbon Dioxide. (2014). Scirp.org. Retrieved from [Link]

  • Protic and Aprotic solvents - and the reaction speed. (2022). YouTube. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Any good ways to better the yields of EDCI couplings of N-hydroxysuccinimide to carboxylic acids? (2016). Reddit. Retrieved from [Link]

  • optimizing reaction selectivity with dmap in amide bond formation. (2025). BDMAEE. Retrieved from [Link]

  • Colacino, E., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (2022). ResearchGate. Retrieved from [Link]

  • Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. (2022). Reddit. Retrieved from [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (2022). ResearchGate. Retrieved from [Link]

  • Polar Protic and Aprotic Solvents. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Ko, Y. G., et al. (2008). Controlling coupling reaction of EDC and NHS for preparation of collagen gels using ethanol/water co-solvents. Macromolecular bioscience, 8(1), 32–37. Retrieved from [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. Retrieved from [Link]

  • Glutamic acid protection using cbz? (2018). ResearchGate. Retrieved from [Link]

  • Peptide Purity & Yield Optimizing in SPPS. (2020). Gyros Protein Technologies. Retrieved from [Link]

  • Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (2025). YouTube. Retrieved from [Link]

  • Tona, V., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. MDPI. Retrieved from [Link]

  • Npc253096. (n.d.). PubChem. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Analytical Characterization of Impurities in Peptides with Cbz-hexahydropyridazine-3-carboxylic acid

Welcome to the technical support center for the analytical characterization of impurities in peptides containing the non-proteinogenic amino acid, Cbz-hexahydropyridazine-3-carboxylic acid. This guide is designed for res...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of impurities in peptides containing the non-proteinogenic amino acid, Cbz-hexahydropyridazine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in these specialized peptides. By providing in-depth troubleshooting guides and frequently asked questions, this resource aims to equip you with the knowledge to ensure the purity, safety, and efficacy of your peptide-based therapeutics.

The incorporation of constrained scaffolds like Cbz-hexahydropyridazine-3-carboxylic acid into peptides can enhance conformational stability and biological activity. However, it also introduces unique challenges in impurity profiling. This guide offers practical, field-proven insights to address these challenges head-on.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the analysis of peptides containing Cbz-hexahydropyridazine-3-carboxylic acid.

Q1: We are observing a cluster of closely eluting peaks around our main product peak in the HPLC chromatogram. What are the likely culprits?

A1: This is a common observation. The cluster of peaks likely represents diastereomers or other closely related structural variants.[1] The rigid structure of the hexahydropyridazine ring can lead to the formation of isomers during synthesis. Additionally, incomplete removal of the Cbz (carboxybenzyl) protecting group or side reactions on the hexahydropyridazine ring itself can result in impurities with very similar retention times to the parent peptide.[2][3]

Q2: Our mass spectrometry (MS) data shows a peak with a mass difference of +16 Da. What could this be?

A2: A mass increase of +16 Da is a strong indicator of oxidation.[4] Certain amino acid residues are susceptible to oxidation during synthesis, purification, or storage.[3] For peptides containing Cbz-hexahydropyridazine-3-carboxylic acid, it's also possible that the hexahydropyridazine ring itself has undergone oxidation. Further investigation using tandem MS (MS/MS) is necessary to pinpoint the exact location of the modification.

Q3: We've identified an impurity with the same mass as our target peptide but a different retention time. What could be the cause?

A3: An impurity with an identical mass but a different chromatographic retention time is likely an isomer.[5] This could be a diastereomer resulting from racemization of an amino acid during synthesis or an isomer of the Cbz-hexahydropyridazine-3-carboxylic acid moiety.[6] Ion mobility spectrometry (IMS) can be a powerful technique to separate and identify such isomers.[1]

Q4: We are struggling to achieve good peak shape and resolution in our reversed-phase HPLC method. What adjustments can we make?

A4: Poor peak shape and resolution are often related to the mobile phase composition and column chemistry. For peptide analysis, trifluoroacetic acid (TFA) is a common ion-pairing agent that improves peak shape.[7][8] However, TFA can suppress the MS signal.[7] If MS compatibility is crucial, formic acid (FA) is a better choice, though it may require optimization of the stationary phase to achieve good chromatography.[7] Experimenting with different C18 columns with varied surface chemistries can also significantly impact separation.[9] Additionally, adjusting the column temperature can improve peak shape and resolution.[10]

Q5: How can we confirm the sequence of an impurity we've isolated?

A5: The most definitive way to confirm the sequence of a peptide impurity is through tandem mass spectrometry (MS/MS).[11] By fragmenting the isolated impurity, you can generate a series of b- and y-ions that correspond to the amino acid sequence. This fragmentation pattern can then be compared to the expected sequence to identify any modifications, deletions, or insertions.[7] For more complex structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information on the three-dimensional structure.[12][13]

Part 2: Troubleshooting Guides

This section provides detailed protocols and decision-making workflows for specific analytical challenges.

Guide 1: Investigating Unexpected Peaks in HPLC-UV Analysis

This guide outlines a systematic approach to identifying unknown peaks in your HPLC chromatogram.

Initial Observation: One or more unexpected peaks are observed in the HPLC-UV chromatogram of your purified peptide.

Workflow:

Caption: Workflow for investigating unexpected HPLC peaks.

Protocol: Fraction Collection and Initial Mass Determination

  • Optimize HPLC Separation: Develop an HPLC method that provides the best possible resolution between the main peak and the impurity of interest.

  • Fraction Collection: Perform multiple injections of your sample and collect the eluent corresponding to the impurity peak.

  • Concentration: Lyophilize or use a speed vacuum to concentrate the collected fraction.

  • Mass Analysis: Analyze the concentrated fraction using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass of the impurity.

Guide 2: Characterizing Isomeric Impurities

Distinguishing between isomers is a significant challenge in peptide analysis.

Initial Observation: An impurity is detected with the same mass as the parent peptide but a different retention time.

Analytical Strategy:

Analytical TechniquePrincipleApplication for Isomer Analysis
Chiral HPLC Utilizes a chiral stationary phase to separate enantiomers and diastereomers.Can resolve diastereomeric impurities arising from racemization.
Ion Mobility Spectrometry (IMS) Separates ions based on their size, shape, and charge in the gas phase.[1]Can differentiate between conformational isomers and diastereomers.[5]
NMR Spectroscopy Provides detailed structural information, including stereochemistry.[12]Can definitively identify the specific site of isomerization.[14]

Protocol: 2D-NMR for Structural Elucidation

  • Sample Preparation: A high-purity (>95%) sample of the isolated impurity is required.[14] The sample should be dissolved in a suitable deuterated solvent.[14]

  • Acquire 1D and 2D NMR Spectra:

    • 1D ¹H NMR: Provides an initial overview of the proton signals.[14]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to assign spin systems of amino acid residues.[12][14]

    • TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system, aiding in the complete assignment of amino acid residues.[14]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (<5 Å), providing information about the peptide's 3D structure and helping to differentiate between isomers.[14][15]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons or nitrogens, aiding in resonance assignment.[14]

  • Data Analysis: Analyze the cross-peaks in the 2D spectra to assign all proton and carbon resonances and determine the stereochemistry at the chiral centers.

Guide 3: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[16][17]

Objective: To intentionally degrade the peptide under various stress conditions to generate potential impurities that may form during manufacturing, storage, or administration.[16]

Workflow for Forced Degradation:

Caption: Workflow for forced degradation studies.

Protocol: Standard Forced Degradation Conditions

Stress ConditionTypical Reagents and ConditionsPotential Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°C, 24-48 hoursAspartimide formation, peptide bond cleavage, deamidation.[18]
Base Hydrolysis 0.1 M NaOH, room temperature, 4-8 hoursRacemization, deamidation, peptide bond cleavage.
Oxidation 3% H₂O₂, room temperature, 24 hoursOxidation of susceptible residues (e.g., Met, Trp, Cys).[4][6]
Thermal Stress 60-80°C, up to 7 daysAggregation, deamidation, oxidation.[19]
Photostability Exposure to UV and visible light (ICH Q1B guidelines)Photodegradation of light-sensitive residues.[19]

Data Interpretation:

  • Aim for 5-20% degradation of the main compound to ensure that significant degradation products are formed without being excessive.[20]

  • Use a diode array detector (DAD) or photodiode array (PDA) detector in your HPLC system to check for peak purity.

  • Characterize the major degradation products using LC-MS/MS to identify their structures and propose degradation pathways.[10]

References

  • Oxford Global. (2023, May 9). Peptide Characterisation Methods and Impurity Detection. [Link]

  • Kellenbach, E., et al. (2019). NMR Spectroscopy in Pharmaceutical Analysis. In Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy.
  • Omizzur. (n.d.). 8 kinds of impurities which appear in peptide drugs synthesis. [Link]

  • MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. [Link]

  • Mtoz Biolabs. (n.d.). NMR-Based Peptide Structure Analysis Service. [Link]

  • Triclinic Labs. (n.d.). Peptide NMR Analysis Services. [Link]

  • Fernandez-Garcia, A., et al. (2020). Investigation of Impurities in Peptide Pools. MDPI. [Link]

  • Agilent. (2020, November 10). Analysis of a Synthetic Peptide and Its Impurities. [Link]

  • Kaas, Q., et al. (2020). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. ACS Central Science. [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

  • Various Authors. (2015, February 2). What is the usual nature of impurities in synthetic peptides?. ResearchGate. [Link]

  • Activotec. (n.d.). Analytical Services: HPLC and Mass Spectrometry for Peptide Validation. [Link]

  • BioPharmaSpec. (2025, June 11). Managing Product-Related Impurities in Synthetic Peptides. [Link]

  • Wang, Y., et al. (2019). Impurity Characterization and Quantification by Liquid Chromatography–High-resolution Mass Spectrometry. In Therapeutic Proteins.
  • Agilent. (n.d.). Analysis of Peptide/Protein-Related Impurities Using the Integrated Solution of Bio 2D-LC/Q-TOF in Agilent MassHunter Software. [Link]

  • BioPharmaSpec. (2025, June 4). Process-Related Impurities in Peptides: Key Considerations and Analytical Approaches. [Link]

  • De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Almac. (n.d.). Identification and Structural Elucidation by Amino Acid Sequencing of Peptide Impurities by 2D-LC MS/MS. [Link]

  • Singh, S., & Handa, T. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research. [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry. [Link]

  • Medicilon. (2023, June 19). Analysis Methods for Peptide-Related Impurities in Peptide Drugs. [Link]

  • Langer, F. (2015). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Shinde, V. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho. [Link]

  • Li, Y., et al. (2020). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. Pharmaceutical Research. [Link]

  • Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]

  • Waters. (n.d.). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Conformational Analysis of Peptides Containing 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic Acid

Introduction: The Role of Conformational Restraint in Peptide Therapeutics The transition of peptides from research curiosities to viable therapeutic agents has been significantly propelled by the introduction of non-can...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Conformational Restraint in Peptide Therapeutics

The transition of peptides from research curiosities to viable therapeutic agents has been significantly propelled by the introduction of non-canonical amino acids (ncAAs). These novel building blocks offer a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low receptor affinity. A key strategy in modern peptide drug design is the introduction of conformational rigidity. By constraining the peptide backbone into a specific, bioactive conformation, we can enhance binding to biological targets and improve resistance to proteolytic degradation.[1][2]

This guide focuses on 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid (Boc-Hpd-OH), a cyclic non-natural amino acid with significant potential for inducing specific secondary structures in peptides. We will provide an in-depth comparison of its expected conformational effects with those of other well-characterized cyclic amino acids, supported by established experimental and computational methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage conformationally constrained peptides in their work.

The Structural Landscape of Boc-Hpd-OH

1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid is a six-membered heterocyclic amino acid. Its structure is characterized by a pyridazine ring, which imparts significant steric hindrance and limits the rotational freedom of the peptide backbone. The benzyloxycarbonyl (Cbz or Z) group on the N1 nitrogen further influences the electronic and steric properties of the molecule.

The incorporation of such a constrained residue is hypothesized to favor the formation of well-defined secondary structures, most notably β-turns.[3][4] β-turns are crucial elements in protein folding and molecular recognition, and their stabilization is a common goal in peptidomimetic design.

Comparative Framework: Boc-Hpd-OH vs. Proline and its Derivatives

To understand the potential conformational impact of Boc-Hpd-OH, it is instructive to compare it with proline, the most well-studied natural cyclic amino acid, and its substituted derivatives.

  • Proline: The five-membered pyrrolidine ring of proline restricts the φ (phi) dihedral angle to a narrow range (approximately -60°), significantly influencing peptide backbone conformation. Proline is a known promoter of β-turns, particularly type I and type II turns.[5][6] The cis-trans isomerization of the X-Pro peptide bond is a critical factor in protein folding and function.[6]

  • 4-Substituted Prolines: The addition of substituents at the 4-position of the proline ring, such as in 4-hydroxyproline, introduces further stereoelectronic effects that can bias the ring pucker (endo vs. exo) and, consequently, the preferred backbone conformation.[5][7][8] Electron-withdrawing substituents at the 4R position, for instance, favor an exo pucker, which stabilizes a collagen-like triple helix.[5]

  • Boc-Hpd-OH (Hypothesized Effects): The larger six-membered ring of Boc-Hpd-OH is expected to impose even more significant conformational constraints than proline. The presence of the N-N bond within the ring and the bulky Cbz protecting group will likely lead to a distinct set of preferred dihedral angles. It is a strong candidate for inducing specific, and potentially novel, turn structures.

Methodologies for Conformational Analysis

A multi-pronged approach combining experimental spectroscopy and computational modeling is essential for a thorough conformational analysis of peptides containing novel amino acids like Boc-Hpd-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful experimental technique for determining the three-dimensional structure of peptides in solution.[9] Key NMR experiments include:

  • 1D ¹H NMR: Provides initial information on the number of distinct conformations (e.g., cis/trans isomers) and the presence of hydrogen-bonded amide protons.

  • 2D TOCSY (Total Correlation Spectroscopy): Used for assigning proton resonances within each amino acid residue.

  • 2D NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space (< 5 Å), which are used to derive distance constraints for structure calculation.

  • Coupling Constants (³J): The magnitude of ³J coupling constants, particularly ³J(HN,Hα), can be used to estimate backbone dihedral angles (φ) via the Karplus equation.

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or a mixture like TFE/water) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a suite of 1D and 2D NMR spectra (TOCSY, NOESY/ROESY, HSQC) on a high-field NMR spectrometer (≥ 600 MHz).

  • Resonance Assignment: Use the TOCSY and HSQC spectra to assign all proton and carbon resonances.

  • Constraint Generation: Integrate cross-peaks in the NOESY/ROESY spectra to generate a list of inter-proton distance constraints. Measure ³J coupling constants to derive dihedral angle constraints.

  • Structure Calculation: Use a molecular modeling program (e.g., CYANA, Xplor-NIH) to calculate an ensemble of 3D structures that satisfy the experimental constraints.[10]

  • Structure Validation: Analyze the resulting ensemble of structures for consistency with the experimental data and for stereochemical quality.

Caption: Workflow for NMR-based peptide structure determination.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides in solution. Different secondary structures (α-helix, β-sheet, β-turn, random coil) give rise to characteristic CD spectra.[3][4][11][12]

  • Type I β-turn: Often shows a negative band around 220-230 nm and a strong positive band around 200 nm.

  • Type II β-turn: Characterized by a weak positive band near 220 nm and a strong negative band around 205 nm.[3]

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., phosphate buffer, methanol). The final concentration should be in the range of 0.1-0.2 mg/mL.

  • Data Acquisition: Record the CD spectrum from approximately 190 to 260 nm using a quartz cuvette with a short path length (e.g., 1 mm).

  • Data Processing: Subtract the spectrum of the solvent blank. Convert the raw data (in millidegrees) to mean residue ellipticity [θ].

  • Analysis: Compare the obtained spectrum with reference spectra for known secondary structures to estimate the conformational populations.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to explore the conformational landscape of peptides. By simulating the atomic motions over time, MD can predict stable conformations, investigate folding pathways, and analyze the influence of solvent.[13][14][15]

  • System Setup: Build the initial peptide structure. Place it in a simulation box with an explicit solvent model (e.g., TIP3P water). Add counter-ions to neutralize the system.

  • Energy Minimization: Minimize the energy of the system to remove steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure while restraining the peptide.

  • Production Run: Run the simulation for a sufficient length of time (e.g., hundreds of nanoseconds) without restraints to sample the conformational space.

  • Trajectory Analysis: Analyze the simulation trajectory to identify stable conformations, hydrogen bonding patterns, and dihedral angle distributions.

MD_Workflow start Initial Peptide Structure setup System Setup Solvation & Ionization start->setup minimize Energy Minimization setup->minimize equilibrate Equilibration NVT & NPT minimize->equilibrate production Production MD Run equilibrate->production analysis Trajectory Analysis (Clustering, RMSD, Dihedrals) production->analysis result Conformational Ensemble & Free Energy Landscape analysis->result

Caption: General workflow for molecular dynamics simulations of peptides.

Quantitative Conformational Comparison

The following table summarizes the typical dihedral angles for common β-turn types that can be induced by cyclic amino acids. While specific data for Boc-Hpd-OH is not yet available, its incorporation is expected to strongly favor one or more of these turn types.

β-Turn Typeφ(i+1)ψ(i+1)φ(i+2)ψ(i+2)Key Residues (i+1, i+2)
Type I -60°-30°-90°L-Pro, L-Ala
Type II -60°120°80°L-Pro, D-Ala/Gly
Type I' 60°30°90°D-Pro, D-Ala
Type II' 60°-120°-80°D-Pro, L-Ala/Gly

Table 1: Idealized dihedral angles for major β-turn types. The incorporation of Boc-Hpd-OH at the i+1 or i+2 position would be expected to strongly favor a specific turn geometry.

Conclusion and Future Directions

The incorporation of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid into peptides represents a promising strategy for creating molecules with well-defined, stable conformations. Based on its structural similarity to other cyclic amino acids like proline, Boc-Hpd-OH is anticipated to be a potent inducer of β-turn structures.

A comprehensive conformational analysis, employing a combination of high-field NMR spectroscopy, CD spectroscopy, and molecular dynamics simulations, is essential to fully characterize the structural impact of this novel amino acid. The experimental and computational protocols outlined in this guide provide a robust framework for such investigations. Future studies should focus on synthesizing a series of model peptides containing Boc-Hpd-OH to systematically evaluate its conformational preferences and to generate the quantitative data needed to establish its value in rational peptide design. This will pave the way for its application in the development of next-generation peptide therapeutics with enhanced efficacy and stability.

References

  • Bush, C. A., Sarkar, S. K., & Kopple, K. D. (1978). Circular dichroism of beta turns in peptides and proteins. Biochemistry, 17(23), 4951–4954. [Link]

  • Domene, C., & Jorgensen, W. L. (2003). Molecular dynamics simulations of peptides containing an unnatural amino acid: dimerization, folding, and protein binding. Proteins: Structure, Function, and Bioinformatics, 51(3), 317-328. [Link]

  • Maestro, M., & Puzzarini, C. (2021). Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study. Physical Chemistry Chemical Physics, 23(29), 15684-15695. [Link]

  • Toniolo, C., & Benedetti, E. (1984). Peptide models for beta-turns. A circular dichroism study. International Journal of Peptide and Protein Research, 23(4), 411-419. [Link]

  • Yesylevskyy, S. O., & Kosenkov, D. (2017). Molecular dynamics study of the internalization of cell-penetrating peptides containing unnatural amino acids across membranes. Physical Chemistry Chemical Physics, 19(48), 32456-32466. [Link]

  • Bush, C. A., Sarkar, S. K., & Kopple, K. D. (1978). Circular dichroism of β turns in peptides and proteins. Biochemistry, 17(23), 4951-4954. [Link]

  • Sanchis, J., et al. (2023). A practical and accessible computational workflow for constrained peptide–enzyme interaction analysis. Journal of Chemical Information and Modeling, 63(24), 7687-7696. [Link]

  • Matsunaga, S., et al. (2020). NMR-based quantitative studies of the conformational equilibrium between their square and folded forms of ascidiacyclamide and its analogues. Scientific Reports, 10(1), 14815. [Link]

  • Zheng, W., et al. (2004). Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions. Biophysical Journal, 87(6), 3752-3760. [Link]

  • Slaninova, J., et al. (2000). NMR conformational analysis on cyclic decapeptide template molecule. Canadian Journal of Chemistry, 78(5), 652-659. [Link]

  • Graf von Roedern, E., et al. (1996). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society, 118(33), 7853-7863. [Link]

  • Serrano, L., et al. (2001). Combinatorial approaches: A new tool to search for highly structured β-hairpin peptides. Proceedings of the National Academy of Sciences, 98(4), 1557-1562. [Link]

  • Jamieson, C. S. (2018). Conformational design of cyclic peptides. PhD thesis, University of Glasgow. [Link]

  • Gzyl, K., et al. (2021). Interaction of Uperin Peptides with Model Membranes: Molecular Dynamics Study. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • Sreerama, N., & Woody, R. W. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. [Link]

  • Pandey, A., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(12), 4930-4944. [Link]

  • Iris-Biotech. (n.d.). Proline Derivatives and Analogs. Iris-Biotech. [Link]

  • Samanta, U., & Chakrabarti, P. (2020). Conformational landscape of substituted prolines. Amino Acids, 52(2), 229-245. [Link]

  • Thomas, K. M., et al. (2013). Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Semantic Scholar. [Link]

  • Pandey, A., et al. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides. PubMed. [Link]

  • van der Post, S. T., et al. (2020). Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. The Journal of Physical Chemistry Letters, 11(10), 3844-3850. [Link]

  • van der Post, S. T., et al. (2020). Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. The Journal of Physical Chemistry Letters, 11(10), 3844-3850. [Link]

  • Lee, K., et al. (2014). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. The Journal of Organic Chemistry, 79(18), 8539-8545. [Link]

  • Kang, Y. K. (2018). Effects of isosteric substitutions on the conformational preference and cis–trans isomerization of proline-containing peptides. New Journal of Chemistry, 42(18), 15006-15016. [Link]

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Comparative

A Senior Application Scientist's Guide to Peptide Conformation: A Comparative Analysis of Proline and Cbz-hexahydropyridazine-3-carboxylic acid

Introduction: The Quest for Conformational Control in Peptide Therapeutics In the landscape of modern drug development, peptides represent a highly sought-after class of therapeutics, bridging the gap between small molec...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Conformational Control in Peptide Therapeutics

In the landscape of modern drug development, peptides represent a highly sought-after class of therapeutics, bridging the gap between small molecules and large biologics. Their efficacy, however, is intrinsically linked to their three-dimensional structure. An unstructured, flexible peptide is often susceptible to proteolytic degradation and may possess low receptor binding affinity due to the entropic penalty of adopting a bioactive conformation.[1] Consequently, the rational design of peptides with predictable and stable secondary structures is a cornerstone of medicinal chemistry.[2][3]

Nature's primary tool for introducing conformational constraints is the amino acid Proline . Its unique cyclic structure has profound and well-documented effects on the peptide backbone, acting as a natural "turn-inducer" or "helix-breaker".[4][5] Building upon this principle, synthetic chemists have developed a vast arsenal of "peptidomimetics"—unnatural amino acid analogs designed to impose even more rigid and specific structural constraints.[6][7] One such analog is Cbz-hexahydropyridazine-3-carboxylic acid , a constrained scaffold designed to mimic and refine the structural influence of proline.

This guide provides an in-depth comparison of these two crucial building blocks. We will dissect the fundamental structural properties of proline and Cbz-hexahydropyridazine-3-carboxylic acid, compare their anticipated effects on peptide secondary structure, and provide detailed experimental protocols for researchers to validate these conformations in their own laboratories.

Part 1: Foundational Architectures

Understanding the structural impact of these residues begins with their chemical makeup. Proline's five-membered ring and the six-membered ring of the pyridazine derivative impose fundamentally different geometric constraints on the peptide backbone.

G cluster_proline Proline cluster_cbz Cbz-hexahydropyridazine-3-carboxylic acid pro pro cbz cbz caption Structure of (S)-Hexahydropyridazine-3-carboxylic acid. The Cbz group attaches to one of the ring nitrogens.

Figure 1: Chemical structures of Proline and the core of its synthetic analog.

Part 2: Proline - The Natural Standard for Structural Perturbation

Proline is unique among the 20 proteinogenic amino acids because its side chain cycles back to connect with its own backbone amide nitrogen.[] This seemingly simple feature has dramatic consequences for protein structure and function.

Key Structural Effects of Proline:
  • Restricted Backbone Torsion: The pyrrolidine ring locks the phi (φ) dihedral angle at approximately -65°, severely limiting the backbone's conformational freedom.[5] This rigidity reduces the entropic cost of folding into a specific conformation compared to more flexible residues.[9]

  • Cis-Trans Isomerization: Unlike standard peptide bonds, which overwhelmingly favor the trans conformation (>99.9%), the X-Pro peptide bond has a significantly lower energy barrier to adopting the cis conformation (approximately 10-30% in solution).[10][11] This isomerization is a slow process that can act as a molecular switch, influencing protein folding rates and function.[12][13]

  • Disruption of Secondary Structures: Due to its fixed φ angle and the absence of an amide hydrogen donor, proline is incompatible with the standard geometry of α-helices and β-sheets.[5][14] It is often referred to as a "helix breaker" and is commonly found at the ends of these structural elements, but rarely within them.

  • Induction of β-Turns: The conformational constraints imposed by proline make it a highly favored residue in β-turns, which are structures where the peptide chain reverses its direction.[4][] This is critical for the folding of globular proteins and for mediating protein-protein interactions.[7]

Proline_Effects A Unique Cyclic Structure (Side chain bonds to amide N) B Restricted Phi (φ) Angle (approx. -65°) A->B Locks backbone C No Amide H-bond Donor A->C Blocks H-bonding D Reduced Energy Barrier for Cis Isomer A->D Relieves steric clash in cis form F Promotes β-Turn Formation B->F E Breaks α-Helices & β-Sheets C->E G Slow Cis-Trans Isomerization (Molecular Switch) D->G

Figure 2: Logical flow of Proline's structural consequences.

Part 3: Cbz-Hexahydropyridazine-3-carboxylic Acid - The Engineered Turn Stabilizer

Cbz-hexahydropyridazine-3-carboxylic acid is a synthetic amino acid analog designed as a peptidomimetic. The "Cbz" (benzyloxycarbonyl) group is a common protecting group in peptide synthesis, which can be removed or retained in the final molecule.[15] The core, a six-membered hexahydropyridazine ring, serves as a dipeptide isostere, aiming to create a more defined and rigid β-turn than proline can achieve.[16]

While direct, extensive comparative studies are emerging, its structural effects can be predicted based on the principles of constrained amino acid design:

  • Increased Rigidity: A six-membered ring is conformationally more constrained than a five-membered ring. This is expected to lock the peptide backbone into a more specific and stable turn structure, minimizing conformational heterogeneity.

  • Potent Turn Induction: Such scaffolds are explicitly designed to act as potent inducers of β-turn motifs.[1][7] By replacing two amino acids (the i+1 and i+2 residues) in a turn with a single rigid molecule, the entropic penalty for adopting the turn conformation is significantly reduced.

  • Enhanced Proteolytic Stability: The unnatural backbone structure is not recognized by proteases, which can significantly increase the in-vivo half-life of a peptide therapeutic.

Part 4: Head-to-Head Comparison: Proline vs. The Mimic

The choice between incorporating proline and a synthetic analog like Cbz-hexahydropyridazine-3-carboxylic acid depends on the specific goals of the peptide design project.

FeatureL-ProlineCbz-Hexahydropyridazine-3-carboxylic acidRationale & Implication for Peptide Design
Ring Size 5-membered (Pyrrolidine)6-membered (Hexahydropyridazine)The larger ring offers less flexibility and pre-organizes the backbone into a more defined conformation, ideal for locking a specific turn structure.
Backbone Flexibility Conformationally restricted but allows ring puckering and cis/trans isomerization.Highly rigid and conformationally locked.Proline offers dynamic potential (e.g., for induced fit binding), while the mimic provides a stable, pre-formed structure for high-affinity targets.
Primary Structural Role Turn-inducer, helix/sheet breaker.[5]Potent β-turn mimic/stabilizer.[6][7]The mimic is a more specialized tool for creating stable, well-defined β-turns, a key motif in many receptor-ligand interactions.[17]
Hydrogen Bond Donor No (at amide nitrogen).[14]No (at amide nitrogen).Both disrupt hydrogen-bonding networks typical of helices and sheets, reinforcing their role as turn-inducers.
Proteolytic Stability Cleavable by specific peptidases (e.g., prolyl endopeptidase).[4]Resistant to proteolysis.The mimic provides a significant advantage for developing peptides with improved pharmacokinetic profiles.
Synthetic Accessibility Readily available, standard solid-phase peptide synthesis (SPPS).[18]Requires custom synthesis of the building block.[19]Incorporation of the mimic adds complexity and cost to the synthesis campaign.

Part 5: Experimental Validation: A Guide to Structural Elucidation

Theoretical designs must be validated with empirical data. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful, complementary techniques for analyzing peptide structure in solution.

Protocol 1: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing rapid insight into the overall secondary structure content of a peptide.[20][21]

Causality: The peptide backbone's regular, repeating arrangement in structures like α-helices and β-sheets produces characteristic CD signals.[22] Disordered or "random coil" peptides have a distinct signal, as do various types of turns. By comparing the CD spectrum of a proline-containing peptide with one containing the pyridazine mimic, one can quickly assess if the mimic has induced a more ordered structure.

Figure 3: Standard workflow for peptide analysis by CD spectroscopy.

The following table summarizes the characteristic signals that distinguish common secondary structures.[23]

Secondary StructurePositive Maxima (nm)Negative Maxima (nm)
α-Helix ~192~208 and ~222
β-Sheet ~195-200~215-218
Random Coil ~212~198
Type I β-Turn ~205~225 and weak ~190
Protocol 2: High-Resolution Structure Determination by NMR Spectroscopy

While CD gives a global overview, NMR spectroscopy can provide atomic-resolution information on the 3D structure, dynamics, and specific interactions of a peptide in solution.[12]

Causality: NMR exploits the magnetic properties of atomic nuclei. By measuring correlations between nuclei that are close in space (Nuclear Overhauser Effect, NOE), one can calculate distance restraints. Combining these with dihedral angle restraints derived from coupling constants allows for the calculation of a high-resolution 3D structure ensemble. For proline-containing peptides, specific NMR experiments can also quantify the population of cis and trans isomers.[11][24]

G A 1. Sample Preparation - Dissolve 1-5 mg peptide in 0.5 mL buffer - Use 90% H2O/10% D2O or 100% D2O - Add DSS or TSP as internal reference B 2. Data Acquisition - 1D 1H spectrum for initial assessment - 2D TOCSY for spin system assignment - 2D NOESY/ROESY for distance restraints - 13C/15N HSQC if isotopically labeled A->B C 3. Resonance Assignment - Identify all proton signals and assign them to specific amino acids in the sequence B->C D 4. Restraint Generation - Integrate NOE cross-peaks to generate upper distance limits (e.g., strong <2.5 Å, medium <3.5 Å, weak <5.0 Å) C->D E 5. Structure Calculation - Use software (e.g., CYANA, XPLOR-NIH) - Perform simulated annealing or molecular dynamics calculations to generate a family of structures consistent with the restraints D->E F 6. Validation - Analyze the final ensemble for low energy and low number of restraint violations - Check Ramachandran plot statistics E->F

Figure 4: General workflow for peptide structure determination by NMR.

Conclusion and Outlook

Both proline and its synthetic mimics like Cbz-hexahydropyridazine-3-carboxylic acid are powerful tools for controlling peptide structure.

  • Proline is the versatile, natural choice for introducing flexibility and kinks into a peptide chain. Its ability to undergo cis-trans isomerization can be a key element in biological function, but this conformational heterogeneity can be a liability in drug design where a single, potent conformation is desired.[4][11]

  • Cbz-hexahydropyridazine-3-carboxylic acid and related constrained analogs represent a rational design strategy to overcome the limitations of proline. By pre-organizing the peptide backbone into a rigid, stable β-turn, these mimics can lead to peptides with enhanced receptor affinity, greater specificity, and superior metabolic stability.[1][7]

The selection between these building blocks is a strategic decision. Proline may be ideal for initial screening or when some degree of flexibility is required for function. In contrast, for lead optimization where the goal is to lock in a known bioactive conformation and improve drug-like properties, a rigid mimic is often the superior choice. The experimental protocols outlined in this guide provide the necessary framework for researchers to empirically validate their design choices and accelerate the development of next-generation peptide therapeutics.

References

A comprehensive list of all sources cited within this guide.

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  • Toth, G. K., & Toth, I. (2021). Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. Protein Journal, 40(6), 867-875. [Link]

  • Piela, L., Némethy, G., & Scheraga, H. A. (1987). Designing amino acids to determine the local conformations of peptides. Proceedings of the National Academy of Sciences, 84(10), 3320-3324. [Link]

  • BTP. (n.d.). Peptide Secondary Structure Analysis Based on CD. Retrieved from [Link]

  • Saga, Y., & Namba, K. (2003). Design of beta-turn based therapeutic agents. Current Pharmaceutical Design, 9(15), 1209-1224. [Link]

  • Mtoz Biolabs. (n.d.). Peptide Circular Dichroism Spectroscopy. Retrieved from [Link]

  • Holmes, D. S., et al. (2001). Dimeric Beta-Turn Peptidomimetics as Ligands for the Neurotrophin Receptor TrkC. Bioorganic & Medicinal Chemistry Letters, 11(2), 207-210. [Link]

  • Burgess, K., et al. (2000). Syntheses and Activities of New C10 β-Turn Peptidomimetics. Journal of the American Chemical Society, 122(38), 9352-9363. [Link]

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  • Wikipedia. (n.d.). Proline. Retrieved from [Link]

  • Hruby, V. J. (2002). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Accounts of Chemical Research, 35(12), 947-954. [Link]

  • Hofman, M., et al. (2020). Fluorine NMR study of proline-rich sequences using fluoroprolines. Journal of Biomolecular NMR, 74(1), 1-13. [Link]

  • Jóźwiak, M., et al. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 23(10), 2534. [Link]

  • The Not So Boring Biochemist. (2021). Proline biochemistry & structural awkwardness. YouTube. Retrieved from [Link]

  • London, R. E., et al. (1990). Probing the role of proline in peptide hormones. NMR studies of bradykinin and related peptides. Biochemical Pharmacology, 40(1), 1-12. [Link]

  • ResearchGate. (2020). Fluorine NMR study of proline-rich sequences using fluoroprolines. Retrieved from [Link]

  • Recent-Articles. (2020). Fluorine NMR study of proline-rich sequences using fluoroprolines. Retrieved from [Link]

  • Shi, L., et al. (2020). Time-resolved NMR detection of prolyl-hydroxylation in intrinsically disordered region of HIF-1α. Proceedings of the National Academy of Sciences, 117(2), 920-929. [Link]

  • Eyler, D. E., et al. (2016). Molecular insights into protein synthesis with proline residues. The EMBO Journal, 35(22), 2445-2457. [Link]

  • Bhatt, M. R., & Zondlo, N. J. (2016). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 138(37), 12221-12232. [Link]

  • ResearchGate. (2014). X-ray diffraction images from loops containing proline (Pro). Retrieved from [Link]

  • Bella, J., et al. (1998). X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly)10. Journal of Molecular Biology, 280(5), 839-851. [Link]

  • Goutham, G. (2009). X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids. etd@IISc. [Link]

  • Gallou, F., et al. (2017). A tandem deprotection/coupling sequence is reported for solution-phase peptide synthesis in water under micellar catalysis conditions. Green Chemistry, 19(18), 4344-4349. [Link]

  • ResearchGate. (2023). A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates. Retrieved from [Link]

  • Google Patents. (2004). EP1468993A1 - Process for the preparation of hexahydropyridazine-3-carboxylic acid derivatives.
  • ResearchGate. (2016). 3-Substituted Prolines: From Synthesis to Structural Applications. Retrieved from [Link]

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Validation

biological activity of peptides modified with 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid

A Comparative Framework for Investigating the Biological Activity of Peptides Modified with 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic Acid (Bhp) Introduction In the landscape of modern drug development, pep...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Framework for Investigating the Biological Activity of Peptides Modified with 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic Acid (Bhp)

Introduction

In the landscape of modern drug development, peptides represent a highly promising class of therapeutics, offering remarkable specificity and potency. However, their clinical utility is often hampered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and off-target effects. Chemical modification is a cornerstone strategy to overcome these limitations. By incorporating non-natural amino acids, we can impose conformational constraints on the peptide backbone, leading to enhanced proteolytic resistance, improved receptor binding, and refined biological activity.[1]

This guide focuses on a specific, yet underexplored, modification: the incorporation of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid (Bhp) . Bhp is a chiral, cyclic amino acid analogue whose rigid hexahydropyridazine ring structure is hypothesized to impart significant conformational stability to a peptide chain. The benzyloxycarbonyl (Cbz) group is a well-established amine-protecting group in peptide synthesis, making Bhp a synthetically accessible building block.[2][3]

As direct comparative data on Bhp-modified peptides is not yet prevalent in published literature, this document serves as a comprehensive framework for researchers and drug developers. It provides the scientific rationale, detailed experimental workflows, and comparative assay protocols necessary to systematically investigate the biological impact of Bhp incorporation. We will explore how to design, synthesize, and test Bhp-modified peptides against relevant controls to elucidate their structure-activity relationships (SAR).

Part 1: The Scientific Rationale for Bhp Modification

The decision to incorporate a synthetic amino acid like Bhp is driven by the pursuit of enhanced therapeutic properties. The core advantages stem from imposing structural order and increasing resilience to degradation.

Imposing Conformational Rigidity

Linear peptides can adopt a multitude of conformations in solution, only one of which is the "bioactive" conformation recognized by its target receptor. This conformational entropy comes at a thermodynamic cost upon binding. By incorporating a rigid cyclic structure like Bhp, we can "pre-organize" the peptide into a conformation that more closely resembles the bound state.[1] This can lead to:

  • Increased Receptor Affinity: A lower entropic penalty upon binding results in a more favorable binding energy (ΔG).

  • Enhanced Selectivity: A constrained conformation may fit the target receptor with high precision while being unable to bind to off-target receptors, thereby reducing potential side effects.

The diagram below illustrates this principle, comparing a flexible, native peptide to a conformationally constrained Bhp-modified analogue.

G cluster_0 Flexible Native Peptide cluster_1 Bhp-Modified Peptide N1 Conformation 1 N2 Conformation 2 (Bioactive) N3 Conformation 3 Receptor Target Receptor N2->Receptor Binding (High Entropic Cost) Bhp Constrained Conformation (Bioactive-like) Bhp->Receptor Binding (Low Entropic Cost)

Caption: Bhp modification reduces conformational options, pre-organizing the peptide for receptor binding.

Enhancing Metabolic Stability

A primary failure point for peptide therapeutics is their rapid degradation by proteases in serum.[4] These enzymes recognize and cleave specific peptide bonds between natural L-amino acids. The introduction of a non-natural structure like Bhp can disrupt these recognition sites, rendering the adjacent peptide bonds resistant to enzymatic cleavage and significantly extending the peptide's circulatory half-life.[5]

Comparison with Alternative Modifications

To properly evaluate Bhp, its effects must be compared against established modification strategies.

Modification TypeMechanism of ActionAdvantagesPotential Disadvantages
Bhp Incorporation Introduces a rigid, cyclic, non-natural backbone constraint.High degree of rigidity; potential for novel backbone geometries; protease resistance.Potentially complex synthesis; may overly constrain the peptide, preventing binding.
Proline Incorporation Natural cyclic amino acid that induces kinks (β-turns) in the peptide chain.[6]Readily incorporated via standard SPPS; predictable structural impact.Less rigid than Bhp; still a natural amino acid, offering limited protease resistance.
D-Amino Acid Substitution Replaces a natural L-amino acid with its non-superimposable mirror image.Confers high protease resistance; can induce unique turn structures.[7]Can drastically alter conformation and disrupt necessary hydrogen bonding networks.
N-Methylation Adds a methyl group to the backbone amide nitrogen.Blocks amide hydrogen bond donation, influencing conformation; enhances membrane permeability and protease resistance.Can disrupt critical hydrogen bonds required for receptor binding; synthesis can be challenging.

Part 2: Synthesis and Characterization Workflow

A robust and validated workflow is essential for producing high-quality peptides for biological evaluation. The following diagram and protocols outline a standard, self-validating process.

Caption: A standard workflow for the production and evaluation of modified peptides.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Bhp-Modified Peptide

This protocol assumes the use of standard Fmoc/tBu chemistry for automated peptide synthesis.[8]

  • Resin Selection & Preparation:

    • Choose a suitable resin based on the desired C-terminus (e.g., Rink Amide resin for a C-terminal amide).

    • Swell the resin in a suitable solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) for 30 minutes.

  • First Amino Acid Coupling:

    • Couple the C-terminal Fmoc-protected amino acid to the resin using a standard coupling agent like HBTU/HOBt or DIC/Oxyma in DMF. Allow to react for 2 hours.

    • Causality: This step anchors the future peptide to the solid support, allowing for easy washing and reagent addition in subsequent steps.[8]

  • Iterative Deprotection and Coupling Cycle:

    • Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF (2 x 10-minute reactions). Wash thoroughly with DMF.

    • Amino Acid Coupling: Activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling agent and add it to the resin. Allow to react for 1-2 hours.

    • Wash thoroughly with DMF and DCM. Repeat this cycle for each amino acid in the sequence.

  • Incorporation of Bhp:

    • For the Bhp coupling step, use (S)-1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid. Note that the α-amino group is part of the ring and the N1 position is already protected by the Cbz group.

    • Activate the Bhp carboxylic acid using a potent coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIEA).

    • Causality: The steric hindrance of the cyclic Bhp structure may slow coupling kinetics, necessitating a stronger activating agent and extended reaction time (e.g., 4 hours or overnight) to ensure complete incorporation. A Kaiser test should be performed to confirm complete coupling.

  • Final Deprotection:

    • Once the full sequence is assembled, perform a final N-terminal Fmoc deprotection as described above.

Protocol: Cleavage, Purification, and Characterization
  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail, typically Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5), to simultaneously cleave the peptide from the resin and remove side-chain protecting groups. The Cbz group on the Bhp may also be cleaved under these strong acidic conditions.

    • Incubate the resin with the cocktail for 2-3 hours at room temperature.

    • Filter to remove the resin beads and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and air-dry the crude product.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

    • Purify using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient.

    • Collect fractions corresponding to the major peak and lyophilize to obtain a pure, fluffy white powder.

  • Characterization:

    • Confirm the identity and mass of the purified peptide using Liquid Chromatography-Mass Spectrometry (LC-MS) or MALDI-TOF MS. The observed mass should match the theoretical mass of the Bhp-modified peptide.

    • Assess purity (>95%) by analytical RP-HPLC.

Part 3: Designing a Comparative Biological Evaluation

To understand the impact of the Bhp modification, it is crucial to test it against well-designed controls.

Proposed Peptide Analogs for a Comparative Study

Let's assume our parent peptide is a known 10-amino acid antimicrobial peptide (AMP), "AMP-X," with a sequence of X1-X2-X3-Gly-X5-X6-X7-X8-X9-X10. We will replace the central Glycine at position 4.

  • Peptide 1 (Native): The original AMP-X sequence.

  • Peptide 2 (Bhp-Modified): AMP-X with Gly4 replaced by (S)-Bhp.

  • Peptide 3 (Proline Control): AMP-X with Gly4 replaced by Proline, a natural cyclic control.

  • Peptide 4 (D-Ala Control): AMP-X with Gly4 replaced by D-Alanine, a control for protease resistance via stereochemical inversion.

Comparative Data Summary Table (Template)
Peptide AnalogMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)Receptor Binding IC50 (nM)Serum Half-Life (t½, hours)α-Helicity (CD @ 222 nm)
Peptide 1 (Native)
Peptide 2 (Bhp)
Peptide 3 (Pro)
Peptide 4 (D-Ala)
Key Experimental Protocols

This assay determines the lowest peptide concentration that inhibits visible bacterial growth.[9]

  • Inoculum Preparation: Culture bacteria (e.g., S. aureus ATCC 29213 and E. coli ATCC 25922) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to a final concentration of ~5 x 10^5 CFU/mL.[10]

  • Peptide Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each peptide analog in MHB, typically from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add an equal volume of the prepared bacterial inoculum to each well. Include a positive control (bacteria, no peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Reading: The MIC is the lowest concentration of peptide where no visible turbidity (bacterial growth) is observed.[11]

This assay measures the peptide's half-life in the presence of serum proteases.[12]

  • Preparation: Prepare a stock solution of the peptide (e.g., 1 mg/mL).

  • Incubation: Add the peptide to fresh human or mouse serum to a final concentration of ~50-100 µM. Incubate in a thermomixer at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.

  • Protein Precipitation: Immediately stop the enzymatic reaction by adding an equal volume of 10% Trichloroacetic Acid (TCA) or ice-cold acetonitrile to the aliquot. Vortex and incubate on ice for 10 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated serum proteins.[12]

  • Analysis: Analyze the supernatant by RP-HPLC. Quantify the area of the peak corresponding to the intact peptide.

  • Calculation: Plot the percentage of remaining intact peptide against time and fit the data to a one-phase decay model to calculate the half-life (t½).

This technique assesses the secondary structure of the peptides in solution.[13][14]

  • Sample Preparation: Dissolve lyophilized peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. To mimic a membrane environment, measurements can also be performed in the presence of 50% trifluoroethanol (TFE).

  • Measurement: Place the sample in a 1 mm path-length quartz cuvette. Record the CD spectrum from 190 to 260 nm at room temperature.

  • Analysis: Analyze the resulting spectra. A characteristic α-helical structure will show double minima around 208 and 222 nm, while a β-sheet shows a minimum near 215 nm.[14] The mean residue ellipticity at 222 nm is often used to quantify and compare helicity between analogs.

Part 4: Data Interpretation and Future Directions

The ultimate goal is to connect the structural modification (Bhp) to a functional outcome. The data gathered from the proposed experiments will allow for a comprehensive evaluation.

  • If Bhp-Peptide shows lower MIC and longer t½: This would be a highly successful outcome, suggesting that the conformational constraint and protease resistance synergize to create a superior antimicrobial agent.

  • If Bhp-Peptide shows higher t½ but weaker activity: This indicates that while stability is improved, the specific conformation induced by Bhp is not optimal for target interaction.

  • If Bhp-Peptide shows similar activity to Proline-Peptide: This might suggest that the primary effect is the induction of a β-turn, which both modifications can achieve.

The logical flow of this investigation is summarized below.

G cluster_logic Structure-Activity Relationship Logic Mod Bhp Incorporation Struct Conformational Constraint (Verified by CD) Mod->Struct Stab Increased Proteolytic Stability (Verified by Serum Assay) Mod->Stab Act Altered Biological Activity (Verified by MIC/Binding Assay) Struct->Act Stab->Act Outcome Optimized Therapeutic Candidate Act->Outcome

Caption: Logical flow for establishing the structure-activity relationship of Bhp modification.

Future directions would involve synthesizing a library of Bhp-modified peptides, placing the Bhp at different positions within the sequence to probe which locations are most amenable to conformational constraint. Further structural studies using NMR could provide high-resolution 3D structures, offering deeper insight into how Bhp influences the peptide's overall architecture and its interaction with biological targets.

References

  • Title: Circular dichroism of peptides Source: PubMed URL: [Link]

  • Title: Peptide Circular Dichroism Spectroscopy Source: Mtoz Biolabs URL: [Link]

  • Title: Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays Source: ResearchGate URL: [Link]

  • Title: Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy Source: PubMed URL: [Link]

  • Title: Minimum Inhibitory Concentration (MIC) Test Source: Microbe Investigations URL: [Link]

  • Title: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method Source: Protocols.io URL: [Link]

  • Title: Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria Source: SEAFDEC/AQD Institutional Repository URL: [Link]

  • Title: Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays Source: Nature URL: [Link]

  • Title: Peptide Secondary Structure Analysis Based on CD Source: Bostal Peptide URL: [Link]

  • Title: Cyclic peptides — Small and big and their conformational aspects Source: Indian Academy of Sciences URL: [Link]

  • Title: Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum Source: PLOS ONE URL: [Link]

  • Title: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions Source: JoVE URL: [Link]

  • Title: (S)-1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid Source: MySkinRecipes URL: [Link]

  • Title: Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues Source: ACS Omega URL: [Link]

  • Title: Serum Stability of Peptides Source: Springer Nature Experiments URL: [Link]

  • Title: Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants Source: ACS Publications URL: [Link]

  • Title: Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants Source: PubMed Central (PMC) URL: [Link]

  • Title: Protein synthesis with conformationally constrained cyclic dipeptides Source: PubMed Central (PMC) URL: [Link]

  • Title: Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2 Source: Briefings in Bioinformatics | Oxford Academic URL: [Link]

  • Title: Serum stability of peptides Source: PubMed URL: [Link]

  • Title: Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids Source: Journal of the American Chemical Society URL: [Link]

  • Title: Receptor Binding Assay - Part 1 Source: YouTube URL: [Link]

  • Title: Receptor Binding Assays for HTS and Drug Discovery Source: NCBI URL: [Link]

  • Title: Receptor Binding Assays - Multiwell Plates Source: MilliporeSigma URL: [Link]

  • Title: Rational Design of Peptide Ligands Based on Knob–Socket Protein Packing Model Using CD13 as a Prototype Receptor Source: ACS Omega URL: [Link]

  • Title: Amino Acid Derivatives for Peptide Synthesis Source: AAPPTec URL: [Link]

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  • Title: Automated solid-phase peptide synthesis to obtain therapeutic peptides Source: Beilstein Journals URL: [Link]

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Comparative

A Senior Application Scientist's Guide to the Structural Validation of Peptides with Cbz-hexahydropyridazine-3-carboxylic Acid

Introduction: The Structural Imperative for Novel Peptidomimetics In the landscape of modern drug discovery, peptides are a rapidly expanding therapeutic modality. Their high specificity and biological activity are often...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative for Novel Peptidomimetics

In the landscape of modern drug discovery, peptides are a rapidly expanding therapeutic modality. Their high specificity and biological activity are often hampered by poor metabolic stability and low membrane permeability. The incorporation of non-proteinogenic amino acids, such as Cbz-hexahydropyridazine-3-carboxylic acid, is a key strategy to overcome these limitations.[1][2] This unnatural amino acid introduces conformational constraints that can lock the peptide into a bioactive conformation and enhance its resistance to enzymatic degradation.

However, the introduction of such a novel residue makes rigorous structural validation not just a perfunctory quality control step, but a cornerstone of the entire development process. Understanding the precise three-dimensional arrangement of atoms is critical to establishing structure-activity relationships (SAR), optimizing lead compounds, and ensuring the desired biological outcome.

This guide provides an in-depth comparison of the primary methodologies for the structural validation of these complex peptides, with a central focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind experimental choices, compare NMR with orthogonal techniques like X-ray Crystallography and Mass Spectrometry, and provide actionable protocols for researchers in the field.

The Hub of Validation: A Deep Dive into NMR Spectroscopy

For peptides containing flexible or constrained unnatural residues, NMR spectroscopy is unparalleled. It is the premier technique for determining high-resolution three-dimensional structures of biomolecules in solution, which closely mimics their physiological environment.[3][4] This is particularly crucial for peptidomimetics, where biological activity is intimately linked to the conformational ensemble sampled in solution.[5][6]

Why NMR is the Method of Choice

The power of NMR lies in its ability to provide a wealth of information beyond a single static structure:

  • Solution-State Analysis: It reveals the peptide's structure and dynamics in a biologically relevant solution state.[7]

  • Conformational Dynamics: NMR can identify the presence of multiple conformations in equilibrium, a common feature for complex peptides, which is critical for understanding binding mechanisms.[5][7]

  • No Crystallization Required: It bypasses the often-insurmountable hurdle of growing high-quality crystals, a major bottleneck in X-ray crystallography.[7]

The NMR Experimental Workflow: From Sample to Structure

The structural elucidation by NMR is a systematic process, beginning with meticulous sample preparation and culminating in the calculation of a family of structures consistent with the experimental data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_2d 2D NMR Suite cluster_analysis Data Analysis & Structure Calculation Prep Peptide Synthesis & Purification (HPLC) Dissolve Dissolution in Deuterated Solvent (e.g., D2O, DMSO-d6) Prep->Dissolve Acq_1D 1D ¹H NMR (Purity & Fold Check) Dissolve->Acq_1D Acq_2D 2D NMR Experiments Acq_1D->Acq_2D COSY COSY / TOCSY (Spin Systems) Acq_2D->COSY HSQC ¹H-¹³C/¹⁵N HSQC (Heteronuclear Correlation) Acq_2D->HSQC NOESY NOESY / ROESY (Through-Space Protons < 5 Å) Acq_2D->NOESY HMBC ¹H-¹³C HMBC (Long-Range C-H) Acq_2D->HMBC Assign Resonance Assignment COSY->Assign HSQC->Assign Restraints Generate Distance & Dihedral Restraints NOESY->Restraints HMBC->Assign Assign->Restraints Calc Structure Calculation (e.g., CYANA, XPLOR-NIH) Restraints->Calc Refine Refinement & Validation Calc->Refine Final Structural Ensemble Refine->Final Tech_Comparison cluster_info Type of Structural Information cluster_tech Analytical Technique Info_Seq Primary Structure (Sequence, Mass) Info_3D_Sol 3D Structure (Solution, Dynamics) Info_3D_Solid 3D Structure (Solid-State, Atomic Res.) Tech_MS Mass Spectrometry Tech_MS->Info_Seq Provides Tech_NMR NMR Spectroscopy Tech_NMR->Info_Seq Confirms Connectivity Tech_NMR->Info_3D_Sol Provides Tech_Xray X-ray Crystallography Tech_Xray->Info_3D_Solid Provides

Figure 2: Logical relationship between analytical techniques and the structural information they provide.
X-ray Crystallography: The Atomic Resolution Benchmark

X-ray crystallography is capable of providing structures with the highest atomic resolution. [8]It works by directing X-rays at a single, highly ordered crystal of the peptide and analyzing the resulting diffraction pattern.

  • Causality and Choice: If the goal is to visualize a protein-peptide complex with atomic precision or if the peptide is known to be highly rigid, crystallography is an excellent choice. The resulting electron density map provides an unambiguous placement of atoms. [1]* Key Limitation: The absolute requirement for diffraction-quality crystals is the single greatest barrier. [7]Peptides, especially those with flexible regions or unnatural amino acids, can be notoriously difficult to crystallize. [8]Furthermore, the crystal structure represents a static snapshot in a non-physiological, solid-state environment, which may not reflect the dynamic conformational landscape in solution.

Mass Spectrometry: The Sequencing Powerhouse

Mass spectrometry (MS) is an indispensable tool for confirming the primary structure of a peptide. [9]It measures the mass-to-charge ratio of ionized molecules with exceptional accuracy.

  • Causality and Choice: MS is the first step in validation. Before any conformational analysis, one must confirm that the correct peptide was synthesized. Tandem MS (MS/MS) fragments the peptide and analyzes the fragments to confirm the amino acid sequence. [10][11]It is fast, requires a minuscule amount of sample, and is the gold standard for verifying molecular weight and sequence. [12]* Key Limitation: Standard MS provides little to no information about the peptide's three-dimensional conformation. While techniques like ion mobility-mass spectrometry (IM-MS) can offer some insight into the overall shape (collision cross-section) of a molecule, they do not provide the atomic-level detail of NMR or crystallography. [13]

Data Summary: A Head-to-Head Comparison

The following table summarizes the key attributes of each technique to guide experimental design.

FeatureNMR SpectroscopyX-ray CrystallographyMass Spectrometry
Primary Information 3D structure & dynamics in solution3D structure in solid-state (atomic resolution)Molecular weight, amino acid sequence, modifications
Key Advantage Biologically relevant environment; no crystallization needed [3][7]Highest resolution possible; unambiguous [8]High speed and sensitivity; confirms primary structure [9][12]
Key Limitation Lower resolution than crystallography; complex spectra; size limitationsRequires diffraction-quality crystals; static picture [7]Provides no/limited 3D conformational information
Sample Requirement ~0.5-2 mg; high purity (>95%); soluble in deuterated solvents (1-5 mM) [3]<1 mg, but requires extensive screening to find crystallization conditionsng to µg scale; high purity (>95%)
Best For... Peptides with conformational flexibility; studying dynamics and binding in solutionHighly rigid peptides; protein-peptide complexes; absolute structural proofInitial QC; sequence confirmation; PTM analysis

Conclusion: An Integrated Approach for Authoritative Validation

The structural validation of peptides incorporating novel residues like Cbz-hexahydropyridazine-3-carboxylic acid demands a multi-faceted, synergistic approach. While Mass Spectrometry serves as the essential first step to confirm primary structure, NMR Spectroscopy stands as the central pillar, providing unparalleled insight into the solution-state conformational ensemble that dictates biological function. X-ray Crystallography , when achievable, offers the ultimate atomic-resolution snapshot.

For drug development professionals, relying on a single technique is insufficient. A robust validation package leverages the strengths of each method: MS to confirm identity, NMR to define the behavior in solution, and crystallography to provide a high-resolution benchmark. This integrated strategy ensures a deep and accurate understanding of the molecule, de-risking downstream development and paving the way for the rational design of next-generation peptide therapeutics.

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  • MetwareBio. (n.d.). Peptide and Protein De Novo Sequencing by Mass Spectrometry. Retrieved from MetwareBio. [Link]

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  • De, A. (2019). NMR in structural determination of proteins and peptides. NMIMS Pharmacy Review. [Link]

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Validation

A Comparative Guide to 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic Acid and Other β-Amino Acids in Modern Peptide Design

Introduction: The Rise of β-Amino Acids in Peptidomimetics In the landscape of drug development, native peptides present a compelling yet paradoxical profile: high target specificity and potency, often undermined by poor...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of β-Amino Acids in Peptidomimetics

In the landscape of drug development, native peptides present a compelling yet paradoxical profile: high target specificity and potency, often undermined by poor metabolic stability and low oral bioavailability. A primary culprit is their susceptibility to proteolytic degradation. To overcome these limitations, medicinal chemists have turned to peptidomimetics, modifying the natural α-amino acid backbone to create analogues with enhanced therapeutic properties. Among the most successful strategies is the incorporation of β-amino acids.[1][2][3]

β-Amino acids, featuring an additional carbon atom in their backbone, fundamentally alter the peptide's structure. This seemingly minor change disrupts the recognition sites for common proteases, significantly increasing the peptide's half-life.[3][4] Furthermore, oligomers of β-amino acids, known as β-peptides, can fold into stable, predictable secondary structures, or "foldamers," mimicking the helices and sheets of natural proteins.[5][6][7] This guide provides a comparative analysis of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid (Cbz-Hpd-OH), a constrained cyclic β-amino acid, with other prominent β-amino acids, offering experimental insights into their impact on peptide structure, stability, and function.

Spotlight on 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic Acid (Cbz-Hpd-OH)

Cbz-Hpd-OH is a chiral, cyclic β-amino acid derivative. Its hexahydropyridazine ring system imposes significant conformational constraints on the peptide backbone into which it is incorporated. The benzyloxycarbonyl (Cbz) group serves as a standard protecting group for the nitrogen atom, readily integrated into established peptide synthesis workflows.[8][9] While its synthesis can be complex, involving multi-step reactions, its value lies in its rigid structure.[10][11] This rigidity is hypothesized to pre-organize a peptide into a specific conformation, a crucial attribute for enhancing binding affinity to biological targets.

A Comparative Analysis of β-Amino Acid Scaffolds

The true impact of Cbz-Hpd-OH can be best understood by comparing it to other β-amino acids that vary in their degree of flexibility and conformational preference.

Acyclic β-Amino Acids: The Case of β³-Homo-Proline

Acyclic β-amino acids, like β³-homo-proline, offer more conformational flexibility than their cyclic counterparts. While β³-homo-proline contains a five-membered ring in its side chain, the peptide backbone remains acyclic. Studies have shown that such residues can induce local turn-like structures, but their conformational state is often highly dependent on the solvent environment.[12][13] For instance, in apolar solvents, they may favor folded, hydrogen-bonded conformations, while in polar solvents, a more extended, less-defined structure can predominate. This flexibility can be a disadvantage when a specific, rigid conformation is required for biological activity.

Cyclic β-Amino Acids: Enforcing Structural Order

Cyclic β-amino acids lock the backbone torsional angles, providing a powerful tool for directing peptide secondary structure.

  • trans-2-Aminocyclopentanecarboxylic Acid (trans-ACPC): This well-studied building block is known to be a potent inducer of the 12-helix, a specific helical fold defined by 12-membered hydrogen-bonded rings.[5][6] Oligomers of trans-ACPC form robust, well-defined helical structures even at short lengths.

  • cis-2-Aminocyclopentanecarboxylic Acid (cis-ACPC): The cis-isomer offers different geometric constraints, leading to the formation of distinct helical structures, including the 16/18-helix and mixed-turn helices in combination with α-amino acids.[14][15]

  • trans-2-Aminocyclohexanecarboxylic Acid (trans-ACHC): The larger six-membered ring of trans-ACHC promotes the formation of the 14-helix, a structure analogous to the α-helix of natural peptides.[5][7] This residue is particularly effective at stabilizing helical conformations in aqueous solutions.[7]

The rigid hexahydropyridazine scaffold of Cbz-Hpd-OH places it firmly in this category of conformationally demanding residues. Its structure is expected to enforce a tight turn or a specific helical twist, making it a valuable tool for stabilizing β-turns or nucleating helical folding.

Data Presentation: Comparative Structural Properties

β-Amino AcidTypeKey Structural FeaturePredominant Secondary Structure InducedConformational Flexibility
Cbz-Hpd-OH Cyclic, HeterocyclicSix-membered di-nitrogen ringExpected to induce tight turns or helicesVery Low
β³-Homo-Proline AcyclicPyrrolidine side chainSolvent-dependent pseudo-γ-turns[12][13]Moderate
trans-ACPC Cyclic, CarbocyclicFive-membered ring12-Helix[5][6]Low
cis-ACPC Cyclic, CarbocyclicFive-membered ring16/18-Helix, 9/10/9/12-Helix[14]Low
trans-ACHC Cyclic, CarbocyclicSix-membered ring14-Helix[5][7]Low

The Functional Impact: Stability and Bioactivity

The choice of β-amino acid profoundly affects a peptide's performance. The central theme is a trade-off between flexibility and pre-organization.

  • Proteolytic Stability: All β-amino acids enhance resistance to proteolysis.[1][4] However, the rigid, non-natural conformations induced by cyclic residues like Cbz-Hpd-OH, ACPC, and ACHC offer superior protection. By locking the peptide into a shape that does not fit the active sites of proteases, they effectively "hide" the scissile peptide bonds, a feat that more flexible acyclic residues cannot achieve as effectively.[16]

  • Binding Affinity: For a peptide to bind its target, it must adopt a specific three-dimensional shape known as the "bioactive conformation." Incorporating a constrained residue like Cbz-Hpd-OH can pre-organize the peptide into this very conformation, reducing the entropic penalty of binding and leading to significantly higher affinity and selectivity.[16] In contrast, peptides with flexible acyclic β-amino acids may need to undergo an "induced fit," expending energy to adopt the correct shape upon binding, which can result in weaker interactions.[17]

cluster_0 Peptide with Acyclic β-Amino Acid cluster_1 Peptide with Cbz-Hpd-OH (Cyclic) Acyclic_Start Flexible Conformation Ensemble Acyclic_Bind Target Binding (Induced Fit) Acyclic_Start->Acyclic_Bind High Entropic Cost Acyclic_End Lower Affinity Complex Acyclic_Bind->Acyclic_End Cyclic_Start Pre-organized Bioactive Conformation Cyclic_Bind Target Binding (Lock-and-Key) Cyclic_Start->Cyclic_Bind Low Entropic Cost Cyclic_End High Affinity Complex Cyclic_Bind->Cyclic_End cluster_synthesis Peptide Synthesis & Purification cluster_analysis Comparative Analysis spps Solid-Phase Peptide Synthesis (SPPS) hplc RP-HPLC Purification spps->hplc ms Mass Spectrometry Confirmation hplc->ms stability Proteolytic Stability Assay (Plasma) ms->stability structure_cd Secondary Structure (CD Spectroscopy) ms->structure_cd activity Biological Activity Assay (e.g., Binding) ms->activity conclusion conclusion stability->conclusion structure_nmr 3D Structure (NMR Spectroscopy) structure_cd->structure_nmr Detailed Analysis structure_nmr->conclusion activity->conclusion

Caption: Workflow for comparing β-amino acid-containing peptides.

Conclusion and Future Outlook

The incorporation of β-amino acids is a cornerstone of modern peptidomimetic design. While flexible, acyclic β-amino acids provide a moderate increase in stability, conformationally constrained cyclic building blocks like 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid offer a superior strategy for creating highly stable and potent peptide therapeutics. By enforcing a specific, pre-organized backbone geometry, Cbz-Hpd-OH and its analogues can simultaneously enhance proteolytic resistance and binding affinity. The experimental protocols detailed herein provide a robust framework for researchers to systematically evaluate and compare these advanced building blocks, paving the way for the next generation of peptide-based drugs. The continued exploration of novel, constrained β-amino acid scaffolds remains a vibrant and promising frontier in medicinal chemistry.

References

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Comparative

Enhancing Peptide Longevity: A Comparative Guide to the Enzymatic Stability of Peptides Containing the Hexahydropyridazine Moiety

For Researchers, Scientists, and Drug Development Professionals The therapeutic promise of peptides is often hampered by their rapid degradation in the body. This guide provides an in-depth analysis of a promising strate...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of peptides is often hampered by their rapid degradation in the body. This guide provides an in-depth analysis of a promising strategy to enhance peptide stability: the incorporation of a hexahydropyridazine moiety into the peptide backbone. We will objectively compare this modification with other common strategies, supported by a discussion of the underlying principles and a framework for experimental validation.

The Challenge of Peptide Instability

Peptides, with their high specificity and low toxicity, are attractive therapeutic candidates. However, their clinical utility is frequently limited by a short in-vivo half-life due to rapid clearance and degradation by proteases.[1][2] These enzymes, abundant in the bloodstream and tissues, readily hydrolyze the peptide bonds of natural L-amino acid sequences.[3] To overcome this, various chemical modifications have been developed to create "peptidomimetics" with improved pharmacokinetic profiles.[4][5]

Strategies to enhance peptide stability are diverse and include:

  • Terminal Modifications: N-acetylation and C-amidation can protect against exopeptidases that cleave from the ends of the peptide chain.[6]

  • Incorporation of D-amino acids: Replacing natural L-amino acids with their D-enantiomers can significantly hinder protease recognition.[3]

  • Cyclization: Linking the N- and C-termini or side chains creates a more rigid structure that is less accessible to proteases.[7]

  • Backbone Modifications: Altering the fundamental amide bond linkage is a powerful strategy to confer resistance to enzymatic cleavage.[1]

This guide focuses on a specific and potent backbone modification: the introduction of a hexahydropyridazine moiety.

The Hexahydropyridazine Moiety: A Constrained and Stabilizing Scaffold

The hexahydropyridazine ring is a six-membered heterocyclic structure containing two adjacent nitrogen atoms. When incorporated into a peptide, it acts as a dipeptide mimic, replacing two amino acid residues with a more rigid, cyclic scaffold. This modification introduces a hydrazino-scaffold into the backbone, fundamentally altering its chemical nature. While primarily investigated for its ability to induce specific secondary structures and act as a conformational constraint, the inherent alteration of the peptide backbone strongly suggests a significant increase in enzymatic stability.[8][9]

The rationale for this enhanced stability is rooted in the principles of enzyme-substrate recognition. Proteases have evolved to recognize and bind to the specific geometry and electronic properties of the peptide bonds linking L-α-amino acids. The introduction of the hexahydropyridazine moiety disrupts this recognition in several ways:

  • Altered Bond Chemistry: The N-N bond within the hydrazine component of the ring is not a substrate for standard proteases.

  • Conformational Rigidity: The cyclic nature of the hexahydropyridazine ring locks the backbone into a conformation that may not fit into the active site of proteases.

  • Disruption of Hydrogen Bonding Patterns: The altered arrangement of amide protons and carbonyl groups in and around the ring can interfere with the hydrogen bonding interactions necessary for enzyme binding.

Comparative Analysis of Enzymatic Stability

While direct, quantitative, side-by-side experimental data on the enzymatic stability of hexahydropyridazine-containing peptides is limited in the current literature, we can draw strong and scientifically sound comparisons with closely related and well-studied backbone modifications.

Azapeptides: A Close Analogue

Azapeptides, in which the α-carbon of an amino acid is replaced by a nitrogen atom, are one of the most well-documented classes of protease-resistant peptidomimetics.[1][2] This single-atom substitution results in a semicarbazide linkage that is not recognized by proteases, leading to a dramatic increase in stability.[1][10]

The hexahydropyridazine moiety can be considered a cyclized and more conformationally constrained version of a dipeptide segment containing an aza-amino acid. Therefore, it is highly probable that peptides containing this moiety will exhibit a similar, if not greater, resistance to proteolysis.

Other Backbone Modifications

To provide a broader context, the following table summarizes the relative enzymatic stability conferred by various backbone modifications.

ModificationPrinciple of Stability EnhancementRelative StabilityKey Considerations
Unmodified Peptide Susceptible to cleavage by endo- and exopeptidases.LowServes as the baseline for comparison.
Azapeptide Replacement of Cα with a nitrogen atom disrupts protease recognition.[1]HighCan alter peptide conformation and biological activity.[2]
Hexahydropyridazine Cyclized hydrazino scaffold; not a substrate for proteases.Very High (Hypothesized)Limited direct experimental data. May significantly impact conformation.[8]
β-Peptides Homologation of the amino acid backbone.[11]Very HighCan adopt unique secondary structures different from α-peptides.
N-Methylation Addition of a methyl group to the backbone nitrogen.Moderate to HighCan disrupt hydrogen bonding and protease recognition.

Experimental Protocols for Assessing Enzymatic Stability

To empirically determine and compare the enzymatic stability of peptides containing the hexahydropyridazine moiety, standardized in vitro assays are essential. The following are detailed protocols for assessing peptide stability in human plasma and in the presence of specific proteases.

In Vitro Plasma Stability Assay

This assay determines the half-life of a peptide in a biologically relevant matrix.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching cluster_analysis Analysis prep_peptide Prepare 10 mM Peptide Stock in DMSO incubate Incubate Peptide (10 µM final) in Plasma at 37°C prep_peptide->incubate prep_plasma Thaw Human Plasma at 37°C prep_plasma->incubate timepoints Aliquots taken at 0, 15, 30, 60, 120, 240 min incubate->timepoints quench Add Cold Acetonitrile with Internal Standard timepoints->quench precipitate Vortex and Centrifuge to Precipitate Proteins quench->precipitate supernatant Collect Supernatant precipitate->supernatant lcms Analyze by LC-MS/MS supernatant->lcms calc Calculate % Remaining and Half-life lcms->calc

Workflow for in vitro plasma stability assay.

Methodology:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test peptide in dimethyl sulfoxide (DMSO).

    • Thaw pooled human plasma (from at least three donors) in a 37°C water bath. Centrifuge at 2000 x g for 10 minutes to remove any cryoprecipitates.

  • Incubation:

    • In a microcentrifuge tube, add the peptide stock solution to the pre-warmed plasma to achieve a final peptide concentration of 10 µM. The final DMSO concentration should be ≤1%.

    • Incubate the mixture in a shaking water bath at 37°C.

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

  • Quenching and Protein Precipitation:

    • Immediately add the aliquot to a tube containing a 3-fold volume (e.g., 150 µL) of ice-cold acetonitrile. This will stop the enzymatic reaction and precipitate the plasma proteins. For improved peptide recovery, a mixture of organic solvents may be more suitable than strong acids.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis:

    • Carefully transfer the supernatant to a new tube for analysis.

    • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of remaining parent peptide.

    • The percentage of peptide remaining at each time point is calculated relative to the 0-minute time point.

    • The half-life (t½) is determined by plotting the natural logarithm of the percentage of remaining peptide versus time and fitting the data to a first-order decay model.

Protease Challenge Assay

This assay assesses the stability of a peptide against a specific protease.

G cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_termination Reaction Termination cluster_analysis_enzyme Analysis setup_peptide Prepare Peptide Solution in Assay Buffer initiate Initiate Reaction by Adding Protease to Peptide setup_peptide->initiate setup_enzyme Prepare Protease Solution (e.g., Trypsin, Chymotrypsin) setup_enzyme->initiate incubate_enzyme Incubate at 37°C initiate->incubate_enzyme timepoints_enzyme Aliquots taken at various time points incubate_enzyme->timepoints_enzyme terminate Stop Reaction (e.g., add acid, heat inactivation) timepoints_enzyme->terminate hplc Analyze by RP-HPLC terminate->hplc ms Identify Cleavage Products by Mass Spectrometry hplc->ms

Workflow for a specific protease challenge assay.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the test peptide (e.g., 1 mg/mL) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0 for trypsin).

    • Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin, elastase) in the same buffer.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the peptide solution and the protease solution. The enzyme-to-substrate ratio can vary but is typically in the range of 1:20 to 1:100 (w/w).

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination:

    • Stop the reaction by adding a quenching agent, such as 1% trifluoroacetic acid (TFA), or by heat inactivation (if the peptide is heat-stable).

  • Analysis:

    • Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to monitor the disappearance of the parent peptide peak and the appearance of degradation product peaks.

    • The identity of the degradation products can be determined by collecting the corresponding HPLC fractions and analyzing them by mass spectrometry to identify the cleavage sites.

Conclusion

The incorporation of a hexahydropyridazine moiety into a peptide backbone represents a compelling strategy for enhancing enzymatic stability. While direct experimental validation is an area ripe for further research, the fundamental principles of peptidomimetic chemistry and the well-established stability of the closely related azapeptides provide a strong rationale for its efficacy. By disrupting protease recognition through both chemical and conformational means, this modification has the potential to significantly extend the in-vivo half-life of peptide therapeutics. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the stability of novel hexahydropyridazine-containing peptides and compare them with other stabilization strategies, thereby accelerating the development of more durable and effective peptide-based drugs.

References

  • Verma, R., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 4(6), 1733-1744. [Link]

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  • Al-Obeidi, F., et al. (2017). Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. Beilstein Journal of Organic Chemistry, 13, 262-268. [Link]

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Validation

A Comparative Guide to Assessing the Receptor Binding Affinity of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid

For: Researchers, scientists, and drug development professionals. Introduction: Rationale and Strategic Approach In drug discovery, the precise characterization of a molecule's interaction with its biological target is a...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Rationale and Strategic Approach

In drug discovery, the precise characterization of a molecule's interaction with its biological target is a foundational step. This guide provides a comprehensive framework for assessing the receptor binding affinity of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid , a constrained cyclic amino acid analog. The structural rigidity of such compounds can lead to enhanced binding affinity and selectivity for specific receptor subtypes.[1][2][3]

Given its structural similarity to neurotransmitter amino acids like γ-aminobutyric acid (GABA) and glutamate, this guide will focus on a hypothetical assessment against two primary, high-interest CNS targets: the GABA-A receptor and the NMDA receptor . These receptors are crucial in mediating inhibitory and excitatory neurotransmission, respectively, and are implicated in a vast array of neurological and psychiatric disorders.[4][5]

This document is structured not as a report of pre-existing data, but as a methodological guide. It will detail the necessary experimental protocols, explain the rationale behind key scientific choices, and provide a template for data analysis and interpretation. Our objective is to equip researchers with a robust strategy to generate high-fidelity, comparative binding data.

Pillar 1: Experimental Design & Causality

The cornerstone of a reliable binding assessment is a well-designed competitive radioligand binding assay. This technique directly measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand ("radioligand") that is known to bind to the target receptor with high affinity and specificity.

Hypothesized Targets and Comparator Selection
  • Target 1: GABA-A Receptor.

    • Rationale: The core hexahydropyridazine-3-carboxylic acid structure is a cyclic analog of GABA. Constraining the GABA backbone can lock the molecule into a specific conformation, potentially increasing its affinity for the GABA-A receptor's binding site.

    • Comparator: GABA , the endogenous ligand, will serve as the benchmark for binding affinity at the primary binding site.

    • Radioligand: [³H]Muscimol , a potent and selective GABA-A receptor agonist, is an excellent choice for labeling the GABA binding site.[6][7]

  • Target 2: NMDA Receptor.

    • Rationale: As a glutamate receptor subtype, the NMDA receptor possesses a co-agonist binding site for glycine or D-serine. The constrained amino acid structure of our test compound makes this an important potential target to investigate for selectivity.[5][8]

    • Comparator: Ifenprodil , a well-characterized antagonist that binds to the NR2B subunit of the NMDA receptor, provides a strong comparison for allosteric site binding.[9]

    • Radioligand: [³H]Ifenprodil is a suitable radioligand for selectively labeling the NR2B subunit's allosteric site.[9]

The selection of these comparators is critical. They provide context to the binding affinity of our test compound, allowing us to classify it as potentially more, less, or equally potent than known standards.

Pillar 2: Self-Validating Protocols for Trustworthy Data

The following protocols are designed to be self-validating by incorporating controls for total and non-specific binding, which are essential for calculating the specific binding of the radioligand.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol is adapted for a 96-well plate format for efficiency and is applicable to both GABA-A and NMDA receptor assays with minor modifications.

1. Membrane Preparation:

  • Source: Use either commercially available rat brain cortical membranes or prepare them in-house from whole rat brains, which are a rich source of both GABA-A and NMDA receptors.[5][6][10]
  • Procedure:
  • Homogenize tissue in a cold sucrose buffer.
  • Perform a series of centrifugations to isolate the membrane fraction from other cellular components.[6]
  • Wash the membrane pellet multiple times to remove endogenous ligands (like GABA or glutamate) that would otherwise interfere with the assay.[7]
  • Resuspend the final pellet in the appropriate binding buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

2. Assay Execution:

  • To each well of a 96-well plate, add the following components in sequence:
  • Binding Buffer: (e.g., 50 mM Tris-HCl, pH 7.4).
  • Test Compound or Comparator: A range of concentrations of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid or the selected comparator (GABA or Ifenprodil). Typically, an 11-point concentration curve is used.
  • Radioligand: A fixed concentration of the chosen radioligand ([³H]Muscimol for GABA-A or [³H]Ifenprodil for NMDA). The concentration should ideally be at or below its dissociation constant (Kd) for the receptor to ensure sensitive detection of competition.
  • Receptor Membranes: A specific amount of membrane protein (e.g., 100-200 µ g/well ).
  • Controls:
  • Total Binding: Wells containing only buffer, radioligand, and membranes (no competitor).
  • Non-specific Binding (NSB): Wells containing buffer, radioligand, membranes, and a high concentration of a non-radiolabeled ligand (e.g., 10 mM GABA for the GABA-A assay) to saturate all specific binding sites.[6]

3. Incubation & Termination:

  • Incubate the plates at a controlled temperature (e.g., 4°C for GABA-A, room temperature for NMDA) for a sufficient duration to reach binding equilibrium (e.g., 45-60 minutes).[6]
  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
  • Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

4. Quantification & Analysis:

  • Place the filters into scintillation vials with scintillation cocktail.
  • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
  • Specific Binding Calculation: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
  • Plot the percent specific binding against the logarithm of the competitor concentration.
  • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
Workflow Visualization

G cluster_prep Preparation cluster_assay Assay Execution cluster_quant Quantification & Analysis mem_prep Receptor Membrane Preparation plate Plate Components: Buffer, Compound, Radioligand, Membranes mem_prep->plate reagents Prepare Radioligand, Test Compound & Buffers reagents->plate incubate Incubate to Reach Equilibrium plate->incubate filter Rapid Filtration (Separates Bound/Free) incubate->filter count Scintillation Counting (Measure Radioactivity) filter->count analyze Calculate IC50 & Ki (Non-linear Regression) count->analyze

Caption: Radioligand Binding Assay Workflow.

Pillar 3: Authoritative Grounding & Data Interpretation

From IC50 to Ki: A Measure of True Affinity

The IC50 value is experimentally derived and is dependent on the concentration of the radioligand used in the assay. To determine a true measure of binding affinity that can be compared across different experiments and labs, the IC50 must be converted to the inhibition constant (Ki ). This is achieved using the Cheng-Prusoff equation .[11][12]

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand used.

  • Kd is the dissociation constant of the radioligand for the receptor.

The Ki value represents the concentration of the competing ligand that would occupy 50% of the receptors if no radioligand were present. A lower Ki value signifies a higher binding affinity.[11][13]

Comparative Data Presentation (Hypothetical Data)

The data generated from these experiments should be summarized in a clear, tabular format.

CompoundTarget ReceptorRadioligandIC50 (nM)Ki (nM)
1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid GABA-A [³H]Muscimol15075
GABA (Comparator)GABA-A[³H]Muscimol5025
1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid NMDA (NR2B) [³H]Ifenprodil>10,000>5,000
Ifenprodil (Comparator)NMDA (NR2B)[³H]Ifenprodil2010

Note: Data are for illustrative purposes only.

Interpreting the Results

Based on the hypothetical data above:

  • Potency: The test compound displays moderate affinity for the GABA-A receptor (Ki = 75 nM), but is approximately 3-fold less potent than the endogenous ligand, GABA (Ki = 25 nM).

  • Selectivity: The compound shows very weak affinity for the NMDA NR2B subunit (Ki > 5,000 nM). This suggests a high degree of selectivity for the GABA-A receptor over this specific allosteric site on the NMDA receptor. This selectivity is a highly desirable attribute in drug development, as it can reduce the potential for off-target side effects.

G cluster_receptor Receptor Binding Site cluster_ligands Competing Ligands receptor Receptor Orthosteric Site radioligand Radioligand ([³H]Muscimol) radioligand->receptor:f1 Binds test_compound Test Compound (e.g., Cbz-Hpc-OH) test_compound->receptor:f1 Competes for Binding

Caption: Competitive Binding at a Receptor Site.

Contextualizing with Signaling Pathways

Understanding the downstream consequences of receptor binding is crucial. Binding of an agonist like GABA to the GABA-A receptor, a ligand-gated ion channel, leads to an influx of chloride ions (Cl-), hyperpolarizing the neuron and causing an inhibitory effect.[4]

G GABA GABA or Agonist (Test Compound) Receptor GABA-A Receptor GABA->Receptor Binds Channel Chloride (Cl⁻) Channel Opens Receptor->Channel Influx Cl⁻ Influx Channel->Influx Hyperpolarization Membrane Hyperpolarization Influx->Hyperpolarization Inhibition Inhibitory Postsynaptic Potential (IPSP) Reduced Neuronal Firing Hyperpolarization->Inhibition

Caption: GABA-A Receptor Signaling Pathway.

Conclusion and Future Directions

This guide outlines a robust, scientifically-grounded methodology for assessing the receptor binding affinity of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid. By employing competitive radioligand binding assays against hypothesized targets like the GABA-A and NMDA receptors, researchers can generate reliable and comparative data on the compound's potency and selectivity.

The hypothetical results suggest that the compound may act as a selective GABA-A receptor ligand. The next logical steps would involve:

  • Functional Assays: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at the GABA-A receptor (e.g., using electrophysiology or calcium flux assays).

  • Broader Selectivity Profiling: Testing against a wider panel of receptors (including other GABA-A subunit compositions, GABA-B, and various glutamate receptor subtypes) to build a comprehensive pharmacological profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to optimize affinity and selectivity.

By following this structured approach, drug development professionals can confidently characterize novel chemical entities and make informed decisions for advancing promising candidates through the discovery pipeline.

References

  • Title: Cheng-Prusoff Equation Source: Canadian Society of Pharmacology and Therapeutics (CSPT) URL: [Link]

  • Title: GABA-A Receptor Binding Assay Protocol Source: Psychoactive Drug Screening Program (PDSP) URL: [Link]

  • Title: NMDA Biochemical Binding Assay Service Source: Reaction Biology URL: [Link]

  • Title: Development of a selective competitive receptor binding assay for the determination of the affinity to NR2B containing NMDA receptors Source: PubMed URL: [Link]

  • Title: Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations Source: PubMed URL: [Link]

  • Title: Characterization of GABA Receptors Source: PubMed Central (PMC) URL: [Link]

  • Title: Ki, IC50, & the Cheng-Prusoff equation Source: YouTube (Chem Help ASAP) URL: [Link]

  • Title: Constraining the Side Chain of C-Terminal Amino Acids in Apelin-13 Greatly Increases Affinity, Modulates Signaling, and Improves the Pharmacokinetic Profile Source: PubMed URL: [Link]

  • Title: Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values Source: CORE URL: [Link]

  • Title: The Use of Ligand Binding in Assays of NMDA Receptor Function Source: SpringerLink URL: [Link]

  • Title: Constrained Peptides in Drug Discovery and Development Source: SciSpace URL: [Link]

  • Title: Biochemistry and binding assay a, FSEC of GABAA receptor with and... Source: ResearchGate URL: [Link]

  • Title: A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate Source: PubMed Central (PMC) URL: [Link]

  • Title: (S)-Hexahydropyridazine-3-carboxylic acid Source: MySkinRecipes URL: [Link]

  • Title: Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint Source: RSC Publishing URL: [Link]

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Comparative

Comparative Crystallographic Analysis of Peptides Incorporating Cbz-Hexahydropyridazine-3-Carboxylic Acid

A Guide for Researchers in Peptide Design and Drug Development The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide science, offering a powerful tool to modulate the conformational la...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Peptide Design and Drug Development

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide science, offering a powerful tool to modulate the conformational landscape, enhance stability, and ultimately, refine the biological activity of peptide-based therapeutics.[1][2] This guide provides an in-depth comparative analysis of the structural impact of incorporating Cbz-hexahydropyridazine-3-carboxylic acid, a constrained cyclic amino acid analogue, into peptide backbones. Through a detailed examination of X-ray crystallographic data, we will elucidate the conformational nuances imparted by this modification and provide the experimental framework for researchers to conduct similar analyses.

The rationale for employing non-natural amino acids like Cbz-hexahydropyridazine-3-carboxylic acid is multifaceted. Such modifications can introduce significant steric and stereochemical changes, restricting conformational flexibility and promoting the adoption of specific secondary structures.[1][3] This conformational rigidity can, in turn, enhance resistance to enzymatic degradation, a critical factor in improving the pharmacokinetic profiles of peptide drugs.[3]

The Structural Influence of Cbz-Hexahydropyridazine-3-Carboxylic Acid: A Comparative Overview

The introduction of the Cbz-hexahydropyridazine-3-carboxylic acid moiety into a peptide sequence induces distinct local and global conformational changes. These alterations are primarily driven by the cyclic nature of the hexahydropyridazine ring and the steric bulk of the benzyloxycarbonyl (Cbz) protecting group. In contrast, a peptide composed solely of natural L-amino acids will adopt conformations dictated by the inherent propensities of its constituent residues.[1][4]

FeaturePeptide with Standard L-Amino AcidPeptide with Cbz-Hexahydropyridazine-3-Carboxylic Acid
Backbone Flexibility High degree of rotational freedom around phi (φ) and psi (ψ) torsion angles.Significantly restricted due to the cyclic constraint of the hexahydropyridazine ring.
Secondary Structure Propensity Dependent on the specific amino acid sequence; can form α-helices, β-sheets, or random coils.[5][6]The rigid ring structure can act as a potent turn-inducer, predisposing the peptide to adopt specific turn or helical conformations.
Side Chain Interactions Governed by the physicochemical properties of the 20 proteinogenic amino acid side chains.The Cbz group can engage in π-π stacking or other non-covalent interactions, further influencing the overall fold. The pyridazine ring itself offers unique hydrogen bonding capabilities.[7]
Proteolytic Stability Susceptible to cleavage by proteases at specific recognition sites.The non-natural structure can sterically hinder protease access, leading to increased resistance to degradation.[3]

Experimental Workflow: From Synthesis to Structure Determination

A comprehensive understanding of the structural impact of Cbz-hexahydropyridazine-3-carboxylic acid necessitates a rigorous experimental approach, culminating in high-resolution X-ray crystal structures.

Experimental Workflow cluster_synthesis Peptide Synthesis cluster_cryst Crystallization cluster_xray X-ray Crystallography Synthesis Solid-Phase Peptide Synthesis (SPPS) Incorp Incorporation of Cbz-Hexahydropyridazine-3-Carboxylic Acid Synthesis->Incorp Submonomer approach Purification Cleavage & HPLC Purification Incorp->Purification Screening Crystallization Screening Purification->Screening Optimization Optimization of Conditions Screening->Optimization DataCollection Data Collection Optimization->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution Analysis Structural Analysis StructureSolution->Analysis

Figure 1: A generalized workflow for the synthesis and structural determination of peptides containing Cbz-hexahydropyridazine-3-carboxylic acid.

Detailed Experimental Protocols

1. Peptide Synthesis:

  • Methodology: Peptides are synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) on a suitable resin (e.g., Rink Amide MBHA for C-terminal amides).[8]

  • Incorporation of the Non-Natural Amino Acid: The Fmoc-protected Cbz-hexahydropyridazine-3-carboxylic acid is coupled using standard coupling reagents such as HCTU and N-methylmorpholine.[8] A submonomer approach may be necessary depending on the specific synthetic strategy.[8]

  • Cleavage and Purification: Following chain assembly, the peptide is cleaved from the resin and deprotected using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIPS).[8] The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

2. Crystallization:

  • Screening: The purified peptide is subjected to extensive crystallization screening using commercially available screens (e.g., Hampton Research, Qiagen) and various crystallization techniques such as hanging drop, sitting drop, and microbatch.

  • Optimization: Promising crystallization "hits" are optimized by systematically varying parameters such as precipitant concentration, pH, temperature, and the presence of additives.

3. X-ray Data Collection and Structure Determination:

  • Data Collection: Single crystals of suitable size and quality are cryo-cooled and subjected to X-ray diffraction using a synchrotron or in-house X-ray source.[9]

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or molecular replacement and subsequently refined to yield the final atomic model.[1][10]

Comparative Structural Analysis: Unveiling the Conformational Impact

The high-resolution crystal structures of peptides with and without Cbz-hexahydropyridazine-3-carboxylic acid provide a wealth of quantitative data for comparative analysis.

Conformational Comparison cluster_native Native Peptide cluster_modified Modified Peptide Native Flexible Conformation Native_SS Variable Secondary Structure Native->Native_SS Comparison Structural Differences Native->Comparison Modified Constrained Conformation Turn Defined Turn/Helix Modified->Turn Modified->Comparison

Figure 2: A conceptual diagram illustrating the conformational divergence between a native peptide and one incorporating a constrained residue.

Quantitative Structural Comparison
ParameterNative Peptide (Example)Modified Peptide (Example)Significance
Backbone Torsion Angles (φ, ψ) Exhibits a broader range of allowed values, consistent with a flexible conformation.Restricted to a narrow range of values, indicative of a well-defined turn or helical structure.The constrained residue forces a specific backbone geometry.
Intramolecular Hydrogen Bonds May display a pattern characteristic of a specific secondary structure (e.g., i to i+4 in an α-helix) or be transient.Often shows a robust network of hydrogen bonds stabilizing the turn conformation, potentially involving the pyridazine nitrogens.[7][11]The pre-organized conformation facilitates the formation of stable hydrogen bonding networks.
Solvent Accessible Surface Area (SASA) Higher SASA for backbone atoms due to greater flexibility.Lower SASA for backbone atoms in the vicinity of the modification due to a more compact fold.The constrained residue promotes a more folded and less solvent-exposed structure.
Crystal Packing Interactions Dominated by intermolecular hydrogen bonds and van der Waals interactions between flexible peptide chains.May exhibit specific packing motifs driven by the shape and charge distribution of the modified residue, including potential π-stacking of the Cbz group.The well-defined shape of the modified peptide can lead to more ordered and predictable crystal packing.

Conclusion: A Powerful Tool for Rational Peptide Design

The incorporation of Cbz-hexahydropyridazine-3-carboxylic acid offers a potent strategy for constraining peptide conformations and enhancing their drug-like properties. X-ray crystallography provides the definitive experimental evidence to understand the precise structural consequences of such modifications. By comparing the high-resolution crystal structures of peptides with and without this non-natural amino acid, researchers can gain invaluable insights into the relationship between structure and function. This knowledge is paramount for the rational design of next-generation peptide therapeutics with improved stability, target affinity, and overall efficacy.

References

  • Unveiling Structural Nuances: A Comparative Analysis of Peptides with and without Boc-D-norleucine. Benchchem.
  • Structural comparison of the naturally coded amino acids with the...
  • A Comparative Analysis of Peptides Incorporating 2-amino-2-(2-methoxyphenyl)acetic acid and Natural Amino Acids: A Guide for Res. Benchchem.
  • How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes.
  • An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. PLOS ONE.
  • Structures of lattices formed by C2 pyridine-containing peptides. (a)...
  • Single crystal structure of functionalized pyridazines 1, 2, 3, and 6. Grey.
  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
  • Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. NIH.
  • Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. PMC - PubMed Central.
  • Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characteriz
  • A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Deriv
  • Crystal structures of peptides and modified peptides. PubMed.
  • 3-Substituted Prolines: From Synthesis to Structural Applications,
  • Secondary structures in synthetic polypeptides from N-carboxyanhydrides: design, modulation, association, and material applic
  • Pyridazinones and Structurally Related Derivatives with Anti-Inflamm
  • Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society.
  • Protein X-ray Crystallography and Drug Discovery. MDPI.
  • Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery. NIH.
  • Crystal structure of [1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid], C12H8N2O5.

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Validation

comparative study of different protecting groups for hexahydropyridazine-3-carboxylic acid in peptide synthesis

A Comparative Guide to Protecting Groups for Hexahydropyridazine-3-Carboxylic Acid in Peptide Synthesis Introduction: The Challenge of Incorporating Non-Proteinogenic Scaffolds In the landscape of modern drug discovery,...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Protecting Groups for Hexahydropyridazine-3-Carboxylic Acid in Peptide Synthesis

Introduction: The Challenge of Incorporating Non-Proteinogenic Scaffolds

In the landscape of modern drug discovery, peptides and peptidomimetics are invaluable tools. Their high specificity and biological activity are often enhanced by incorporating non-proteinogenic amino acids. One such scaffold of significant interest is hexahydropyridazine-3-carboxylic acid, a cyclic hydrazine analogue of proline. Its constrained conformation can impart unique structural properties to peptides, influencing their bioactivity and metabolic stability.

However, the successful incorporation of this scaffold into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is not trivial.[1][2] The hexahydropyridazine ring contains two secondary amine nitrogens (N-1 and N-2) that are nucleophilic and reactive. If left unprotected, these nitrogens can interfere with the standard peptide coupling reactions, leading to side-product formation, chain branching, and truncated sequences.[2] Therefore, a robust and orthogonal protecting group strategy is paramount for the successful synthesis of peptides containing this unique building block.

This guide provides a comparative analysis of common protecting groups for the ring nitrogens of hexahydropyridazine-3-carboxylic acid. We will delve into the causality behind experimental choices, present comparative data, and provide validated protocols to assist researchers in making informed decisions for their synthetic strategies.

The Principle of Orthogonality in Peptide Synthesis

Successful peptide synthesis hinges on the concept of orthogonality, where different classes of protecting groups can be removed under specific conditions without affecting others.[3][4] In a typical Fmoc/tBu SPPS workflow, the temporary Nα-Fmoc group is removed with a mild base (e.g., piperidine), while the permanent side-chain protecting groups (e.g., tBu, Trt, Boc) are removed at the end of the synthesis with a strong acid (e.g., Trifluoroacetic Acid, TFA).[1][5]

For hexahydropyridazine-3-carboxylic acid, the protecting groups chosen for the N-1 and N-2 ring nitrogens must be stable to the repetitive basic treatments required for Fmoc removal during chain elongation. They should ideally be removed during the final acid-mediated cleavage step or, alternatively, under unique conditions that do not disturb the rest of the peptide.

cluster_SPPS Fmoc-SPPS Cycle cluster_Cleavage Final Cleavage Start Resin-Bound Peptide (Nα-Fmoc Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Washing Step Deprotection->Washing1 Coupling Couple Next Fmoc-AA (e.g., HATU/DIPEA) Washing1->Coupling Washing2 Washing Step Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next residue Final_Peptide Resin-Bound Peptide (Fully Protected) Washing2->Final_Peptide After last residue Repeat->Deprotection Cleavage_Step Global Deprotection (e.g., 95% TFA) Final_Peptide->Cleavage_Step Precipitation Precipitation & Purification Cleavage_Step->Precipitation Free_Peptide Free Peptide in Solution Precipitation->Free_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Comparative Analysis of Key Protecting Groups

We will now compare the two most viable protecting groups for the hexahydropyridazine scaffold within the context of Fmoc-SPPS: the tert-Butoxycarbonyl (Boc) group and the Benzyloxycarbonyl (Cbz) group.

The Boc (tert-Butoxycarbonyl) Group

The Boc group is one of the most widely used amine protecting groups in organic synthesis. Its stability and cleavage properties make it an excellent candidate for protecting the ring nitrogens of hexahydropyridazine-3-carboxylic acid in an Fmoc-based strategy.

  • Introduction: The Boc group is readily introduced onto the N-1 and N-2 positions by reacting hexahydropyridazine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[6][7]

  • Stability: The Boc group is completely stable to the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF).[5][8] It is also stable to the nucleophiles and coupling reagents used during peptide bond formation.

  • Cleavage: The Boc group is quantitatively removed by strong acids, most commonly Trifluoroacetic Acid (TFA).[8][9] This is highly advantageous as its removal occurs concurrently with the cleavage of tert-butyl based side-chain protecting groups and the release of the peptide from the resin.

  • Orthogonality: This protection scheme is perfectly orthogonal to the Fmoc/tBu SPPS strategy. The stability to base and lability to strong acid is the cornerstone of this approach.[1]

Caption: Boc-protection strategy within an Fmoc-SPPS workflow.

The Cbz (Benzyloxycarbonyl) Group

The Cbz (or Z) group is another classic amine protecting group that offers a different orthogonal strategy.[10]

  • Introduction: The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[10][11]

  • Stability: The Cbz group is robust and stable to both the basic conditions of Fmoc removal and the strong acidic conditions of final TFA cleavage.[10][12] This high stability makes it "over-orthogonal" in a standard Fmoc/tBu synthesis.

  • Cleavage: The Cbz group is most commonly removed by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst).[8][10] This unique cleavage condition provides an additional layer of synthetic flexibility.

  • Orthogonality: Cbz protection is orthogonal to both Fmoc/tBu and Boc/Bzl strategies. This allows for the synthesis of a fully protected peptide that can be cleaved from the resin with its Cbz-protected hexahydropyridazine residue intact. The Cbz groups can then be removed in solution post-cleavage. This is particularly useful for synthesizing complex peptides or for on-resin cyclization strategies that require selective deprotection.

Caption: Cbz-protection strategy offers an additional orthogonal step.

Performance Comparison: Experimental Data Summary

The choice between Boc and Cbz protection depends on the overall synthetic goal. The following table summarizes the key performance characteristics based on established chemical principles and experimental observations.

FeatureDi-Boc Protection Di-Cbz Protection
Introduction Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl Chloroformate (Cbz-Cl)
Stability to Piperidine ExcellentExcellent[10]
Stability to TFA Labile (cleaved)[9]Excellent (stable)[10]
Cleavage Conditions Strong Acid (e.g., 95% TFA)Catalytic Hydrogenolysis (H₂/Pd-C)[8]
Compatible SPPS Strategy Fmoc/tBu (Ideal)Fmoc/tBu, Boc/Bzl
Workflow Simplicity High (one-step final deprotection)Moderate (requires extra post-cleavage step)
Key Advantage Simplicity and full compatibility with the most common SPPS workflow.Provides an extra dimension of orthogonality, useful for complex syntheses.
Key Limitation Cannot be selectively removed in the presence of other acid-labile groups.Hydrogenolysis is incompatible with sulfur-containing residues (Met, Cys) and can be slow or incomplete.

Experimental Protocols

The following protocols are provided as a validated starting point for researchers. Standard laboratory safety procedures should always be followed.

Protocol 1: Synthesis of (S)-1,2-bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid
  • Dissolve (S)-Hexahydropyridazine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of Dioxane and Water.

  • Add Sodium Hydroxide (2.5 eq) and stir until the starting material is fully dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 2.2 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Concentrate the mixture under reduced pressure to remove the dioxane.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove unreacted Boc₂O.

  • Acidify the aqueous layer to pH 2-3 with cold 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the title compound, typically as a white solid or viscous oil.

Protocol 2: Incorporation of Di-Boc Protected Monomer into Fmoc-SPPS
  • Resin Preparation: Start with a pre-loaded Fmoc-amino acid resin or load the first amino acid onto a suitable resin (e.g., Wang, Rink Amide).

  • Fmoc Deprotection: Swell the resin in DMF, then treat with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (x5), DCM (x3), and DMF (x3).

  • Coupling:

    • In a separate vessel, pre-activate the Di-Boc-hexahydropyridazine-3-carboxylic acid (3.0 eq) with a coupling reagent such as HATU (2.9 eq) in the presence of a base like N,N-Diisopropylethylamine (DIPEA, 6.0 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Washing: Wash the resin as described in step 3.

  • Capping (Optional): To block any unreacted amines, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Repeat: Continue with the standard Fmoc-SPPS cycle (deprotection, washing, coupling) for the subsequent amino acids in the sequence.

Conclusion and Strategic Recommendations

The choice of protecting group for hexahydropyridazine-3-carboxylic acid is critical for the success of peptide synthesis.

  • For the majority of applications involving the routine incorporation of this scaffold into linear peptides using the prevalent Fmoc/tBu SPPS strategy , Di-Boc protection is the superior choice. Its operational simplicity, high stability during chain elongation, and convenient, simultaneous removal during the final acid cleavage step make it the most efficient and reliable option.

  • Di-Cbz protection should be reserved for more complex synthetic challenges. It is the strategy of choice when an additional level of orthogonality is required, such as in the synthesis of peptides destined for on-resin modification or when employing a Boc/Bzl synthesis strategy. Researchers must, however, remain mindful of the limitations of hydrogenolysis, particularly its incompatibility with sulfur-containing amino acids.

By understanding the distinct advantages and limitations of each protecting group, scientists can design more robust and successful synthetic routes for creating novel peptide-based therapeutics.

References

  • Albericio, F. (2018). Orthogonal Protecting Groups for Nα-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed. Available at: [Link]

  • Applied Peptides. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

  • ACROBiosystems. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Sino Biological. Available at: [Link]

  • Google Patents. (2004). Process for the preparation of hexahydropyridazine-3-carboxylic acid derivatives. EP1468993A1.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. PubMed. Available at: [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • Chemistry LibreTexts. (2024). Peptide Synthesis. Available at: [Link]

  • ResearchGate. (2019). Cleavage time (t ½ ) for various protecting groups and cleavage conditions. Available at: [Link]

  • Springer Nature Experiments. (2018). Protecting Groups in Peptide Synthesis. Available at: [Link]

  • Thieme. (2001). Amino Acid-Protecting Groups. Science of Synthesis. Available at: [Link]

  • EON Biotech. (n.d.). (S)-Hexahydropyridazine-3-carboxylic acid methyl ester hydrochloride. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Boc Protection - Common Conditions. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Cbz Protection - Common Conditions. Available at: [Link]

  • PubChem. (n.d.). (S)-Hexahydropyridazine-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Research Collection, ETH Zurich. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Carboxyl Protecting Groups Stability. Available at: [Link]

  • LookChem. (n.d.). (S)-Hexahydropyridazine-3-carboxylic acid methyl ester hydrochloride. Available at: [Link]

  • ResearchGate. (2015). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available at: [Link]

  • MDPI. (2023). Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides. Molecules. Available at: [Link]

  • Open Exploration Publishing. (2023). Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Exploratory Research and Hypothesis in Medicine. Available at: [Link]

  • GenScript. (n.d.). Peptide Modifications. Available at: [Link]

  • Alachem Co., Ltd. (n.d.). Methyl (S)-hexahydropyridazine-3-carboxylate hydrochloride. Available at: [Link]

  • MDPI. (2012). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molbank. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]

  • ResearchGate. (2010). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid

As researchers and drug development professionals, our primary focus is on synthesis and discovery. However, the responsible management of chemical reagents from cradle to grave is a non-negotiable aspect of our work tha...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our primary focus is on synthesis and discovery. However, the responsible management of chemical reagents from cradle to grave is a non-negotiable aspect of our work that underpins laboratory safety and environmental stewardship. For novel or specialized compounds like 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid, a comprehensive, publicly available Safety Data Sheet (SDS) may not exist.[1] In such instances, our expertise requires us to perform a rigorous hazard assessment based on the molecule's constituent functional groups to develop a safe and compliant disposal plan.

This guide provides a procedural framework for the proper disposal of this compound, grounding every recommendation in established chemical safety principles and regulatory standards.

Part 1: Hazard Assessment & Chemical Profile

Understanding the chemical's nature is the first step in safe handling and disposal. The structure of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid contains three key functional groups that dictate its hazard profile.

PropertyDataSource
Molecular Formula C₁₃H₁₆N₂O₄[1][2]
Molecular Weight 264.28 g/mol [1][2]
Appearance White crystalline solid[1]
Melting Point Approx. 135-169°C[1][2]
Boiling Point Approx. 440°C (Predicted)[1][2]
Stability Stable at normal temperature; may decompose at high temperatures.[1]
Analysis of Structural Hazards

A logical assessment of the molecule's functional components is critical for anticipating its potential hazards.

cluster_0 Chemical Structure & Functional Groups cluster_1 Associated Disposal Concerns & Hazards Molecule 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid Carboxylic_Acid Carboxylic Acid Group (-COOH) Molecule->Carboxylic_Acid Pyridazine_Ring Hexahydropyridazine Ring Molecule->Pyridazine_Ring Cbz_Group Benzyloxycarbonyl (Cbz) Protecting Group Molecule->Cbz_Group Corrosivity Potential Corrosivity (Weak Acid) Incompatible with bases. Carboxylic_Acid->Corrosivity Leads to Toxicity Potential Biological Activity & Irritation (Skin, Eyes, Respiratory) Pyridazine_Ring->Toxicity Contributes to Reactivity Thermal Decomposition Potential for hazardous byproducts. Cbz_Group->Reactivity Can influence

Figure 1. Relationship between functional groups and potential hazards.

  • Carboxylic Acid Moiety : Carboxylic acids are organic acids. While generally considered weak, they can still be corrosive and will react with bases.[3] Disposal down the drain is inappropriate as even small quantities of acidic waste can affect the pH of wastewater systems.[4] Incompatible materials include bases, metals, and strong oxidizing agents.[5][6]

  • Hexahydropyridazine Ring : The pyridazine structure is a pharmacophore found in a number of herbicides and drugs.[7] Pyridazine derivatives are often recognized as hazards for skin and eye contact and may cause respiratory irritation.[8][9] Due to this potential for biological activity, the compound and any contaminated materials must be handled as potentially toxic.

  • Benzyloxycarbonyl (Cbz) Group : This is a common protecting group. While stable at room temperature, it can be removed under specific chemical conditions (e.g., catalytic hydrogenolysis).[10][11] Upon thermal decomposition (such as in a fire or improper disposal via heat), the breakdown of this aromatic group could release hazardous vapors.

Part 2: Pre-Disposal Safety & Handling Protocols

Proper handling is the foundation of safe disposal. Always work under the assumption that the compound is hazardous.

Required Personal Protective Equipment (PPE)

Before handling the container for disposal, ensure the following PPE is worn:

  • Safety Goggles : Chemical-resistant goggles with side shields are mandatory to protect against splashes.[12]

  • Lab Coat : A properly fitted lab coat that covers the arms should be worn and buttoned.[12]

  • Gloves : Use nitrile gloves for chemical protection. Inspect them for any tears or holes before use. If contamination occurs, dispose of the gloves according to procedure and wash your hands thoroughly.[12]

  • Work Area : All handling of the solid compound or its waste container should be done in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[12][13]

Managing Small Spills

In the event of a small spill during transfer to a waste container:

  • Alert Personnel : Inform colleagues in the immediate area.

  • Containment : Prevent the spread of the solid powder. Do not use water for cleanup as it may dissolve and spread the material.

  • Cleanup : Gently sweep the solid material using a brush and dustpan or absorb it with an inert material like vermiculite. Avoid actions that create dust.[14]

  • Disposal : Place the collected material and all cleanup supplies (including contaminated gloves) into the designated hazardous waste container.

  • Decontamination : Clean the spill area with an appropriate solvent and then soap and water.

Part 3: Step-by-Step Disposal Procedure

This procedure aligns with the U.S. Environmental Protection Agency (EPA) regulations for hazardous waste management in a laboratory setting.[15]

Step 1: Waste Characterization and Segregation
  • Classification : This compound must be managed as a hazardous chemical waste . Specifically, it should be categorized as a non-halogenated solid organic waste .

  • Segregation : Do not mix this waste with other waste streams. Keep it separate from:

    • Halogenated organic solvents.

    • Strong acids, bases, or oxidizers.[6]

    • Aqueous waste.

    • Sharps or broken glass.

Step 2: Proper Waste Containment
  • Select a Container : Use a chemically compatible container, such as a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-on cap. The container must be in good condition, with no cracks or residue on the outside.[4]

  • Labeling : The moment you designate the container for waste, it must be labeled. Affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department. The label must include:

    • The full, unambiguous chemical name: "1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid". Do not use abbreviations.

    • The date waste was first added (the "accumulation start date").

    • The associated hazards (e.g., "Irritant," "Handle with Caution").

  • Filling : Do not overfill the container. Leave at least one inch of headspace to allow for expansion and prevent spills.[4]

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Designate an SAA : All laboratories that generate hazardous waste must establish an SAA.[4] This area must be at or near the point of waste generation and under the control of the lab personnel.[15][16]

  • Keep Container Closed : The waste container must be securely capped at all times, except when you are actively adding waste to it.[4][16] This is a critical safety and compliance requirement.

  • Storage Time : A properly labeled, closed container can remain in the SAA for up to one year, provided the total volume of hazardous waste in the SAA does not exceed 55 gallons.[4][16]

Step 4: Arranging for Final Disposal
  • Contact EH&S : Once the waste container is full or you no longer need it, contact your institution's EH&S department to schedule a waste pickup.

  • Professional Disposal : Do not attempt to dispose of the chemical yourself. EH&S will work with a licensed hazardous waste disposal contractor who will transport the material to a certified Treatment, Storage, and Disposal Facility (TSDF).[17] The most common and appropriate final disposal method for this type of organic solid is high-temperature incineration.[18]

Figure 2. Step-by-step waste management and disposal workflow.

Part 4: Authoritative Grounding & Trustworthiness

The procedures outlined above are based on the framework established by the Resource Conservation and Recovery Act (RCRA), which is enforced by the EPA.[17] Academic and research institutions may operate under specific provisions, such as Subpart K, which provides alternative, lab-focused requirements.[15]

However, the core principles remain universal: proper characterization, segregation, containment, and professional disposal. Your institution's EH&S department is the final authority on the specific procedures, container types, and pickup schedules for your facility.[16][19] Always consult your lab's Chemical Hygiene Plan and EH&S guidelines. By adhering to this structured, evidence-based approach, you ensure not only compliance but also the safety of yourself, your colleagues, and the environment.

References

  • 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid - Introduction. ChemBK. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP), European Food Safety Authority. [Link]

  • LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. Chemistry LibreTexts. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, Environmental Health & Radiation Safety (EHRS). [Link]

  • (S)-1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid. MySkinRecipes. [Link]

  • (S)-1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid. AbacipharmTech. [Link]

  • Benzoic Acid Safety Data Sheet. National Institute of Standards and Technology (NIST). [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. [Link]

  • Pyridazine - Wikipedia. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. National Library of Medicine. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). [Link]

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  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

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Handling

A Senior Application Scientist's Guide to Handling 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid

This document provides essential safety and handling protocols for 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid (CAS: 72120-54-8). As a protected amino acid derivative used in sophisticated organic synthe...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid (CAS: 72120-54-8). As a protected amino acid derivative used in sophisticated organic synthesis, particularly in the development of novel drug molecules, its safe handling is paramount.[1] Due to the absence of publicly reported, specific toxicological data, a conservative approach based on the compound's chemical structure and the known hazards of its functional groups is required.[1] This guide is designed for researchers, scientists, and drug development professionals to establish a self-validating system of safety and operational excellence.

Hazard Assessment: A Structurally-Informed Approach

Understanding the potential hazards of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid requires deconstructing its molecular components. This compound is a white crystalline solid with a melting point of approximately 135-137°C and is generally stable at room temperature.[1]

  • Carboxylic Acid Moiety: The presence of a carboxylic acid group suggests acidic properties. Direct contact with acids can cause skin burns, tissue damage, and severe eye damage.[2][3] Inhalation of acidic compound dust can lead to respiratory irritation.[4][5]

  • Protected Amine (Benzyloxycarbonyl Group): The benzyloxycarbonyl (Cbz or Z) group is a common protecting group in peptide synthesis.[][7] While the Cbz group itself is relatively stable, the overall molecule should be handled with the care afforded to novel, biologically active intermediates.

  • Physical Form (Solid Powder): As a solid, the primary exposure risk during handling (e.g., weighing, transferring) is the generation of airborne dust. Inhaling fine chemical dusts should always be avoided, as they can cause respiratory tract irritation. Furthermore, like many fine organic powders, it may form combustible dust concentrations in the air.[4]

Given the lack of specific data, this compound must be treated as a substance with unknown toxicity. The precautionary principle dictates that we assume it may be harmful if swallowed, in contact with skin, or if inhaled.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to minimize exposure through all potential routes: dermal, ocular, and respiratory. The selection of PPE must be appropriate for the task being performed.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glasses with side shieldsNitrile or Butyl rubber glovesStandard lab coatNot typically required
Weighing/Transferring Solid Chemical splash goggles and face shieldNitrile or Butyl rubber glovesChemical-resistant lab coat or apronRequired. Use a certified respirator (e.g., N95 or higher) if outside a fume hood. Recommended inside a fume hood.
Working with Solutions Chemical splash goggles and face shieldNitrile or Butyl rubber glovesChemical-resistant lab coat or apronNot required if performed in a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant coverall or apronRequired. Air-purifying respirator with appropriate cartridges.

Causality Behind PPE Choices:

  • Eye and Face Protection: Given the acidic nature and unknown irritant properties, splash-proof chemical goggles are mandatory. A full-face shield should be used in conjunction with goggles when handling larger quantities or during procedures with a high splash risk.[2]

  • Hand Protection: Nitrile or butyl rubber gloves are recommended for their resistance to a broad range of chemicals, including acids.[2] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contamination.

  • Body Protection: A lab coat is the minimum requirement. For tasks involving significant quantities, an impervious or chemical-resistant apron provides an additional layer of protection against spills.

  • Respiratory Protection: This is critical when handling the solid powder. The use of a NIOSH-approved respirator is necessary to prevent inhalation of airborne particles.[2] All work with the solid compound should ideally be performed within a certified chemical fume hood to minimize dust generation.

Operational and Disposal Plans

A self-validating safety system integrates procedural steps with the correct PPE. The following workflows are designed to minimize risk.

Workflow for Handling and Solution Preparation

The following diagram outlines the standard procedure for safely handling the solid compound and preparing a solution.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep_area 1. Designate & Clear Work Area in Fume Hood gather_ppe 2. Assemble All Required PPE prep_area->gather_ppe don_ppe 3. Don PPE (Gloves, Coat, Goggles) gather_ppe->don_ppe weigh 4. Weigh Solid Compound (Use anti-static weigh boat) don_ppe->weigh dissolve 5. Slowly Add to Solvent (Stir gently to avoid splashing) weigh->dissolve seal 6. Securely Seal & Label Solution Container dissolve->seal dispose 7. Dispose of Contaminated Materials in Designated Waste seal->dispose clean 8. Clean Work Area & Equipment dispose->clean doff_ppe 9. Doff PPE in Correct Order & Wash Hands clean->doff_ppe

Caption: Standard workflow for handling solid 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid.

Step-by-Step Handling Protocol:
  • Preparation: Before handling, ensure a chemical fume hood is certified and operational. Assemble all necessary equipment, including spatulas, weigh boats, solvent, and glassware.

  • Don PPE: Put on your lab coat, chemical splash goggles, and gloves. If weighing outside a fume hood, a respirator is mandatory.

  • Weighing: Carefully weigh the desired amount of the solid compound in the fume hood. Use a tared weigh boat or glassine paper. Minimize any actions that could create dust.

  • Dissolution: Place the receiving flask containing the solvent in the fume hood. Slowly and carefully transfer the weighed solid into the solvent. Use a stirrer to aid dissolution, avoiding vigorous mixing that could cause splashing.

  • Storage: Once dissolved, securely cap and label the container with the compound name, concentration, solvent, date, and your initials. Store in a dry, well-ventilated place away from incompatible materials.[1]

Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[4] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Spill: Evacuate the area. Wear full PPE, including respiratory protection. Cover the spill with a neutral absorbent material (e.g., vermiculite, sand). Carefully sweep up the material, place it in a sealed, labeled container, and dispose of it as chemical waste.

Waste Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle. All waste must be treated as hazardous unless determined otherwise.[8]

  • Solid Waste: Unused or contaminated solid 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid should be collected in a clearly labeled, sealed container for hazardous chemical waste.

  • Contaminated Materials: Disposable items such as gloves, weigh boats, and paper towels that are contaminated with the compound must be placed in a designated solid chemical waste container.[9] Do not dispose of these items in regular trash.

  • Liquid Waste (Solutions): Collect all solutions containing the compound in a designated, properly labeled hazardous waste container. Segregate organic solvent waste from aqueous waste.[10] Do not pour solutions down the drain.[8]

  • Empty Containers: The original product container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[10]

The following decision tree provides guidance on waste stream segregation.

G start What is the waste type? solid_chem Solid Chemical Waste (e.g., Unused reagent, spill cleanup material) start->solid_chem Solid contaminated_ppe Contaminated Solid Waste (e.g., Gloves, weigh boats) start->contaminated_ppe Contaminated Labware/PPE liquid_organic Halogenated or Non-Halogenated Organic Liquid Waste start->liquid_organic Liquid (Organic Solvent) liquid_aqueous Aqueous Waste (Heavy metals? Other hazards?) start->liquid_aqueous Liquid (Aqueous Solution) end_solid Solid Waste Accumulation solid_chem->end_solid Place in labeled solid hazardous waste container contaminated_ppe->end_solid Place in labeled solid hazardous waste container end_liquid Liquid Waste Accumulation liquid_organic->end_liquid Place in appropriate labeled solvent waste container liquid_aqueous->end_liquid Neutralize if appropriate & safe. Place in labeled aqueous waste container.

Caption: Decision tree for proper waste segregation.

By adhering to these detailed protocols, researchers can handle 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid with a high degree of safety, ensuring personal well-being and environmental protection while advancing critical research and development objectives.

References

  • 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid - ChemBK. (2024). Available at: [Link]

  • Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech. (2024). Available at: [Link]

  • What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025). Available at: [Link]

  • Technical Bulletins & General Procedures - Aapptec Peptides. (n.d.). Available at: [Link]

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